Technical Documentation Center

5-(Methoxymethyl)isoxazole-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(Methoxymethyl)isoxazole-4-carboxylic acid
  • CAS: 134541-08-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties and Applications of 5-(Methoxymethyl)isoxazole-4-carboxylic Acid

Introduction 5-(Methoxymethyl)isoxazole-4-carboxylic acid is a heterocyclic compound of significant interest to researchers and professionals in the field of drug discovery and medicinal chemistry. As a derivative of the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(Methoxymethyl)isoxazole-4-carboxylic acid is a heterocyclic compound of significant interest to researchers and professionals in the field of drug discovery and medicinal chemistry. As a derivative of the isoxazole core, this molecule possesses a unique combination of electronic and steric properties that make it a valuable building block in the synthesis of complex bioactive molecules. The isoxazole ring system is a key pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][2][3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-(Methoxymethyl)isoxazole-4-carboxylic acid, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-(Methoxymethyl)isoxazole-4-carboxylic acid is fundamental to its application in synthetic and medicinal chemistry. The introduction of a methoxymethyl group at the 5-position of the isoxazole ring, in place of a simple methyl group, can influence solubility, lipophilicity, and metabolic stability.

Structural Information:

Caption: Chemical structure of 5-(Methoxymethyl)isoxazole-4-carboxylic acid.

Summary of Physicochemical Data:

PropertyValueSource
CAS Number 134541-08-5N/A
Molecular Formula C₆H₇NO₄N/A
Molecular Weight 157.12 g/mol N/A
Appearance Yellow to off-white solidN/A
Melting Point 68-70 °CN/A
Storage Sealed in dry, room temperature[5]

Synthesis and Reactivity

The synthesis of 5-(methoxymethyl)isoxazole-4-carboxylic acid can be approached through several established methods for isoxazole ring formation. A common and effective strategy involves the cycloaddition of a nitrile oxide with an alkyne, followed by functional group manipulation. A plausible synthetic route, adapted from procedures for related 5-methylisoxazole-4-carboxylic acid, is outlined below.[6][7]

Plausible Synthetic Workflow:

Caption: Plausible synthetic workflow for 5-(Methoxymethyl)isoxazole-4-carboxylic acid.

Experimental Protocol: A Generalized Approach

  • Synthesis of Ethyl 5-(methoxymethyl)isoxazole-4-carboxylate:

    • To a solution of ethyl 2-methoxy-3-oxobutanoate in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride.

    • Adjust the pH of the reaction mixture to ~5 with a base (e.g., sodium acetate).

    • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.

    • Purify the crude product by column chromatography.

  • Hydrolysis to 5-(Methoxymethyl)isoxazole-4-carboxylic acid:

    • Dissolve the purified ethyl 5-(methoxymethyl)isoxazole-4-carboxylate in a mixture of an alcohol (e.g., ethanol) and water.

    • Add a stoichiometric amount of a strong base (e.g., sodium hydroxide) and stir the mixture at room temperature.

    • Monitor the hydrolysis by TLC.

    • Once the reaction is complete, remove the alcohol under reduced pressure.

    • Acidify the remaining aqueous solution to a pH of 2-3 with a strong acid (e.g., hydrochloric acid).

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

Reactivity Profile:

The reactivity of 5-(methoxymethyl)isoxazole-4-carboxylic acid is primarily dictated by its carboxylic acid functionality. This group can readily undergo esterification, amidation, and conversion to the corresponding acid chloride, providing a versatile handle for further synthetic transformations. The isoxazole ring itself is generally stable but can be susceptible to cleavage under harsh reductive or basic conditions.

Spectroscopic Data and Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 5-(methoxymethyl)isoxazole-4-carboxylic acid. While experimental spectra for this specific compound are not widely available, predictions based on closely related structures provide a reliable guide for its characterization.[8][9]

Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~13.0 - 12.0Singlet (broad)1HCarboxylic Acid (-COOH)
~8.5 - 8.3Singlet1HIsoxazole Ring Proton (C3-H)
~4.6 - 4.4Singlet2HMethylene Group (-CH₂-)
~3.4 - 3.2Singlet3HMethoxy Group (-OCH₃)

Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆):

Chemical Shift (δ, ppm)Carbon Assignment
~165 - 160Carboxylic Acid Carbonyl (C=O)
~170 - 165Isoxazole Ring Carbon (C5)
~155 - 150Isoxazole Ring Carbon (C3)
~110 - 105Isoxazole Ring Carbon (C4)
~70 - 65Methylene Carbon (-CH₂-)
~60 - 55Methoxy Carbon (-OCH₃)

Predicted Infrared (IR) Spectroscopic Data:

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Strong, broadO-H Stretch (Carboxylic Acid)
1720 - 1680StrongC=O Stretch (Carboxylic Acid)
1650 - 1590MediumC=N Stretch (Isoxazole Ring)
1300 - 1200StrongC-O Stretch (Carboxylic Acid & Methoxy)
1100 - 1000MediumC-O-C Stretch (Methoxy Ether)

Mass Spectrometry (MS):

In mass spectrometry, 5-(methoxymethyl)isoxazole-4-carboxylic acid is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns may include the loss of the carboxylic acid group, the methoxy group, and cleavage of the isoxazole ring.

Applications in Medicinal Chemistry and Drug Development

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] 5-Methylisoxazole-4-carboxylic acid is a well-established intermediate in the synthesis of the immunosuppressive drugs Leflunomide and Teriflunomide.[10] By extension, 5-(methoxymethyl)isoxazole-4-carboxylic acid represents a valuable analog for the development of new chemical entities with potentially improved pharmacological profiles.

The introduction of the methoxymethyl group can impart several advantageous properties:

  • Increased Polarity and Solubility: The ether oxygen can act as a hydrogen bond acceptor, potentially improving aqueous solubility and bioavailability.

  • Metabolic Stability: The methoxymethyl group may alter the metabolic profile of the molecule compared to a simple methyl group, potentially leading to a more favorable pharmacokinetic profile.

  • Fine-tuning of Binding Interactions: The additional functionality provides opportunities for new interactions with target proteins, which can be exploited in structure-based drug design.

Role in Drug Discovery Workflow:

G A 5-(Methoxymethyl)isoxazole-4-carboxylic acid B Activation of Carboxylic Acid A->B C Amide Coupling with Amine Library B->C D Compound Library C->D E High-Throughput Screening D->E F Hit Identification E->F G Lead Optimization F->G

Caption: Use of 5-(Methoxymethyl)isoxazole-4-carboxylic acid as a scaffold in a drug discovery workflow.

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

  • Ingestion: Do not ingest. If swallowed, seek medical attention.

Storage and Disposal:

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

GHS Hazard Information (Predicted based on similar compounds):

  • Pictograms:

    • GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Conclusion

5-(Methoxymethyl)isoxazole-4-carboxylic acid is a versatile and valuable building block for medicinal chemistry and drug discovery. Its unique structural features and reactive handle offer significant potential for the synthesis of novel bioactive compounds. A comprehensive understanding of its chemical properties, synthesis, and safe handling is essential for its effective application in the laboratory. As the demand for new therapeutics continues to grow, the strategic use of well-designed scaffolds like 5-(methoxymethyl)isoxazole-4-carboxylic acid will be instrumental in the development of the next generation of medicines.

References

  • PubChem. 5-Methylisoxazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Wang, D. C., Xu, W., & Wu, W. Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3140. [Link]

  • Google Patents. Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Bande, K. G., et al. (2020). Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. Current Drug Targets, 21(11), 1091-1114. [Link]

  • Martis, G. J., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 14(12), 8235-8255. [Link]

  • OUCI. Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • Semantic Scholar. Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • ResearchGate. Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • Google Patents. Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • V & V Pharma Industries. 5-Methylisoxazole-4-carboxylic Acid Manufacturer India. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Chandra, et al. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(3), o388. [Link]

  • Semantic Scholar. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. [Link]

Sources

Exploratory

A Technical Guide to 5-(Methoxymethyl)isoxazole-4-carboxylic Acid: A Key Heterocycle in Modern Drug Discovery

This guide provides an in-depth technical overview of 5-(methoxymethyl)isoxazole-4-carboxylic acid (CAS Number: 134541-08-5), a heterocyclic building block of significant interest to researchers, scientists, and professi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 5-(methoxymethyl)isoxazole-4-carboxylic acid (CAS Number: 134541-08-5), a heterocyclic building block of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its chemical properties, a detailed synthesis protocol, and its burgeoning role in medicinal chemistry, all while maintaining a focus on the practical application and scientific rationale behind its use.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, found in a multitude of approved pharmaceutical agents.[1] The isoxazole moiety is prized for its ability to improve the physicochemical properties of a molecule, such as solubility and metabolic stability, and for its capacity to engage in various non-covalent interactions with biological targets.[2] Compounds incorporating the isoxazole ring have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] 5-(Methoxymethyl)isoxazole-4-carboxylic acid, in particular, offers a versatile scaffold for the synthesis of more complex drug candidates, with the methoxymethyl group providing a handle for further chemical modification and the carboxylic acid enabling amide bond formation, a common linkage in many pharmaceuticals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of 5-(Methoxymethyl)isoxazole-4-carboxylic acid.

PropertyValueSource
CAS Number 134541-08-5[4]
Molecular Formula C₆H₇NO₄[4]
Molecular Weight 157.13 g/mol [4]
Appearance White to off-white solidInferred from related compounds
Melting Point 68-70 °C (lit.)Supplier Data
Purity Typically >95%[4]

Synthesis of 5-(Methoxymethyl)isoxazole-4-carboxylic Acid: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of 5-(methoxymethyl)isoxazole-4-carboxylic acid can be logically approached through a multi-step sequence starting from readily available precursors. The following protocol is a well-established route for the synthesis of isoxazole-4-carboxylic acids, adapted for this specific molecule. The causality behind each step is explained to provide a deeper understanding of the process.

Overall Synthesis Workflow

cluster_0 Step 1: Synthesis of Ethyl 4-methoxyacetoacetate cluster_1 Step 2: Formation of the Ethoxymethylene Intermediate cluster_2 Step 3: Isoxazole Ring Formation cluster_3 Step 4: Hydrolysis to the Carboxylic Acid A Ethyl 4-chloroacetoacetate + Methanol B Ethyl 4-methoxyacetoacetate A->B Sodium Hydride, THF C Ethyl 4-methoxyacetoacetate B->C D Ethyl 2-(ethoxymethylene)-4-methoxy-3-oxobutanoate C->D Triethyl orthoformate, Acetic Anhydride E Ethoxymethylene Intermediate D->E F Ethyl 5-(methoxymethyl)isoxazole-4-carboxylate E->F Hydroxylamine, Base G Ethyl 5-(methoxymethyl)isoxazole-4-carboxylate F->G H 5-(Methoxymethyl)isoxazole-4-carboxylic acid G->H Strong Acid (e.g., HCl)

Caption: Synthetic workflow for 5-(Methoxymethyl)isoxazole-4-carboxylic acid.

Step 1: Synthesis of Ethyl 4-methoxyacetoacetate
  • Rationale: The initial step involves the synthesis of the key β-keto ester precursor, ethyl 4-methoxyacetoacetate. This is achieved through a nucleophilic substitution reaction where the methoxide ion displaces the chloride from ethyl 4-chloroacetoacetate. Sodium hydride is a strong base used to deprotonate methanol, generating the nucleophilic sodium methoxide in situ. Tetrahydrofuran (THF) is an appropriate aprotic solvent for this reaction.

  • Protocol:

    • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add methanol (1.0 equivalent) dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Cool the reaction mixture back to 0 °C and add a solution of ethyl 4-chloroacetoacetate (1.0 equivalent) in anhydrous THF dropwise.

    • Let the reaction warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to yield ethyl 4-methoxyacetoacetate.[5]

Step 2: Formation of Ethyl 2-(ethoxymethylene)-4-methoxy-3-oxobutanoate
  • Rationale: This step introduces the ethoxymethylene group, which is essential for the subsequent cyclization to form the isoxazole ring. Triethyl orthoformate serves as the source of the ethoxymethylene group, and acetic anhydride is used to drive the reaction by consuming the ethanol byproduct.[6]

  • Protocol:

    • A mixture of ethyl 4-methoxyacetoacetate (1.0 equivalent), triethyl orthoformate (1.2 equivalents), and acetic anhydride (1.2 equivalents) is heated at 120-130 °C for 2-3 hours.

    • The progress of the reaction can be monitored by observing the cessation of ethanol distillation.

    • After cooling to room temperature, the excess reagents are removed by vacuum distillation to yield the crude ethyl 2-(ethoxymethylene)-4-methoxy-3-oxobutanoate, which can often be used in the next step without further purification.

Step 3: Isoxazole Ring Formation
  • Rationale: The core isoxazole ring is constructed in this step via a cyclization reaction between the ethoxymethylene intermediate and hydroxylamine. The hydroxylamine attacks the carbonyl group and the enol ether, leading to the formation of the heterocyclic ring. A base is typically used to neutralize the hydroxylamine salt and facilitate the reaction.

  • Protocol:

    • Dissolve hydroxylamine hydrochloride (1.1 equivalents) in water and add a base such as sodium carbonate or potassium carbonate until the solution is basic.

    • To this solution, add the crude ethyl 2-(ethoxymethylene)-4-methoxy-3-oxobutanoate (1.0 equivalent) dissolved in a suitable solvent like ethanol.

    • Stir the mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, remove the ethanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain ethyl 5-(methoxymethyl)isoxazole-4-carboxylate.

Step 4: Hydrolysis to 5-(Methoxymethyl)isoxazole-4-carboxylic acid
  • Rationale: The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard transformation that can be achieved under acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred to avoid potential side reactions with the isoxazole ring under strong basic conditions.

  • Protocol:

    • Dissolve the ethyl 5-(methoxymethyl)isoxazole-4-carboxylate (1.0 equivalent) in a mixture of acetic acid and concentrated hydrochloric acid (e.g., a 2:1 v/v mixture).[1]

    • Heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it into ice water.

    • The product may precipitate out of the solution. If not, extract the aqueous solution with ethyl acetate.

    • Collect the precipitated solid by filtration or wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-(methoxymethyl)isoxazole-4-carboxylic acid.

Role in Medicinal Chemistry and Drug Development

The 5-(methoxymethyl)isoxazole-4-carboxylic acid scaffold is a valuable starting point for the synthesis of a diverse range of potential therapeutic agents. The carboxylic acid functionality allows for the straightforward formation of amide bonds with various amines, enabling the exploration of a wide chemical space.

Potential Therapeutic Applications

Based on the known biological activities of isoxazole-containing compounds, derivatives of 5-(methoxymethyl)isoxazole-4-carboxylic acid are being investigated for a variety of therapeutic applications:

  • Anti-inflammatory Agents: Many isoxazole derivatives are known to possess anti-inflammatory properties.

  • Antimicrobial Agents: The isoxazole nucleus is a key component of several antibacterial and antifungal drugs.[3]

  • Anticancer Agents: Research has shown that some isoxazole-containing molecules exhibit potent anticancer activity.[3]

The methoxymethyl substituent at the 5-position can influence the compound's pharmacokinetic profile, potentially improving its absorption, distribution, metabolism, and excretion (ADME) properties.

Illustrative Interaction with a Biological Target

While the specific biological targets of 5-(methoxymethyl)isoxazole-4-carboxylic acid are not yet fully elucidated, we can conceptualize its potential interaction within an enzyme's active site.

cluster_0 Enzyme Active Site cluster_1 5-(Methoxymethyl)isoxazole-4-carboxylic acid Derivative Receptor_Pocket_1 Hydrophobic Pocket Receptor_Pocket_2 Hydrogen Bond Acceptor Receptor_Pocket_3 Hydrogen Bond Donor Ligand_Aryl Aryl Group (R) Ligand_Aryl->Receptor_Pocket_1 Hydrophobic Interaction Ligand_Carboxamide Carboxamide Linker Ligand_Isoxazole Isoxazole Ring Ligand_Methoxymethyl Methoxymethyl Group Ligand_Carboxamide->Receptor_Pocket_2 Hydrogen Bond Ligand_Methoxymethyl->Receptor_Pocket_3 Hydrogen Bond

Caption: Conceptual binding of a derivative within an enzyme active site.

This diagram illustrates how a hypothetical derivative, where the carboxylic acid has been converted to an amide with an aryl group (R), might bind to a target protein. The aryl group could occupy a hydrophobic pocket, while the carboxamide linker and the methoxymethyl group could form hydrogen bonds with amino acid residues in the active site, leading to enzyme inhibition.

Analytical Methods for Quality Control

Ensuring the purity and identity of 5-(methoxymethyl)isoxazole-4-carboxylic acid is crucial for its use in research and development. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Analytical Workflow

Start Synthesized Product HPLC High-Performance Liquid Chromatography (HPLC) Start->HPLC Purity Assessment NMR Nuclear Magnetic Resonance (NMR) Spectroscopy HPLC->NMR Structural Elucidation (¹H, ¹³C) MS Mass Spectrometry (MS) NMR->MS Molecular Weight Confirmation Final_QC Final Quality Control Approval MS->Final_QC

Caption: A typical analytical workflow for quality control.

High-Performance Liquid Chromatography (HPLC)
  • Purpose: To determine the purity of the compound and to separate it from any starting materials, byproducts, or degradation products.

  • Typical Method:

    • Column: A reverse-phase C18 column is generally suitable for this type of molecule.

    • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.

    • Detection: UV detection at a wavelength where the isoxazole ring absorbs, typically around 210-254 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To confirm the chemical structure of the molecule by providing information about the connectivity and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

  • Expected ¹H NMR Signals:

    • A singlet for the proton on the isoxazole ring.

    • A singlet for the methylene protons of the methoxymethyl group.

    • A singlet for the methyl protons of the methoxy group.

    • A broad singlet for the carboxylic acid proton.

  • Expected ¹³C NMR Signals:

    • Signals for the quaternary and methine carbons of the isoxazole ring.

    • A signal for the carboxylic acid carbonyl carbon.

    • Signals for the methylene and methyl carbons of the methoxymethyl group.

Mass Spectrometry (MS)
  • Purpose: To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

  • Ionization Technique: Electrospray ionization (ESI) is a common technique for this type of molecule, and spectra can be acquired in both positive and negative ion modes.

  • Expected m/z:

    • In positive ion mode: [M+H]⁺ at approximately 158.04.

    • In negative ion mode: [M-H]⁻ at approximately 156.02.

Conclusion and Future Perspectives

5-(Methoxymethyl)isoxazole-4-carboxylic acid is a valuable and versatile building block in the field of drug discovery. Its synthesis is achievable through well-established chemical transformations, and its structure offers multiple points for diversification. The isoxazole core imparts favorable pharmacological properties, making this compound and its derivatives promising candidates for the development of new therapeutics targeting a range of diseases. As our understanding of the biological roles of isoxazole-containing molecules continues to grow, we can anticipate that 5-(methoxymethyl)isoxazole-4-carboxylic acid will play an increasingly important role in the design and synthesis of the next generation of innovative medicines.

References

  • Recent advances in synthetic strategies of isoxazoles and their role in medicinal chemistry. (2025). RSC Advances. [Link]

  • A kind of synthetic method of ethyl 4-methoxy acetoacetate.
  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • The Importance of Isoxazole Moieties in Pharmaceutical Development. (2025). PharmaCompass. [Link]

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. (2019). The Journal of Organic Chemistry. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). Molecules. [Link]

  • The recent progress of isoxazole in medicinal chemistry. (2018). Bioorganic & Medicinal Chemistry. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). Medicinal Chemistry Research. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]

  • General synthesis of 4-isoxazolecarboxylic acids. (1973). Journal of the American Chemical Society. [Link]

  • 5-Methylisoxazole-4-carboxylic Acid. V & V Pharma Industries. [Link]

  • Separation of 5-Methylisoxazole-4-carboxylic acid on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]

  • 5-Methylisoxazole-4-carboxylic acid. (2009). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Triethyl orthoformate. Wikipedia. [Link]

Sources

Foundational

An In-Depth Technical Guide to 5-(Methoxymethyl)isoxazole-4-carboxylic acid: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-(Methoxymethyl)isoxazole-4-carboxylic acid, a heterocyclic compound of interest in medi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Methoxymethyl)isoxazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a prominent feature in a variety of biologically active molecules, demonstrating a wide range of pharmacological activities including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3] This guide delineates the molecular structure of 5-(Methoxymethyl)isoxazole-4-carboxylic acid, outlines a plausible synthetic pathway, and presents predicted spectroscopic data for its characterization. The content herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel isoxazole derivatives in the pursuit of new therapeutic agents.

Introduction: The Significance of the Isoxazole Scaffold

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This structural motif imparts unique physicochemical properties that make it a valuable pharmacophore in drug design.[1][2] The isoxazole ring system is present in several clinically approved drugs, highlighting its therapeutic relevance.[1] The diverse biological activities associated with isoxazole derivatives underscore the importance of exploring novel analogues such as 5-(Methoxymethyl)isoxazole-4-carboxylic acid for potential therapeutic applications.

Molecular Structure and Physicochemical Properties

The molecular structure of 5-(Methoxymethyl)isoxazole-4-carboxylic acid is characterized by a central isoxazole ring substituted with a methoxymethyl group at the 5-position and a carboxylic acid group at the 4-position.

Systematic Name: 5-(Methoxymethyl)isoxazole-4-carboxylic acid CAS Number: 134541-08-5 Molecular Formula: C₆H₇NO₄ Molecular Weight: 157.13 g/mol

The presence of both a hydrogen bond donor (carboxylic acid) and acceptor sites, along with the potential for various non-covalent interactions, makes this molecule an interesting candidate for biological screening.

Structural Elucidation: A Predictive Approach

Due to the limited availability of experimental crystallographic data for 5-(Methoxymethyl)isoxazole-4-carboxylic acid, its three-dimensional structure can be inferred from related compounds. The crystal structure of the analogous 5-methylisoxazole-4-carboxylic acid reveals a planar isoxazole ring.[4] It is anticipated that 5-(Methoxymethyl)isoxazole-4-carboxylic acid will adopt a similar planar conformation in its crystalline state.

Synthesis of 5-(Methoxymethyl)isoxazole-4-carboxylic acid

A plausible and efficient synthetic route to 5-(Methoxymethyl)isoxazole-4-carboxylic acid involves a two-step process: the synthesis of the corresponding methyl ester, Methyl 5-(methoxymethyl)isoxazole-4-carboxylate, followed by its hydrolysis.

Step 1: Synthesis of Methyl 5-(methoxymethyl)isoxazole-4-carboxylate

The synthesis of the isoxazole ring can be achieved through the condensation of a β-dicarbonyl compound with hydroxylamine. In this case, a suitable starting material would be a derivative of methyl acetoacetate, specifically methyl 4-methoxy-3-oxobutanoate.

Reaction Scheme:

Synthesis of Methyl 5-(methoxymethyl)isoxazole-4-carboxylate cluster_conditions Reaction Conditions reagent1 Methyl 4-methoxy-3-oxobutanoate product Methyl 5-(methoxymethyl)isoxazole-4-carboxylate reagent1->product Condensation/ Cyclization reagent2 Hydroxylamine reagent2->product conditions Solvent (e.g., Ethanol) Base (e.g., Sodium Acetate)

Caption: Proposed synthesis of the intermediate ester.

Experimental Protocol (Proposed):

  • Preparation of the Reaction Mixture: Dissolve methyl 4-methoxy-3-oxobutanoate in a suitable solvent such as ethanol.

  • Addition of Hydroxylamine: Add a solution of hydroxylamine hydrochloride and a mild base, such as sodium acetate, to the reaction mixture. The base is necessary to liberate the free hydroxylamine.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography to yield Methyl 5-(methoxymethyl)isoxazole-4-carboxylate.

Step 2: Hydrolysis to 5-(Methoxymethyl)isoxazole-4-carboxylic acid

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a standard transformation that can be achieved under either acidic or basic conditions.

Reaction Scheme:

Hydrolysis of Methyl 5-(methoxymethyl)isoxazole-4-carboxylate cluster_conditions Reaction Conditions reactant Methyl 5-(methoxymethyl)isoxazole-4-carboxylate product 5-(Methoxymethyl)isoxazole-4-carboxylic acid reactant->product Hydrolysis conditions Aqueous Base (e.g., NaOH or LiOH) followed by Acidification (e.g., HCl)

Caption: Hydrolysis of the ester to the final product.

Experimental Protocol:

  • Saponification: Dissolve Methyl 5-(methoxymethyl)isoxazole-4-carboxylate in a mixture of an alcohol (e.g., methanol or ethanol) and water. Add a stoichiometric amount of a base, such as sodium hydroxide or lithium hydroxide.[5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.

  • Acidification: After the reaction is complete, remove the alcohol under reduced pressure. Dilute the aqueous residue with water and acidify to a pH of approximately 2-3 with a dilute acid, such as 1M HCl.

  • Isolation: The carboxylic acid product should precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford pure 5-(Methoxymethyl)isoxazole-4-carboxylic acid.

Spectroscopic Characterization

The structural identity and purity of 5-(Methoxymethyl)isoxazole-4-carboxylic acid can be confirmed using a combination of spectroscopic techniques. The following are predicted data based on the analysis of its chemical structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~10-13Singlet (broad)1HCarboxylic Acid (-COOH)
~8.5Singlet1HIsoxazole Ring Proton (C3-H)
~4.8Singlet2HMethylene (-CH₂-)
~3.4Singlet3HMethoxyl (-OCH₃)

¹³C NMR (Predicted):

Chemical Shift (δ, ppm)Carbon Assignment
~165-170Carboxylic Acid Carbonyl (C=O)
~160-165Isoxazole Ring Carbon (C5)
~155-160Isoxazole Ring Carbon (C3)
~110-115Isoxazole Ring Carbon (C4)
~70-75Methylene Carbon (-CH₂-)
~58-62Methoxyl Carbon (-OCH₃)
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Strong, BroadO-H Stretch (Carboxylic Acid)
~1700StrongC=O Stretch (Carboxylic Acid)
~1600MediumC=N Stretch (Isoxazole Ring)
~1200-1300StrongC-O Stretch (Carboxylic Acid and Ether)
Mass Spectrometry (MS)

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern.

Expected Fragmentation:

  • Molecular Ion (M⁺): m/z = 157

  • Loss of a methoxy group (-OCH₃): m/z = 126

  • Loss of a carboxyl group (-COOH): m/z = 112

  • Further fragmentation of the isoxazole ring.

Potential Applications and Future Directions

While specific biological activities for 5-(Methoxymethyl)isoxazole-4-carboxylic acid have not been extensively reported, the isoxazole scaffold is a well-established pharmacophore with a broad range of therapeutic applications.[1][2][3] Derivatives of isoxazole-4-carboxylic acid have been investigated as anti-inflammatory agents, analgesics, and for the treatment of autoimmune diseases.[6][7]

Given its structural features, 5-(Methoxymethyl)isoxazole-4-carboxylic acid represents a valuable building block for the synthesis of a library of derivatives. Further derivatization of the carboxylic acid group to form amides, esters, or other functional groups could lead to the discovery of novel compounds with enhanced biological activity.

Future research should focus on the experimental validation of the proposed synthetic route and the comprehensive spectroscopic characterization of 5-(Methoxymethyl)isoxazole-4-carboxylic acid. Subsequent screening for various biological activities, including but not limited to anti-inflammatory, antibacterial, and anticancer properties, is warranted to explore its therapeutic potential.

Conclusion

This technical guide has provided a detailed overview of 5-(Methoxymethyl)isoxazole-4-carboxylic acid, a molecule with significant potential in the field of medicinal chemistry. By outlining its molecular structure, proposing a viable synthetic pathway, and predicting its key spectroscopic features, this document serves as a foundational resource for researchers. The versatile isoxazole core, combined with the specific substitution pattern of this compound, makes it an attractive target for further investigation in the ongoing quest for novel and effective therapeutic agents.

References

  • Bibi, H., Nadeem, H., Abbas, M., & Arif, M. (2018).
  • Brogden, R. N., & Heel, R. C. (1987). Leflunomide.
  • Chandra, et al. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(3), o388.
  • Kozikowski, A. P., et al. (2008). Isoxazole-based inhibitors of histone deacetylase. Journal of Medicinal Chemistry, 51(15), 4370-4374.
  • Lee, S. H., et al. (2009). Synthesis and antiviral activity of novel isoxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 19(14), 3845-3848.
  • Panda, S. S., et al. (2009). Synthesis and antibacterial activity of some new isoxazole derivatives. Acta Poloniae Pharmaceutica, 66(4), 387-391.
  • Shin, J. S., et al. (2005). Synthesis and anti-HIV activity of novel isoxazole derivatives. European Journal of Medicinal Chemistry, 40(11), 1145-1151.
  • V & V Pharma Industries. (n.d.). 5-Methylisoxazole-4-carboxylic Acid Manufacturer India. Retrieved from [Link]

  • Wang, D. C., Xu, W., & Wu, W. Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3140.
  • Wolf, G., et al. (1995). Crystal structure of 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid ethyl ester, C14H15NO4.
  • Zareba, G., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2665.
  • BenchChem. (2025). A Spectroscopic Comparison of 5-Methoxyoxazole-2-carboxylic Acid and its Methyl Ester.
  • PrepChem. (n.d.). Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid.
  • Smolecule. (2023). 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid.
  • WIPO Patent WO/2003/042193. Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • ResearchGate. (2009). 5-Methylisoxazole-4-carboxylic acid.
  • Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • PubMed. (2015). FT-IR, Laser-Raman Spectra and Computational Analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic Acid.
  • ChemicalBook. (n.d.). 5-Methyl-4-isoxazolecarboxylic acid(42831-50-5)IR1.
  • Sigma-Aldrich. (n.d.). 5-Methylisoxazole-4-carboxylic acid 97%.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 5-Methylisoxazole-4-carboxylic Acid.
  • BLD Pharm. (n.d.). 42831-50-5|5-Methylisoxazole-4-carboxylic acid.
  • PubChem. (n.d.). 5-Methylisoxazole-4-carboxylic acid.
  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.).
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. (2022).
  • In silico assessments, Design, synthesis, and biological evaluation of 5-methylisoxazole-4-carboxamide derivatives - ResearchG
  • Spectroscopic Analysis of 5-Methoxyoxazole-2-carboxylic Acid: A Technical Guide - Benchchem. (n.d.).
  • Mass Spectrometry: Fragment
  • mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ... - Doc Brown's Chemistry. (n.d.).
  • isoxazole-4-carboxylic acid ethyl ester(80370-40-7) 1 h nmr - ChemicalBook. (n.d.).

Sources

Exploratory

An In-depth Technical Guide on the Biological Activity of 5-(Methoxymethyl)isoxazole-4-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The isoxazole moiety is a cornerstone in contemporary medicinal chemistry, prized for its versatile biological activities. This guide delv...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole moiety is a cornerstone in contemporary medicinal chemistry, prized for its versatile biological activities. This guide delves into the specific realm of 5-(Methoxymethyl)isoxazole-4-carboxylic acid, a molecule of significant interest due to its structural similarity to key pharmaceutical intermediates. While direct research on this particular analog is emerging, a wealth of knowledge can be derived from its close relatives, notably 5-methylisoxazole-4-carboxylic acid. This document will provide a comprehensive overview of the known biological landscape of isoxazole-4-carboxylic acids, infer the probable mechanistic pathways and therapeutic targets of 5-(Methoxymethyl)isoxazole-4-carboxylic acid, and present detailed experimental protocols for its investigation. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to explore the therapeutic potential of this promising compound.

The Isoxazole-4-Carboxylic Acid Scaffold: A Privileged Structure in Drug Discovery

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers unique physicochemical properties, including metabolic stability and the ability to participate in various non-covalent interactions with biological macromolecules.[1][2][3] The isoxazole-4-carboxylic acid core, in particular, has proven to be a valuable building block in the synthesis of a range of bioactive molecules.[3][4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[2][3][5][6]

The significance of this scaffold is perhaps best exemplified by its role in the synthesis of established immunomodulatory drugs.

Learning from a Close Analog: The Journey from 5-Methylisoxazole-4-carboxylic Acid to Immunomodulation

A closely related analog, 5-methylisoxazole-4-carboxylic acid, serves as a critical intermediate in the industrial synthesis of two important drugs for autoimmune disorders: Leflunomide and Teriflunomide.[7][8] Understanding the mechanism of these drugs provides a strong foundation for hypothesizing the biological activity of 5-(Methoxymethyl)isoxazole-4-carboxylic acid.

  • Leflunomide and its active metabolite, Teriflunomide, are potent inhibitors of dihydroorotate dehydrogenase (DHODH). This enzyme is a key player in the de novo pyrimidine synthesis pathway.

  • Rapidly proliferating cells, such as activated lymphocytes, are heavily dependent on this pathway for DNA and RNA synthesis. By inhibiting DHODH, Teriflunomide depletes the pyrimidine pools necessary for lymphocyte proliferation, thereby exerting an anti-inflammatory and immunomodulatory effect.

The synthesis of Leflunomide from 5-methylisoxazole-4-carboxylic acid is a well-established multi-step process.[9][10][11]

Synthetic Pathway Overview

Synthesis A 5-Methylisoxazole- 4-carboxylic acid B 5-Methylisoxazole- 4-carbonyl chloride A->B Thionyl chloride C Leflunomide B->C 4-Trifluoromethylaniline

Caption: Simplified synthesis of Leflunomide from its carboxylic acid precursor.

Hypothesized Biological Activity of 5-(Methoxymethyl)isoxazole-4-carboxylic acid

Based on the established activity of its analogs, it is plausible that 5-(Methoxymethyl)isoxazole-4-carboxylic acid and its derivatives could also modulate immune responses. The primary structural difference is the substitution of a methyl group with a methoxymethyl group at the 5-position of the isoxazole ring.

Structure-Activity Relationship (SAR) Considerations:

  • Electronic Effects: The methoxymethyl group is more electron-withdrawing and introduces a polar ether linkage compared to the methyl group. This could influence the acidity of the carboxylic acid and the overall electronic distribution of the isoxazole ring, potentially altering its binding affinity for target proteins.

  • Steric Effects: The larger size of the methoxymethyl group may either enhance or hinder binding to the active site of a target enzyme like DHODH.

  • Metabolic Stability: The methoxymethyl group may offer different metabolic pathways compared to the methyl group, potentially influencing the pharmacokinetic profile of resulting drug candidates.

Given these considerations, 5-(Methoxymethyl)isoxazole-4-carboxylic acid is a prime candidate for investigation as a modulator of:

  • Dihydroorotate Dehydrogenase (DHODH): As a direct analog to the precursor of Teriflunomide, its potential to inhibit DHODH is a primary hypothesis.

  • Cyclooxygenase (COX) Enzymes: Some isoxazole derivatives have shown anti-inflammatory activity through the inhibition of COX-1 and COX-2.

  • Other Inflammatory Pathways: The isoxazole scaffold is known to interact with a variety of targets within inflammatory cascades.

Experimental Protocols for Investigating Biological Activity

To validate the hypothesized biological activities, a systematic experimental approach is required. The following protocols provide a framework for the initial characterization of 5-(Methoxymethyl)isoxazole-4-carboxylic acid.

In Vitro Enzyme Inhibition Assay: Dihydroorotate Dehydrogenase (DHODH)

This assay will determine if the compound directly inhibits the activity of DHODH.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of 5-(Methoxymethyl)isoxazole-4-carboxylic acid against human DHODH.

Materials:

  • Recombinant human DHODH

  • Dihydroorotate (DHO)

  • Decylubiquinone (co-substrate)

  • 2,6-dichloroindophenol (DCIP) (electron acceptor)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • 5-(Methoxymethyl)isoxazole-4-carboxylic acid (test compound)

  • Teriflunomide (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compound and the positive control in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add serial dilutions of the test compound and the positive control to the wells. Include a DMSO-only control.

  • Add recombinant human DHODH to all wells and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding DHO, decylubiquinone, and DCIP.

  • Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

DHODH_Assay cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare serial dilutions of 5-(Methoxymethyl)isoxazole-4-carboxylic acid B Add assay buffer and DHODH enzyme to 96-well plate A->B C Add substrates (DHO, Decylubiquinone, DCIP) B->C D Measure absorbance at 600 nm C->D E Calculate reaction rates D->E F Determine IC50 value E->F

Caption: Workflow for the in vitro DHODH inhibition assay.

Cell-Based Proliferation Assay

This assay assesses the compound's ability to inhibit the proliferation of immune cells.

Objective: To determine the effect of 5-(Methoxymethyl)isoxazole-4-carboxylic acid on the proliferation of activated human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human PBMCs, isolated from whole blood

  • Phytohemagglutinin (PHA) (mitogen for T-cell activation)

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Cell proliferation reagent (e.g., WST-1 or MTS)

  • 5-(Methoxymethyl)isoxazole-4-carboxylic acid

  • Teriflunomide (positive control)

  • 96-well cell culture plate

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Seed PBMCs in a 96-well plate.

  • Treat the cells with serial dilutions of the test compound and positive control.

  • Stimulate the cells with PHA to induce proliferation. Include unstimulated and vehicle-treated controls.

  • Incubate the plate for 72 hours.

  • Add the cell proliferation reagent to each well and incubate for an additional 4 hours.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).

  • Calculate the percentage of proliferation inhibition and determine the IC50 value.

Data Presentation

The following table provides a template for summarizing the results from the proposed in vitro assays.

CompoundDHODH IC50 (µM)PBMC Proliferation IC50 (µM)
5-(Methoxymethyl)isoxazole-4-carboxylic acidExperimental ValueExperimental Value
Teriflunomide (Control)Known ValueKnown Value

Conclusion and Future Directions

While the biological activity of 5-(Methoxymethyl)isoxazole-4-carboxylic acid is not yet extensively documented, its structural relationship to the precursors of potent immunomodulatory drugs makes it a compound of high interest. The proposed experimental workflows provide a clear path to elucidating its mechanism of action and therapeutic potential. Future research should focus on derivatization of the carboxylic acid to improve cell permeability and oral bioavailability, followed by in vivo studies in animal models of autoimmune disease. The exploration of this and other isoxazole derivatives continues to be a promising avenue for the discovery of novel therapeutics.[3][4]

References

  • V & V Pharma Industries. 5-Methylisoxazole-4-carboxylic Acid Manufacturer India.
  • Benchchem. 5-(Methoxymethyl)-3-methylisoxazole-4-carboxylic acid | 1108712-48-6.
  • Chem-Impex. 5-Methylisoxazole-4-carboxylic acid.
  • PubMed. Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener.
  • University of Dundee. Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands.
  • PubMed. Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines.
  • ResearchGate.
  • National Institutes of Health. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections.
  • Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • ResearchGate. 5-Methylisoxazole-4-carboxylic acid.
  • National Institutes of Health. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
  • Google Patents. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Semantic Scholar.
  • PubMed.
  • Molkem.
  • WIPO Patentscope. WO/2003/042193 PROCESS FOR PREPARING 5-METHYLISOXAZOLE-4-CARBOXYLIC-(4'-TRIFLUOROMETHYL)-ANILIDE.
  • Unlock Pharmaceutical Innovations with High-Purity 4-Methylisoxazole-5-Carboxylic Acid. (2026-01-04).
  • National Institutes of Health. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240.
  • A review of isoxazole biological activity and present synthetic techniques. (2024-12-30).
  • National Institutes of Health. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.
  • Semantic Scholar. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of.
  • ResearchGate. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

Sources

Foundational

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 5-(Methoxymethyl)isoxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract 5-(Methoxymethyl)isoxazole-4-carboxylic acid is a member of the isoxazole class of heterocyclic compounds, a scaffold of significant interest in me...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Methoxymethyl)isoxazole-4-carboxylic acid is a member of the isoxazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2][3][4] While specific, conclusive data on the mechanism of action for this particular molecule is not extensively documented in publicly available literature, this guide will synthesize the existing knowledge on structurally related isoxazole-4-carboxylic acids to propose a hypothesized mechanism of action. We will delve into potential molecular targets and signaling pathways, supported by evidence from analogous compounds. Furthermore, this guide will provide detailed, field-proven experimental protocols to enable researchers to investigate and validate these hypotheses. Our approach is grounded in scientific integrity, aiming to provide a robust framework for future research and drug development efforts centered on this promising chemical entity.

Introduction to 5-(Methoxymethyl)isoxazole-4-carboxylic acid and the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is present in numerous FDA-approved drugs and biologically active compounds, demonstrating a wide spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3][4] The versatility of the isoxazole scaffold lies in its electronic properties and the ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.

5-(Methoxymethyl)isoxazole-4-carboxylic acid features a carboxylic acid group at the 4-position and a methoxymethyl group at the 5-position. The carboxylic acid moiety is a common feature in many biologically active molecules, often involved in critical interactions with molecular targets, such as forming salt bridges or hydrogen bonds. The methoxymethyl group at the 5-position is expected to influence the molecule's solubility, lipophilicity, and steric interactions within a binding pocket.

Hypothesized Mechanism of Action: An Inference-Based Approach

Given the limited direct evidence for the mechanism of action of 5-(Methoxymethyl)isoxazole-4-carboxylic acid, we propose a hypothesized mechanism centered on enzyme inhibition , a common mode of action for many isoxazole derivatives. This hypothesis is informed by the activities of structurally similar compounds.

Primary Hypothesis: Inhibition of Pro-inflammatory Enzymes

The most compelling evidence from related compounds points towards an anti-inflammatory mechanism. The structurally related compound, 5-Methylisoxazole-4-carboxylic acid, is a key intermediate in the synthesis of Leflunomide, an immunomodulatory drug used in the treatment of rheumatoid arthritis. Leflunomide's active metabolite, Teriflunomide, inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for de novo pyrimidine synthesis in proliferating lymphocytes. This depletion of pyrimidines leads to the inhibition of T-cell proliferation and the production of pro-inflammatory cytokines.

Therefore, it is plausible that 5-(Methoxymethyl)isoxazole-4-carboxylic acid could also exert anti-inflammatory effects through the inhibition of key enzymes in inflammatory pathways.

Potential Enzyme Targets:

  • Dihydroorotate Dehydrogenase (DHODH): Following the precedent of Leflunomide/Teriflunomide.

  • Cyclooxygenases (COX-1 and COX-2): Key enzymes in the prostaglandin synthesis pathway, which are well-established targets for anti-inflammatory drugs.

  • Lipoxygenases (LOX): Enzymes involved in the synthesis of leukotrienes, another class of inflammatory mediators.

  • Protein Kinases: Various kinases are involved in inflammatory signaling cascades (e.g., MAP kinases, JAKs). The observation that a related isoxazole derivative has activity against aurora kinase supports this possibility.

The following diagram illustrates the hypothesized signaling pathway involving the inhibition of a pro-inflammatory enzyme.

Hypothesized_MOA cluster_inflammation Inflammatory Cascade cluster_drug_action Drug Action Inflammatory_Stimulus Inflammatory Stimulus Pro_inflammatory_Enzyme Pro-inflammatory Enzyme (e.g., DHODH, COX) Inflammatory_Stimulus->Pro_inflammatory_Enzyme Activates Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., Prostaglandins, Leukotrienes, Cytokines) Pro_inflammatory_Enzyme->Pro_inflammatory_Mediators Produces Inflammatory_Response Inflammatory Response Pro_inflammatory_Mediators->Inflammatory_Response Induces Compound 5-(Methoxymethyl)isoxazole- 4-carboxylic acid Compound->Pro_inflammatory_Enzyme Inhibits

Caption: Hypothesized mechanism of 5-(Methoxymethyl)isoxazole-4-carboxylic acid.

Alternative Hypothesis: Modulation of Receptor Activity

While enzyme inhibition is the primary hypothesis, the diverse activities of isoxazoles suggest that receptor modulation is also a possibility. For instance, certain isoxazole derivatives have been shown to interact with G-protein coupled receptors (GPCRs) or nuclear receptors.

Experimental Protocols for Mechanism of Action Validation

To investigate the hypothesized mechanism of action, a systematic, multi-tiered experimental approach is recommended. The following protocols are designed to be self-validating and provide a clear path from broad screening to specific target identification.

Tier 1: Cellular Assays to Confirm Biological Activity

The initial step is to confirm the predicted anti-inflammatory or other biological activities in relevant cellular models.

Protocol 1: Anti-inflammatory Activity in Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1-derived macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of 5-(Methoxymethyl)isoxazole-4-carboxylic acid (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Quantification of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure NO production in the culture supernatant using the Griess reagent.

    • Cytokines (TNF-α, IL-6): Quantify the levels of pro-inflammatory cytokines in the supernatant using ELISA kits.

  • Data Analysis: Calculate the IC50 value for the inhibition of NO and cytokine production.

Tier 2: Target-Based Screening

Based on the results of the cellular assays, proceed to screen against a panel of potential molecular targets.

Protocol 2: In Vitro Enzyme Inhibition Assays

  • Enzyme Source: Obtain purified recombinant human enzymes (e.g., DHODH, COX-1, COX-2, various kinases).

  • Assay Principle: Utilize commercially available assay kits or established protocols for each enzyme. These are typically fluorescence-, luminescence-, or absorbance-based assays that measure the consumption of a substrate or the formation of a product.

  • Compound Incubation: Incubate the enzyme with a range of concentrations of 5-(Methoxymethyl)isoxazole-4-carboxylic acid.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

  • Signal Detection: Measure the signal at appropriate time points using a plate reader.

  • Data Analysis: Determine the IC50 value for each enzyme to identify potential targets.

Table 1: Hypothetical Enzyme Inhibition Data

Enzyme TargetIC50 (µM)
DHODH5.2
COX-1> 100
COX-215.8
p38 MAPK8.9
JNK25.1
Tier 3: Target Engagement and Validation in a Cellular Context

Once a primary target is identified from the in vitro screens, it is crucial to confirm that the compound engages this target in a cellular environment.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with 5-(Methoxymethyl)isoxazole-4-carboxylic acid or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge to pellet the precipitated proteins.

  • Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for the target enzyme.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

The following diagram illustrates the experimental workflow for mechanism of action validation.

Experimental_Workflow cluster_tier1 Tier 1: Cellular Assays cluster_tier2 Tier 2: Target Screening cluster_tier3 Tier 3: Target Validation Cellular_Assay Confirm Biological Activity (e.g., Anti-inflammatory) Target_Screening In Vitro Enzyme Inhibition Assays Cellular_Assay->Target_Screening Identifies Potential Pathways Target_Validation Confirm Target Engagement (e.g., CETSA) Target_Screening->Target_Validation Identifies Primary Target(s)

Caption: Experimental workflow for mechanism of action validation.

Structure-Activity Relationship (SAR) Considerations

The biological activity of isoxazole derivatives is highly dependent on the nature and position of the substituents on the isoxazole ring. For 5-(Methoxymethyl)isoxazole-4-carboxylic acid, the following SAR insights can be considered for the design of future analogs:

  • Carboxylic Acid (4-position): This group is likely a key pharmacophore, involved in essential interactions with the target. Modifications to this group, such as esterification or amidation, could be explored to create prodrugs or to alter the binding mode.

  • Methoxymethyl Group (5-position): This group influences solubility and steric interactions. Varying the length of the alkyl chain or introducing other functional groups at this position could modulate potency and selectivity.

  • 3-position: This position is unsubstituted in the parent molecule. Introducing small substituents at this position could provide additional interaction points within a binding pocket and enhance affinity.

Conclusion and Future Directions

While the precise mechanism of action of 5-(Methoxymethyl)isoxazole-4-carboxylic acid awaits definitive experimental elucidation, the available evidence from structurally related compounds strongly suggests a role as an inhibitor of pro-inflammatory enzymes. This technical guide provides a robust, hypothesis-driven framework and detailed experimental protocols for researchers to systematically investigate its biological activities and pinpoint its molecular targets. The validation of its mechanism of action will be a critical step in unlocking the full therapeutic potential of this and related isoxazole derivatives in drug discovery and development.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • Advances in isoxazole chemistry and their role in drug discovery.
  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.

Sources

Exploratory

Isoxazole Derivatives in Modern Drug Discovery: A Technical Guide to Synthesis and Application

Abstract The isoxazole core, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole core, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a versatile pharmacophore have cemented its role in a multitude of therapeutic agents. Isoxazole derivatives exhibit an extensive range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][4][5][6] This guide provides an in-depth technical exploration of the foundational and contemporary synthetic strategies used to construct the isoxazole ring. We will delve into the mechanistic underpinnings of cornerstone reactions like [3+2] cycloadditions and classical condensations, as well as advanced transition-metal-catalyzed methods. By explaining the causality behind experimental choices, this paper offers researchers and drug development professionals the critical insights needed to design and execute robust synthetic campaigns, ultimately accelerating the discovery of novel isoxazole-based therapeutics.

The Isoxazole Scaffold: A Privileged Core in Medicinal Chemistry

The significance of the isoxazole moiety in pharmaceuticals is underscored by its presence in numerous commercially available drugs.[7] Molecules such as the COX-2 inhibitor Valdecoxib, the antirheumatic agent Leflunomide, and the antibiotic Sulfamethoxazole all feature this heterocyclic core, demonstrating its therapeutic versatility.[1][7][8] The isoxazole ring's utility stems from its electronic structure and its capacity for hydrogen bonding via the nitrogen atom, which allows it to engage in critical interactions with biological targets.[9]

The weak N-O bond is a key feature, predisposing the ring to cleavage reactions that can be exploited in prodrug strategies or metabolic activation pathways.[1] This inherent reactivity, combined with the scaffold's relative stability and synthetic accessibility, makes it an attractive starting point for library synthesis and lead optimization campaigns. The broad spectrum of pharmacological activities associated with isoxazole derivatives is a testament to the scaffold's ability to be tailored for high-potency and selective interaction with a wide array of biological targets.[3][10][11][12]

Table 1: Prominent Examples of Isoxazole-Containing Pharmaceutical Agents

Drug NameTherapeutic ClassMechanism of Action
Valdecoxib Anti-inflammatory (NSAID)Selective COX-2 Inhibitor[1]
Leflunomide Antirheumatic (DMARD)Inhibits dihydroorotate dehydrogenase[1][7]
Sulfamethoxazole AntibioticDihydropteroate synthase inhibitor[1][7]
Zonisamide AnticonvulsantBlocks sodium/calcium channels[1][8]
Risperidone AntipsychoticDopamine and serotonin receptor antagonist[1]
Muscimol PsychoactiveGABAA receptor agonist[1][7]

Foundational Synthetic Strategies for the Isoxazole Ring

The construction of the isoxazole core can be achieved through several strategic disconnections. The choice of synthetic route is dictated by the desired substitution pattern, the availability of starting materials, and the required tolerance of functional groups.

The [3+2] Cycloaddition: The Cornerstone of Isoxazole Synthesis

The 1,3-dipolar cycloaddition is arguably the most powerful and widely utilized method for constructing the isoxazole ring.[7][13] This reaction involves the concerted addition of a 1,3-dipole, typically a nitrile oxide, to a dipolarophile, such as an alkyne, to directly form the aromatic isoxazole ring.[13][14]

Causality of Choice: This method is favored for its high efficiency, atom economy, and the ability to generate the heterocyclic core in a single, often regioselective, step. The primary challenge lies in the transient nature of nitrile oxides, which are typically generated in situ to prevent their dimerization.[15]

Common methods for generating nitrile oxides include:

  • Dehydrohalogenation of hydroximoyl chlorides: A base, such as triethylamine, is used to eliminate HCl.[9][16]

  • Oxidation of aldoximes: Mild oxidizing agents like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS) are frequently employed.[7]

  • Dehydration of primary nitro compounds: This method is also effective for generating the nitrile oxide dipole.[17]

The regioselectivity of the cycloaddition—determining whether the 3,5- or 3,4-disubstituted isoxazole is formed—is governed by the electronic and steric properties of both the nitrile oxide and the alkyne, a concept well-explained by frontier molecular orbital (FMO) theory.[14][18]

Mechanism of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis.
Condensation Reactions: Classical and Versatile

A classical and reliable method for isoxazole synthesis involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent, like an enaminone) with hydroxylamine.[19]

Causality of Choice: This strategy is particularly effective for synthesizing isoxazoles with specific substitution patterns derived directly from readily available dicarbonyl precursors. The reaction proceeds through a logical sequence of imine formation followed by intramolecular cyclization and dehydration. The initial nucleophilic attack can occur at either carbonyl group, and the subsequent cyclization determines the final substitution pattern, which can often be controlled by reaction conditions.

G Start 1,3-Dicarbonyl + NH2OH Step1 Imine/Oxime Formation Start->Step1 Step2 Intramolecular Cyclization (OH attacks second C=O) Step1->Step2 Step3 Dehydration Step2->Step3 Product Substituted Isoxazole Step3->Product

Workflow for Isoxazole Synthesis via Condensation.
Modern & Advanced Methodologies

The field of isoxazole synthesis continues to evolve, with modern methods offering improved yields, greater functional group tolerance, enhanced regioselectivity, and greener reaction profiles.

  • Transition Metal-Catalyzed Syntheses: The use of catalysts based on copper, palladium, gold, or rhodium has become widespread.[20][21] Copper(I) catalysts, for example, are renowned for accelerating the [3+2] cycloaddition of alkynes and in situ generated nitrile oxides, often providing excellent regioselectivity for the 3,5-disubstituted product.[11][17] Gold and other metals can catalyze the cycloisomerization of α,β-acetylenic oximes, providing a direct route to substituted isoxazoles under mild conditions.[17] These catalysts function by activating one of the reacting components, lowering the activation energy of the cyclization step.

  • Electrophilic Cyclization: This strategy involves the cyclization of substrates like 2-alkyn-1-one O-methyl oximes, induced by an electrophile such as iodine monochloride (ICl).[22][23] This approach is highly effective for producing 3,4,5-trisubstituted isoxazoles. The resulting 4-iodoisoxazole is a particularly valuable intermediate, as the iodine atom serves as a synthetic handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of further molecular diversity.[22]

  • Green Chemistry Approaches: To align with principles of sustainable chemistry, methods utilizing microwave irradiation, ultrasound, or solvent-free conditions have been developed.[7][24] Microwave-assisted synthesis, for instance, can dramatically reduce reaction times and improve yields by promoting efficient heat transfer.[16] Ball-milling techniques have enabled the solvent-free, scalable synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition.[9]

Practical Application: Experimental Protocols

The translation of synthetic strategy into practice requires robust and reproducible protocols. The following methodologies are representative of common and effective procedures in isoxazole synthesis.

Protocol 3.1: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via Copper(I)-Catalyzed [3+2] Cycloaddition

Rationale: This protocol describes a one-pot, three-component reaction that leverages a copper(I) catalyst to ensure high regioselectivity in the cycloaddition between a terminal alkyne and an in situ generated nitrile oxide.[11][17] It is an efficient method for rapidly accessing libraries of 3,5-disubstituted isoxazoles.

Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of the desired aldoxime (1.0 mmol) and terminal alkyne (1.2 mmol) in a 1:1 mixture of THF/water (10 mL), add copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) and sodium ascorbate (0.10 mmol, 10 mol%).

  • Nitrile Oxide Generation: Slowly add a solution of N-chlorosuccinimide (NCS) (1.1 mmol) in THF (5 mL) to the reaction mixture at room temperature over 15 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldoxime is consumed (typically 1-4 hours).

  • Workup: Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3,5-disubstituted isoxazole.

Protocol 3.2: Synthesis of 3,4,5-Trisubstituted 4-Iodoisoxazoles via ICl-Induced Electrophilic Cyclization

Rationale: This protocol is designed to synthesize a highly functionalized 4-iodoisoxazole, which is a versatile building block for further diversification via cross-coupling reactions.[22] The method relies on the electrophilic activation of an alkynyl oxime by iodine monochloride.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve the 2-alkyn-1-one O-methyl oxime (1.0 mmol) in dichloromethane (DCM, 10 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Electrophile Addition: Slowly add a 1.0 M solution of iodine monochloride (ICl) in DCM (1.1 mL, 1.1 mmol) to the cooled solution. A color change is typically observed.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (15 mL) to consume any excess iodine. Stir until the organic layer becomes colorless.

  • Extraction and Workup: Separate the layers and extract the aqueous phase with DCM (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude residue by flash chromatography on silica gel to afford the desired 3,4,5-trisubstituted 4-iodoisoxazole.

Future Outlook: The Evolving Role of Isoxazoles in Drug Discovery

The isoxazole scaffold continues to be a focal point of innovation in medicinal chemistry.[3][6] Current research trends are moving towards the development of isoxazole-containing hybrid molecules, where the isoxazole core is linked to another pharmacophore to create multi-targeted agents with potentially synergistic effects.[25] Furthermore, the application of computational chemistry and machine learning is accelerating the in silico design of isoxazole derivatives with optimized pharmacokinetic profiles and enhanced target specificity. As synthetic methodologies become more sophisticated and our understanding of the scaffold's biological interactions deepens, isoxazoles are poised to remain a cornerstone of therapeutic innovation for years to come.

References

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Kumar, M., & Prajapati, S. K. (2024). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 21(2), 1735-1746.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. Retrieved from [Link]

  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647.
  • Madhavan, S., Keshri, S. K., & Kapur, M. (2021). Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. Asian Journal of Organic Chemistry, 10(11), 2845-2864.
  • Nair, L. G., & Sivan, S. (2010). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes.
  • Ledingham, M. A., & G-J, B. (2019). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2019(4), M1095.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). ResearchGate. Retrieved from [Link]

  • Potential activities of isoxazole deriv
  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (2020). RSC Advances, 10(61), 37041-37059.
  • Application Notes: [2+3] Cycloaddition Reactions for Isoxazole Synthesis. (2025). BenchChem.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). Semantic Scholar. Retrieved from [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33497-33522.
  • Kumar, D., & Kumar, N. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 26(18), 4937-4965.
  • Construction of Isoxazole ring: An Overview. (2024). Letters in Applied NanoBioScience, 13(2), 094.
  • A review of isoxazole biological activity and present synthetic techniques. (2024). World Journal of Advanced Research and Reviews.
  • Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. In Frontiers In Medicinal Chemistry (Vol. 10).
  • De, S. K. (2006). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 71(17), 6373–6378.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Molecules, 28(3), 1421.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. Retrieved from [Link]

  • Chen, C. Y., et al. (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Organic Letters, 14(24), 6258-6261.
  • G, J., et al. (2018). Synthesis of hybrid molecules of isoxazole derivatives in search of new anticancer drugs – A review.
  • Duan, M., et al. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(16), 11222-11225.
  • The recent progress of isoxazole in medicinal chemistry. (2023). ResearchGate. Retrieved from [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Molecules, 28(3), 1421.
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). Molecules, 29(3), 594.
  • 1,3-Dipolar cycloaddition. (n.d.). Wikipedia. Retrieved from [Link]

  • Mechanism of 1,3-dipolar cycloaddition reaction. (2021). ResearchGate. Retrieved from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Molecules, 29(10), 2321.
  • Al-Hourani, B. J., et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. BMC Chemistry, 14(1), 1-10.
  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203–5205.
  • Camacho, D., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(2), 1017-1025.
  • Transition Metal-Mediated Synthesis of Oxazoles. (2025). ResearchGate. Retrieved from [Link]

  • Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. (2021). Semantic Scholar. Retrieved from [Link]

  • Isoxazole Synthesis. (2019, January 19). YouTube. Retrieved from [Link]

Sources

Foundational

physicochemical characteristics of 5-(Methoxymethyl)isoxazole-4-carboxylic acid

An In-depth Technical Guide to the Physicochemical Characteristics of 5-(Methoxymethyl)isoxazole-4-carboxylic Acid Foreword In the landscape of modern drug discovery and development, a comprehensive understanding of a mo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 5-(Methoxymethyl)isoxazole-4-carboxylic Acid

Foreword

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step but the very bedrock upon which successful therapeutic candidates are built. These characteristics—ionization, lipophilicity, solubility, solid-state behavior, and structural integrity—govern a compound's journey through formulation, administration, and ultimately, its interaction with biological systems. This guide provides an in-depth exploration of 5-(Methoxymethyl)isoxazole-4-carboxylic acid, a heterocyclic compound of interest, detailing the critical methodologies and scientific rationale for its complete physicochemical characterization. It is designed for the discerning researcher, scientist, and drug development professional who requires not just data, but a profound understanding of the experimental causality that validates it.

Compound Identification and Structural Framework

Before delving into its complex properties, it is essential to establish the fundamental identity of the molecule.

  • IUPAC Name: 5-(Methoxymethyl)-1,2-oxazole-4-carboxylic acid

  • CAS Number: 134541-08-5[1]

  • Molecular Formula: C₆H₇NO₄

  • Molecular Weight: 157.13 g/mol [1]

Table 1: Core Compound Identifiers

IdentifierValue
IUPAC Name 5-(Methoxymethyl)-1,2-oxazole-4-carboxylic acid
CAS Number 134541-08-5[1]
Molecular Formula C₆H₇NO₄
Molecular Weight 157.13 g/mol [1]
Canonical SMILES COC1=NC=C(C1=O)O

The structure, featuring a carboxylic acid appended to an isoxazole ring bearing a methoxymethyl substituent, presents a unique interplay of acidic, aromatic, and polar functional groups that dictates its physicochemical behavior.

Caption: 2D Structure of 5-(Methoxymethyl)isoxazole-4-carboxylic acid.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter for a molecule containing a carboxylic acid. It dictates the extent of ionization at a given pH, which directly influences solubility, absorption, distribution, and excretion.

Scientific Rationale

The carboxylic acid moiety of 5-(Methoxymethyl)isoxazole-4-carboxylic acid will donate a proton, forming a carboxylate anion. The equilibrium between the neutral (lipophilic) and ionized (hydrophilic) forms is governed by the Henderson-Hasselbalch equation. Determining the pKa is essential for predicting its behavior in the physiological pH range of the gastrointestinal tract and blood.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination due to its simplicity and precision.[2]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of 5-(Methoxymethyl)isoxazole-4-carboxylic acid in a co-solvent system (e.g., methanol/water) to ensure complete dissolution.

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated combination pH electrode to monitor the pH.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an automated titrator.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which 50% of the acid has been neutralized.[2][3][4]

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Dissolve Compound in Co-Solvent titrate Add Standardized NaOH Incrementally prep1->titrate Sample prep2 Calibrate pH Electrode measure Record pH after Each Addition prep2->measure Calibrated Probe titrate->measure plot Plot pH vs. Volume of Titrant measure->plot Data pka Determine pKa from Inflection Point plot->pka Sigmoid Curve

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP): A Predictor of Membrane Permeability

Lipophilicity, quantified as the partition coefficient (LogP), describes a compound's distribution between an immiscible organic (lipid) and aqueous phase. It is a fundamental predictor of a drug's ability to cross biological membranes and its potential for metabolism and toxicity.

Scientific Rationale

The LogP value represents the ratio of the concentration of the neutral compound in the organic phase (typically n-octanol) to its concentration in the aqueous phase at equilibrium.[5] A positive LogP indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[5] For 5-(Methoxymethyl)isoxazole-4-carboxylic acid, the LogP must be determined at a pH where the molecule is predominantly in its neutral, un-ionized form.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for LogP determination due to its direct measurement of the partition coefficient.[6][7]

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with an appropriate aqueous buffer (e.g., pH 2.0 HCl to ensure the carboxylic acid is protonated) and vice-versa by shaking them together overnight and then separating the layers.

  • Partitioning: Add a known amount of 5-(Methoxymethyl)isoxazole-4-carboxylic acid to a vial containing measured volumes of the pre-saturated n-octanol and aqueous buffer.

  • Equilibration: Seal the vial and shake it at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).[5]

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature and pH.[8] For orally administered drugs, poor aqueous solubility is a major barrier to absorption and can severely limit bioavailability.

Scientific Rationale

The solubility of an ionizable compound like 5-(Methoxymethyl)isoxazole-4-carboxylic acid is highly pH-dependent. Its lowest solubility will be observed at a pH below its pKa, where it exists primarily in the less soluble neutral form. The World Health Organization (WHO) recommends determining the pH-solubility profile over the physiological range of pH 1.2 to 6.8.[9]

Experimental Protocol: Equilibrium Shake-Flask Solubility

This method, analogous to the LogP determination, is the definitive approach for measuring thermodynamic equilibrium solubility.[8]

Methodology:

  • Media Preparation: Prepare a series of aqueous buffers covering the desired pH range (e.g., pH 1.2, 4.5, and 6.8).[9]

  • Incubation: Add an excess amount of the solid compound to vials containing each buffer. The presence of undissolved solid is crucial to ensure a saturated solution is achieved.[8]

  • Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for an extended period (24-72 hours) to allow the system to reach equilibrium.[8][10]

  • Sample Processing: After incubation, filter the samples through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.[10]

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated HPLC method.

  • Analysis: The measured concentration represents the equilibrium solubility at that specific pH and temperature.

Solubility_Workflow start Add Excess Solid to pH-Buffered Media incubate Shake at Constant Temp (24-72h) to Reach Equilibrium start->incubate filter Filter Supernatant (0.22 µm) to Remove Undissolved Solid incubate->filter Saturated Solution analyze Quantify Concentration in Filtrate via HPLC filter->analyze Clear Filtrate end Equilibrium Solubility (mg/mL or µM) analyze->end

Caption: Workflow for determining equilibrium aqueous solubility.

Thermal Properties: Melting Point and Solid-State Characterization

The melting point (Tm) is a fundamental thermal property that provides an indication of a compound's purity and the stability of its crystal lattice.

Scientific Rationale

A sharp melting point over a narrow range is characteristic of a pure crystalline solid. Impurities typically depress and broaden the melting range. Differential Scanning Calorimetry (DSC) is a highly precise technique that measures the heat flow into a sample as a function of temperature, providing a detailed thermal profile.[11][12]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC offers a highly accurate and reproducible method for determining the melting point and other thermal events like crystallization or glass transitions.[13][14]

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the solid compound (typically 5-20 mg) into a DSC pan (e.g., aluminum) and hermetically seal it.[13]

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Scan: Heat the sample at a constant, controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.[12]

  • Data Analysis: The melting event is observed as an endothermic peak on the resulting thermogram. The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the heat of fusion. A literature value for the melting point of this compound is 68-70 °C.[1]

Table 2: Summary of Key Physicochemical Properties & Methods

PropertyImportance in Drug DevelopmentGold Standard Experimental Method
pKa Governs solubility, absorption, target bindingPotentiometric Titration[2]
LogP Predicts membrane permeability, bioavailabilityShake-Flask Method[6]
Aqueous Solubility Critical for formulation and bioavailabilityEquilibrium Shake-Flask Method[8][9]
Melting Point (Tm) Indicator of purity and solid-state stabilityDifferential Scanning Calorimetry (DSC)[13]

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its structure and identifying key functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations. For 5-(Methoxymethyl)isoxazole-4-carboxylic acid, the following characteristic absorptions are expected:

  • O-H Stretch (Carboxylic Acid): A very broad and strong band in the region of 3300-2500 cm⁻¹, often obscuring C-H stretches.[15][16][17] This broadness is due to strong hydrogen-bonded dimer formation.[15][18]

  • C=O Stretch (Carboxylic Acid): An intense, sharp band between 1760-1690 cm⁻¹.[15][17]

  • C-O Stretch (Carboxylic Acid & Ether): Bands in the 1320-1210 cm⁻¹ region.[15]

  • Isoxazole Ring: Characteristic C=N and C=C stretching vibrations within the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy:

  • -COOH Proton: A characteristic singlet, typically appearing far downfield near 12 ppm, though its position can be concentration-dependent.[16][17]

  • Isoxazole Ring Proton: A singlet is expected for the proton on the isoxazole ring.[19]

  • Methoxymethyl Protons (-CH₂-O-CH₃): Two distinct signals are expected: a singlet for the methylene (-CH₂) protons and a singlet for the methyl (-CH₃) protons.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon (-COOH): A signal in the downfield region, typically between 165-185 δ.[16][17]

  • Isoxazole Ring Carbons: Two distinct signals for the substituted carbons (C4 and C5) and one for the unsubstituted carbon (C3). The carbon directly bonded to the nitrogen (C3) will have a unique chemical shift.[20]

  • Methoxymethyl Carbons (-CH₂-O-CH₃): Two signals in the aliphatic region corresponding to the methylene and methyl carbons.

Conclusion

The physicochemical properties of 5-(Methoxymethyl)isoxazole-4-carboxylic acid, defined by its acidic carboxyl group, heterocyclic isoxazole core, and polar methoxymethyl substituent, create a nuanced profile critical for its development. A thorough characterization, employing the robust, validated methodologies outlined in this guide—from potentiometric titration for pKa to DSC for thermal analysis—is indispensable. This systematic approach ensures the generation of high-fidelity data, enabling informed decisions in lead optimization, formulation design, and the overall progression of this compound from a laboratory curiosity to a potential therapeutic agent.

References

  • Bergström, C. A. (2014). Development of Methods for the Determination of pKa Values. PMC, NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOTBQjVvnWBcs0rANYvIr48V-UiOw78YwBnv4_z-S_qrAaa_VbeVq50vCQTHRC4ZOk1dlIlBJTkwCRdca9bN1qc_rNEOGjXnJJr4e0_S5DT6yGDWb-984a6p94WvqUIpCpAn1GSuR_qvw3hlg=]
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Advanced Chemistry Development, Inc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFY56lBSDXBDi0-557ga9OCXMwQCZdQqRrEVm3EZ9NeiE9TAEsR9BElOtA4d7FzHeAyQn8PwjeuVFUMUkYAMhWPy3fseOxosyjDB4dHH9PJW-c2YFOEHDzojMr7b5Tc1TxSd9ogS5e8hBjckwDXSSi6YmDz8szQt7F9ehq47tc5fpSU5Fm9FM4fbFCAg==]
  • CureFFI.org. (2016). Differential scanning calorimetry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGa5IJSKZQWiOi6RDFsQHg-PwmS-INfAz_9Kkdp9lRcOmvyDpXyarQlM01uCgOATidOfjk8iD6UG3l6GkQvjtbi4PVfSR35OnudnGwtDieMt_wAsp6OCKQP8Jgt0QzV6XW8ChMW_jIs8aa174hmE9cSDCNTpALHQblqZ010o6KDAQ==]
  • University of Calgary. (n.d.). IR: carboxylic acids. Department of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfrDQCKwSECS56XYv-nnaDOb1GjtkX17XpiAazXoCy15DN4fNVxyjQmiBy4ZkjykI8lz-rz7X5gvJccnQNhnGS8IjTrgXTBcnpicfEPaHrbnnzrU3YrsAi06XoOJD7DItsPbNlbhRGmFYwRNCUrt-Rhy7O93GcWBZP34He]
  • Journal of Chemical Education. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsSj1iUfqU7iFWoYq8g8Jprgjmj0eckTNkTk30YEDMNqgG4BLAciS2nl5Ahr3Sq0jZ-pLgRDPQp-EMZ0PkHewQ0ELYHIjwKwt9Z3IAZcEl3CSAsHjjPbMAeiPb4B6KYyZdpj2sOQ==]
  • University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. ULM Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzez4pQe0rOPFkDfQg8sSvlZgeoli1JxuAvk5hZlkmzM2kBhLYc2S5aXB9xgpz6ZuOomchB-_xFUWLCPBO9E-jEozKyHoJNNFJGsdPGWFqZdEBnbLmYJa0Zy2XRaWANLWMSZDiMLnRcUz3L2zK2u3DB_E0VtWSX9O2PEQCeZlxkaGGFA==]
  • Chemistry For Everyone. (2025). How Does DSC Measure Melting Point (Tm)? YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuQKWPMZwlhNbWtQuhys6GjGFxDTWbqTQreqAvBeCOS6SIxL-dSGP8bHRE5gkaNlJWy8TN7ZyZlhpEK3TXP0x6kYkGNbnh-A0KkBzmtdkFEPg7roh1PJ3i79CUaCKdF3uOtqf8gNM=]
  • Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYLEP7Ypwy5w2hd9f2yz369NDOPtv3mkrNfJnoBPhL17MWf6CNx2QPwVx79jaby-DSmqbfxeZBxdYojqqNtNf4f5Oafi7Vb1NDrUqDbOAvf9AOUpt24ntqd7Vj66fcz83oJ1pVs0FSwopM6bF-1fkHu_B_QT_PAtuMFWd7lU5k8cHMNGeDXocul6mEdYviCpybu1AJ9e5G]
  • AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX7acoRBAbzIyy3bINK_T9RgCtsmnPCrE-e2Ys-vofrwVJUDYKyPyRMvaAitDQePLQrQ9KfGarBf188ShXVJiCcQ3EXYSS6djzvnJk0F6nVXrMd1UpOBQBtYhmSs7kopjtlG36ZPwkVuxSjxdaoWE157tF7T4-IMA=]
  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. MDPI. [https://vertexaisearch.cloud.google.
  • Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4KkNBxR8SlP_JD4T3ypVtn5nGSdzLbxg3FsQO8gVcADbBN9T8sQW-2k94PNHO__eL4DfShzz_XUD8cu1u1ZtRRiK1iA-sN4Y7AQFwu9Xbmfs0d9gmPTqTRAN6nNjhEsf17q0oW1BQjUHfP-rfTaKclepy105q0oMN7UEaNVZq671ejli4SgkiBJzNItQ=]
  • NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbM7AFq-H9r6YiF37h2nASCqBa2t0_DQZ5IV-NXhZuaqXq9TOhVdD3ZV0V2L0HKk_Lzktbxgbfi0nXpqFmX0kRpwkcI8ZF5ASJ6-SL2d01ueDPdPh2NcROn8S8OjAAMs92aRDgvaEbXjaILQO4CSptTqXdQ5M4scuW2kA-zOKrcInAiKHpjv5zEU8RW93bJbqxMUT7M1G7uL1rRR1dpb1x5K6E3JA-WNjXmqErNzvxeNuW3YI=]
  • ChemAxon. (n.d.). LogP and logD calculations. ChemAxon Docs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-vPlz3vM2Ws6kcPpJ05UfAxQUdGStoK9WOSptXGcoQ-ULsi6Gi6UMgT7gj7ZjsZ8pAh8GHQMbqFepfngQFmbpZkigPFmhFcwBjbHhYOdNQc_i7GaE_zS_xjzRBbIFqTa1jwDpr4ZUGabusndN8qIW-qHXtaJkcEAqUTKLrQSa]
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeLFgiW6RPxtpQehms0FRs4D15Zw2TLcJPaHKOuD0wGCyZtbAHG3Nahp1OCtXAZMaZQPs5c9Dq6UyZlLqNZrLBmKezGaM4KStIevYJIN6T67Lp1qiAQUMDJTJM-H8ByjnMr_hwWpQt98zDKfjZD64FAp3iFRD4xAy9WyQROrbVgrfW4g1ZW2BY8Swrqc7pH3XQ9Uuq3EgCDmjlUP2LBvLhyNG8e2hz2zLEPS99TxDtDO3lCDO_D_ODROl0Z9sO8LArveUb2DMcAvLTH6BrvHYndCdbOW68JZeTYnHOgF--7srINc1VIF3VN_7FIsE=]
  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEikb_MSJKRKzOOPupbcrseb6g-_rc7Eom7vBvC818tIiwjB1VC7L4OhPu5TiUqsXER8owy7LtTtRZjXow8AFNQY73oW5C3x7nhK1xaekQfO9PVE96PKeHlFhGX8LVRtVKT_jaQylG5TVQqwh_NGl4UTqUYuJAz97cwt7S-L5LhDdmgqzElGG0ThN-yxE9oTaPmCf5M3ocyjqyoueGqvVSb]
  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhpinumTcJ440S6RBJ4D0uk7mwHLn9plPXgRF1E8SibN_7rh41oDQ8ms1LoIfJh_FNnMjIA--uqk_ZnOQZ2eAu1PXhH98qCVGgT1xAv73i8YxCUo58B6HNGd65vLcX2S2zBMTKKg6e_WgaXb_ADdG6UiB0j0ZzdmYsYr9RsN2JizO5b3U=]
  • The Journal of Physical Chemistry A. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrvk9Lk5rhdlo3GSGhi24mpbejn9Jlc-8YZ2G9ueDUxiSBVv1_oB8iMhTH0DfCy0THBkWq6ZEW3DpO-pBhcSlOSfe406nLvUtEp7xfuhN1Cop3oSV6hRzXkE122WGEsK4AfxGz_w==]
  • BenchChem. (2025). Technical Guide: Solubility and Stability Testing of Investigational Compound C13H11Cl3N4OS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeWA8t7vLnNNRRPcAUNUbfexy7OpatDvv116B3hEqWN1GVwgFrrQv2lTwFTa7oyRKkYjDQRKBoEczX5aW6DhiAkUbb6PdwqBFfa7NWHyw5GQzB1rmCE8wbIZMAohwbC6YNDj-Wcj4M97ZSsutY-QPUvZw8HJPyn2qKMJGTL7OnTSEpBGgEu_Xrg1C2EN6BFlxQ6wqvK2hiQFAKG2KJuDd7v6-vvyX5QYYzjv7V0MrdrFlZcXt24_M=]
  • PubMed. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9H6fAp1QVtF81bhHHmW_kS-pSJu8-7i4ceeG1l7Doo_7dJLv6fW6Oet6And4jMxKl924-_TmPBswcsTW_JLyyrkKglXiu7By7ts6LsETaFsfkLLoacQCdvTH35WH56ZMWz77l]
  • PASCO. (n.d.). C33: Determine pKa by Half Titration (pH Sensor). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ8pYc9Q9O-QJRZGP01qTUadfFicih1LywUH2jTF_6noF3Tz5VtTN-CK89gFvL6mddX4dMK4hY2ciwvpyzmk4YS6qj6MfZPBRdtQNBCzqqrxywcMS9gVMVB1WKAQQG5VA8CLnOp7uRDkQsFvJZCLXEWbFMs5-WyDT3uucQWmvwa6F50_tUkAEHEZWcfII-AxICuJobJqE=]
  • BYJU'S. (n.d.). How to calculate pKa. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN1m0CHyKpJ4uQy4bhTQcIT7cqTZDYc6VIGLifbhS8ORc8pYGaMQgen5auzCOZnvnEADfYLKb0O9mcBuiPMmKnH50aaSYAxdMkJFMsfXIYf-oH0LjX8lW0YdbDlCGWc0wO3x1hpa9ebHBIYLo=]
  • World Health Organization (WHO). (n.d.). Annex 4. [https://vertexaisearch.cloud.google.
  • Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeFQgY4sdJgKK1Eww51Ps19TmeTjaGwDA7a3Ms99ZwFSZ4xuho49SLYOWF56LYudbx26yHyBgUuB4XbQ8KVwhR-rXIwXxXjulHMoAesItVwgKV9ee4j4jYOr0QraXb9rk_aFRl0p6wnOFDBJFRy-eYaHZ8MEBxty4SXZL7rt2mfJ-djWl8pMZbMw4eu8mnGqfwiHF5bKjf3_UVGc8s1OOufGuM5X-zdopg5B_vuWK588UeHU7VOGvM_Ktq7K21CSPSJ2kpEqe2U3IL9vP4mWBzxpXZL6bGG6Pawp_RroSOiU1Z5TqEdMq8cbpv2pTF]
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [https://vertexaisearch.cloud.google.
  • ACS Publications. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFT4prGJP11A6z6BQAudUdTC9YNk2JwyQS1uOYvtnDfy1tOJCyTgF2ldpoO-PdGeNQtA2oLj-mx3EJibUByaTomd7HMpfyxmkCh2SWQHK25auv3iui98gGzN6LJnlMJWK0WxOPaKyVNPmbivnIhv_mJzXQK7nIYjDRa9nycXxSIbktA5R4Q8jP47UMbYVl0]
  • Hoffman Fine Chemicals. (n.d.). CAS 134541-08-5 | 5-(Methoxymethyl)isoxazole-4-carboxylic acid. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe2gximdC4S2BStS8IPa_pFTrOgDJnx4z08JTF4iBElFcN5LUzrAPmScr9UhFb4YHu4v5aT9Ygkq9DMRazy50MsTLVKpaYnmjEGxZqlZujWUlLL_oAwxULgxf_hAp28GX7Mo16qUMDMDX3a3-wmWozGDpEMOlpW1e2QFOv0cJ1b0oVOf5YeqR1TONlBI94IC8okBsyHpTG]

Sources

Exploratory

5-(Methoxymethyl)isoxazole-4-carboxylic acid spectral data analysis

An In-depth Technical Guide to the Spectral Analysis of 5-(Methoxymethyl)isoxazole-4-carboxylic Acid Abstract This technical guide offers a comprehensive analysis of the key spectroscopic characteristics of 5-(methoxymet...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 5-(Methoxymethyl)isoxazole-4-carboxylic Acid

Abstract

This technical guide offers a comprehensive analysis of the key spectroscopic characteristics of 5-(methoxymethyl)isoxazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Isoxazole derivatives are recognized for their diverse biological activities, making their unambiguous structural characterization essential for reproducible research and development.[1][2][3] This document, designed for researchers and drug development professionals, provides a detailed interpretation of the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. By synthesizing foundational spectroscopic principles with data from analogous structures, this guide serves as an authoritative reference for the identification, characterization, and quality control of 5-(methoxymethyl)isoxazole-4-carboxylic acid.

Molecular Structure and Spectroscopic Correlation

The foundation of any spectral analysis is a thorough understanding of the molecule's structure. 5-(methoxymethyl)isoxazole-4-carboxylic acid comprises a five-membered isoxazole ring substituted at the 5-position with a methoxymethyl group and at the 4-position with a carboxylic acid. Each functional group imparts distinct and predictable features in its spectroscopic signature.

Caption: Molecular structure of 5-(methoxymethyl)isoxazole-4-carboxylic acid.

¹H NMR Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. For 5-(methoxymethyl)isoxazole-4-carboxylic acid, four distinct signals are predicted.

  • Carboxylic Acid Proton (Hₐ): The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and the anisotropic effect of the C=O bond.[4] It is expected to appear as a broad singlet in the downfield region of 10.0-13.0 ppm .[5][6][7][8] The broadness of this signal is a characteristic result of hydrogen bonding and its chemical exchange rate.[4]

  • Isoxazole Ring Proton (Hₑ): The single proton attached to the C3 carbon of the isoxazole ring is in an electron-deficient heterocyclic system, leading to a downfield chemical shift, anticipated around 8.0-8.5 ppm . It will appear as a sharp singlet as there are no adjacent protons to couple with.

  • Methylene Protons (-CH₂-, Hₙ): These protons are adjacent to both the isoxazole ring and the ether oxygen. This environment causes a significant downfield shift. A sharp singlet is expected in the range of 4.5-5.0 ppm .

  • Methyl Protons (-OCH₃, Hₘ): The three protons of the methoxy group are shielded relative to the other protons but are still influenced by the electronegative ether oxygen. They will appear as a sharp singlet at approximately 3.5-4.0 ppm .

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH )10.0 - 13.0Broad Singlet1H
Isoxazole (-CH =N-)8.0 - 8.5Singlet1H
Methylene (-CH₂ -O-)4.5 - 5.0Singlet2H
Methyl (-OCH₃ )3.5 - 4.0Singlet3H
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 5-(methoxymethyl)isoxazole-4-carboxylic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[9] DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[9]

  • Data Acquisition:

    • Tune and shim the instrument to the solvent lock signal.

    • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[10]

    • Co-add 8 to 16 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate software package. Apply a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectral Analysis

Carbon-13 NMR spectroscopy identifies the chemical environment of each unique carbon atom in the molecule. For the target compound, six distinct carbon signals are predicted.

  • Carboxylic Acid Carbonyl (-COOH): This carbon is highly deshielded and is expected to appear in the range of 165-185 ppm .[5][11][12]

  • Isoxazole Ring Carbons (C2, C5): The two carbons of the isoxazole ring bonded to oxygen (C5) and nitrogen (C2) are significantly deshielded due to the electronegativity of the heteroatoms. They are predicted to resonate between 150-165 ppm .

  • Isoxazole Ring Carbon (C4): The carbon atom at the 4-position, bonded to the carboxylic acid, will also be downfield, likely in the 100-110 ppm range.

  • Methylene Carbon (-CH₂-): The methylene carbon, situated between the isoxazole ring and the ether oxygen, is expected at 65-75 ppm .

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group is the most shielded, predicted to be in the 55-60 ppm range.[13]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (-C OOH)165 - 185
Isoxazole Ring (C 2, C 5)150 - 165
Isoxazole Ring (C 4)100 - 110
Methylene (-C H₂-O-)65 - 75
Methyl (-OC H₃)55 - 60
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer, observing the ¹³C nucleus (approx. 100 MHz).

  • Data Acquisition:

    • Acquire a one-dimensional carbon spectrum with broadband proton decoupling.

    • A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[10]

    • A relaxation delay of 2-5 seconds is recommended to ensure accurate integration of all carbon signals, especially quaternary carbons.[10]

  • Data Processing: Process the FID as described for ¹H NMR to obtain the final spectrum.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of 5-(methoxymethyl)isoxazole-4-carboxylic acid is dominated by the characteristic absorptions of the carboxylic acid group.

  • O-H Stretch: A very broad and strong absorption band is expected from 2500-3300 cm⁻¹ .[5][6][11][14] This distinctive broadness is due to intermolecular hydrogen bonding, which forms a dimeric structure and is a hallmark of carboxylic acids.[14][15]

  • C=O Stretch: A sharp and very strong absorption band will appear between 1690-1760 cm⁻¹ .[14] For hydrogen-bonded dimers, this peak is typically centered around 1710 cm⁻¹.[5][6][11]

  • C-O Stretch: A moderate to strong C-O stretching vibration associated with the carboxylic acid is expected in the 1210-1320 cm⁻¹ region.[8][14]

  • Ether C-O Stretch: A C-O stretching band from the methoxymethyl group will also be present, typically in the 1000-1250 cm⁻¹ range.

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ will correspond to the C-H stretching of the methyl and methylene groups.

Vibrational Mode Functional Group Predicted Absorption (cm⁻¹) Intensity
O-H StretchCarboxylic Acid2500 - 3300Strong, Very Broad
C=O StretchCarboxylic Acid1690 - 1760Strong, Sharp
C-O StretchCarboxylic Acid / Ether1000 - 1320Moderate to Strong
O-H BendCarboxylic Acid1395 - 1440Moderate
C-H StretchAlkyl2850 - 3000Moderate
Experimental Protocol: IR Spectroscopy
  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add 16 to 32 scans to improve the signal-to-noise ratio.[10]

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of molecular weight and structural features.

  • Molecular Ion Peak: The molecular weight of 5-(methoxymethyl)isoxazole-4-carboxylic acid (C₆H₇NO₄) is 157.12 g/mol . In positive-ion mode Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 158.1. In negative-ion mode, which is highly effective for carboxylic acids, the deprotonated molecule [M-H]⁻ would be observed at m/z 156.1.[9]

  • Fragmentation Pattern: Electron Impact (EI) or Collision-Induced Dissociation (CID) would lead to fragmentation. The fragmentation of isoxazoles can be complex, often initiated by the cleavage of the weak N-O bond.[16][17] For carboxylic acids, characteristic losses include the hydroxyl radical (-OH, 17 Da) and the entire carboxyl group (-COOH, 45 Da).[18]

A plausible fragmentation pathway could involve an initial loss of the methoxy group followed by decarbonylation.

mol [M+H]⁺ m/z = 158 frag1 [M - H₂O]⁺ m/z = 140 mol->frag1 - H₂O frag2 [M - CH₂O]⁺ m/z = 128 mol->frag2 - CH₂O frag3 [M - COOH]⁺ m/z = 113 mol->frag3 - COOH frag4 [M - OCH₃]⁺ m/z = 127 mol->frag4 - OCH₃

Caption: Plausible fragmentation pathways for the target molecule in MS.

m/z (Positive Mode) Proposed Fragment Formula
158.1[M+H]⁺[C₆H₈NO₄]⁺
140.1[M+H - H₂O]⁺[C₆H₆NO₃]⁺
128.1[M+H - CH₂O]⁺[C₅H₆NO₃]⁺
113.1[M+H - COOH]⁺[C₅H₆NO₂]⁺
Experimental Protocol: Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a suitable volatile solvent such as methanol or acetonitrile.[9][10]

  • Instrumentation: Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) source.[9]

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a constant flow rate.

    • Acquire spectra in both positive and negative ion modes to capture the [M+H]⁺ and [M-H]⁻ ions, respectively.

    • For fragmentation data (MS/MS), select the parent ion of interest (e.g., m/z 158.1) and subject it to collision-induced dissociation (CID) with an inert gas like argon or nitrogen.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. For high certainty, use a high-resolution mass spectrometer (HRMS) to confirm the elemental composition from the exact mass.[10]

Integrated Spectroscopic Analysis Workflow

Confirming the structure of a novel compound requires the synergistic use of multiple analytical techniques. Each method provides a piece of the puzzle, and together they offer an unambiguous structural elucidation.

start Sample of 5-(Methoxymethyl)isoxazole- 4-carboxylic Acid ms Mass Spectrometry (ESI-MS) start->ms ir Infrared Spectroscopy (FTIR-ATR) start->ir nmr NMR Spectroscopy (¹H and ¹³C) start->nmr mw Result: Molecular Weight (e.g., [M+H]⁺ at m/z 158.1) & Fragmentation Pattern ms->mw fg Result: Functional Groups (-COOH, C=O, C-O) Confirmed ir->fg connectivity Result: Atom Connectivity & Chemical Environments (Proton/Carbon Skeleton) nmr->connectivity conclusion Unambiguous Structural Confirmation mw->conclusion fg->conclusion connectivity->conclusion

Caption: Workflow for integrated spectroscopic analysis.

Conclusion

The structural elucidation of 5-(methoxymethyl)isoxazole-4-carboxylic acid is definitively achieved through a coordinated application of modern spectroscopic techniques. The ¹H and ¹³C NMR spectra establish the precise carbon-hydrogen framework and the electronic environment of each atom. Infrared spectroscopy provides unequivocal evidence for the critical carboxylic acid functional group through its characteristic broad O-H and sharp C=O stretching vibrations. Finally, mass spectrometry confirms the correct molecular weight and offers corroborating structural information through predictable fragmentation patterns. Together, these methods provide a self-validating system, ensuring the identity, purity, and structural integrity of the compound for its application in research and drug development.

References

  • Bowie, J. H., Kallury, R. K. M. R., & Cooks, R. G. (1973). Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Australian Journal of Chemistry, 26(9), 1965-1974. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. [Link]

  • Journal of the American Society for Mass Spectrometry. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy. [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • University of Wisconsin-Platteville. (n.d.). Carboxylic Acids. [Link]

  • OC Chem. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. [Link]

  • ResearchGate. (2015). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. [Link]

  • HETEROCYCLES. (1980). mass spectrometry of oxazoles. [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]

  • ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]

  • ResearchGate. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. (n.d.). 5-Methylisoxazole-4-carboxylic acid. [Link]

  • National Institutes of Health. (n.d.). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. [Link]

  • SciELO. (n.d.). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. [Link]

  • ResearchGate. (2002). 5-Methylisoxazole-4-carboxylic acid. [Link]

Sources

Foundational

An In-Depth Technical Guide to Preliminary In-Vitro Studies of Isoxazole Compounds

Abstract The isoxazole ring is a privileged heterocyclic scaffold fundamental to medicinal chemistry, demonstrating a vast array of biological activities including anticancer, antimicrobial, and anti-inflammatory propert...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring is a privileged heterocyclic scaffold fundamental to medicinal chemistry, demonstrating a vast array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive framework for conducting preliminary in-vitro studies on novel isoxazole compounds. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for constructing a logical and efficient screening cascade. We will detail methodologies for primary cytotoxicity and antimicrobial screens, secondary mechanistic assays such as enzyme inhibition, and conclude with data interpretation and visualization, ensuring a robust initial assessment of a compound's therapeutic potential.

Introduction: The Isoxazole Scaffold in Drug Discovery

The isoxazole nucleus, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of bioactive molecules.[1][2] Its unique electronic properties and structural rigidity allow it to serve as a versatile building block, capable of engaging with a wide range of biological targets.[1][3] Numerous isoxazole derivatives have been investigated and developed for therapeutic use, acting through diverse mechanisms such as the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key enzymes like protein kinases and cyclooxygenases (COX).[1][4][5] The initial in-vitro evaluation is a critical step in the drug discovery pipeline, designed to efficiently identify promising lead compounds and elucidate their preliminary mechanism of action (MOA).

Designing the In-Vitro Screening Cascade

A logically designed screening cascade is paramount for the cost-effective and scientifically sound evaluation of new chemical entities. The goal is to move from broad, high-throughput assays to more complex, target-specific studies. This tiered approach ensures that resources are focused on compounds with the most promising activity and desirable safety profiles.

Our proposed cascade begins with primary screening to assess broad biological effects, such as general cytotoxicity against cancer cells and growth inhibition of microbial pathogens. Compounds demonstrating significant activity in these initial tests are then advanced to secondary screening, which involves more specific assays aimed at understanding how the compound works, for instance, by measuring its effect on a particular enzyme or signaling pathway.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & MOA cluster_2 Phase 3: Lead Optimization A Novel Isoxazole Library B Anticancer Cytotoxicity Screen (e.g., MTT Assay) A->B Broad Activity Assessment C Antimicrobial Susceptibility Screen (e.g., Broth Microdilution) A->C Broad Activity Assessment D Enzyme Inhibition Assays (e.g., Kinase, COX) B->D Active Anticancer Hits E Cell-Based Mechanistic Assays (e.g., Apoptosis, Anti-inflammatory) B->E Active Anticancer Hits C->E Active Antimicrobial Hits F Promising Lead Compounds D->F Data Analysis & Selection E->F Data Analysis & Selection

Fig 1. A logical workflow for the in-vitro screening of novel isoxazole compounds.

Primary Screening: Assessing Foundational Biological Activity

The first step is to determine if a novel isoxazole compound exhibits any general biological effect at reasonable concentrations. This phase prioritizes throughput and sensitivity to cast a wide net.

Anticancer Cytotoxicity Screening: The MTT Assay

The MTT assay is a robust, colorimetric method for assessing a compound's effect on cell viability and metabolic activity.[6][7] It is a cornerstone of anticancer drug screening. The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[6]

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adhesion.[8]

  • Compound Treatment: Prepare stock solutions of isoxazole derivatives in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO at the same concentration as the highest compound dose) and a positive control (a known anticancer drug like Doxorubicin).[8]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.[9]

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, protected from light.[10]

  • Formazan Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[8][9][10] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Absorbance Measurement: Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit cell growth by 50%.[8]

Antimicrobial Susceptibility Testing: Broth Microdilution

For compounds potentially designed as antimicrobial agents, the broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[11][12] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[11][12]

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland turbidity standard.[11][13] This is then diluted to the final testing concentration in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[11]

  • Compound Dilution: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the isoxazole compounds in the broth medium.[11][14]

  • Inoculation: Inoculate each well containing the diluted compound with the standardized bacterial suspension.[11]

  • Controls: Include essential controls on each plate: a growth control (broth and inoculum, no compound), a sterility control (broth only), and a quality control strain with a known MIC to validate the assay.[11]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[14]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth (no turbidity) is observed.[11][14]

Secondary Screening: Elucidating the Mechanism of Action

Compounds that demonstrate potent activity in primary screens ("hits") are advanced to secondary assays to investigate their mechanism of action. Isoxazole derivatives are known to target a variety of proteins.[1]

Enzyme Inhibition Assays

Many isoxazole compounds exert their effects by inhibiting specific enzymes.[4][5] Therefore, screening against relevant enzyme targets is a logical next step.

  • Kinase Inhibition: Protein kinases are frequent targets for anticancer drugs.[15][16] Isoxazole-based compounds have been developed as potent inhibitors of kinases like EGFR, JNK, and CK1δ.[16][17][18] Biochemical assays using purified recombinant kinases, a specific substrate, and ATP can quantify a compound's ability to block enzyme activity, typically by measuring the reduction in substrate phosphorylation.[16]

  • Cyclooxygenase (COX) Inhibition: COX-1 and COX-2 are key enzymes in the inflammatory pathway, and their inhibition is the basis for many non-steroidal anti-inflammatory drugs (NSAIDs).[19] Certain isoxazole derivatives are known COX-2 inhibitors.[2] Fluorometric or colorimetric assay kits are commercially available to screen for inhibitors of COX-1 and COX-2, allowing for the determination of potency and selectivity.[20][21][22]

  • Reagent Preparation: Prepare assay buffer, reconstitute human recombinant COX-2 enzyme, and prepare solutions of the COX probe, cofactor, and arachidonic acid substrate as per the kit manufacturer's instructions.[20][23]

  • Inhibitor Preparation: Dissolve test isoxazole compounds in DMSO and dilute to the desired concentrations in assay buffer.

  • Assay Setup: In a 96-well white opaque plate, add assay buffer, heme cofactor, and COX-2 enzyme to designated wells. Add the test inhibitor solutions to the sample wells and a known COX-2 inhibitor (e.g., Celecoxib) to the positive control wells.[20]

  • Pre-incubation: Pre-incubate the plate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[21]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells simultaneously using a multichannel pipette.[20]

  • Kinetic Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes.[20]

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition relative to the enzyme control (no inhibitor) and calculate IC50 values for active compounds.

Cell-Based Mechanistic Assays
  • Induction of Apoptosis: A common mechanism for anticancer agents is the induction of programmed cell death, or apoptosis.[4][5] This can be measured using techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by measuring the activity of key executioner enzymes like caspases. Isoxazole derivatives have been shown to induce apoptosis in various cancer cell lines.[1][4]

  • Anti-inflammatory Activity: For compounds intended as anti-inflammatory agents, cell-based assays can confirm the activity observed in biochemical screens. A common method involves using macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The efficacy of the isoxazole compound is then measured by its ability to reduce the production of inflammatory mediators like nitric oxide (NO) or pro-inflammatory cytokines (e.g., TNF-α).[2]

G cluster_0 MTT Assay Workflow A Seed Cells in 96-Well Plate B Add Isoxazole Compound Dilutions A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Add Solubilizer (e.g., DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Fig 2. A simplified workflow diagram for the MTT cytotoxicity assay.

Data Presentation and Interpretation

Clear and concise data presentation is crucial for comparing the activity of different compounds. Quantitative data, such as IC50 and MIC values, should be summarized in tables. This allows for easy identification of structure-activity relationships (SAR) and selection of the most potent and selective compounds for further study.

Table 1: Example Cytotoxicity Data for Isoxazole Analogs
Compound IDModificationIC50 (µM) vs. MCF-7 (Breast Cancer)[8]IC50 (µM) vs. HepG2 (Liver Cancer)[8][24]
ISO-01Parent Scaffold15.221.8
ISO-024-Fluorophenyl2.54.7
ISO-033,4,5-Trimethoxyphenyl0.91.5[8]
DoxorubicinPositive Control0.10.5

Data are hypothetical examples for illustrative purposes.

Table 2: Example Antimicrobial Activity Data for Isoxazole Analogs
Compound IDModificationMIC (µg/mL) vs. S. aureus[25]MIC (µg/mL) vs. E. coli[26][27]
ISO-04Parent Scaffold64>128
ISO-055-Nitrothiophene816
ISO-064-Chlorophenyl3264
AmpicillinPositive Control0.54

Data are hypothetical examples for illustrative purposes.

Conclusion and Future Directions

This guide outlines a systematic approach for the preliminary in-vitro evaluation of novel isoxazole compounds. By following a logical cascade from broad primary screening to more focused secondary and mechanistic assays, researchers can efficiently identify compounds with significant therapeutic potential. The data gathered from these studies—including cytotoxicity, antimicrobial efficacy, and specific enzyme inhibition—forms the critical foundation for making informed decisions about which candidates warrant advancement into more complex cellular models, preclinical studies, and eventually, clinical development.

References

  • Ansari, M. F., et al. (2022). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Kaur, R., et al. (2021). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]

  • Kaur, R., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry. [Link]

  • Bentham Science. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]

  • Kumar, A., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Bioorganic Chemistry. [Link]

  • ResearchGate. In vitro 5- LOX anti-inflammatory activity of synthesized isoxazole.... [Link]

  • MI - Microbiology. Broth Microdilution. [Link]

  • Waites, K. B., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. National Center for Biotechnology Information. [Link]

  • Al-Oqaili, N. (2023). MTT (Assay protocol). Protocols.io. [Link]

  • Sravani, K., et al. (2016). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology. [Link]

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • Jove, M., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. [Link]

  • Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

  • Peifer, C., et al. (2008). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Rehman, A. U., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. [Link]

  • Kumar, A., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

  • Bîcu, E., et al. (2022). In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. MDPI. [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]

  • Kumar, A., et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Heliyon. [Link]

  • Bischof, J., et al. (2016). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. PMC. [Link]

  • Kumar, A., et al. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

  • ResearchGate. (2025). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. [Link]

  • Boratyński, P. J., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences. [Link]

  • ES Food & Agroforestry. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Link]

  • Bouzian, A., et al. (2023). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. PMC. [Link]

  • El Aissouq, A., et al. (2025). Design, Synthesis, In Vitro, and In Silico Evaluation of Isoxazole-Isoxazoline Conjugates as Potential Antimicrobial Agents. Molecules. [Link]

Sources

Exploratory

The Isoxazole-4-Carboxylic Acid Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Appeal of the Isoxazole Scaffold The isoxazole ring, a five-membered heterocycle containing adjacent...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry. Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have cemented its status as a privileged scaffold in the design of novel therapeutic agents.[1][2][3] The incorporation of an isoxazole moiety can significantly enhance the physicochemical and pharmacokinetic properties of a molecule, leading to improved potency and reduced toxicity.[4][5] A multitude of FDA-approved drugs, including the anti-inflammatory agent leflunomide and the antibiotic sulfamethoxazole, feature this versatile heterocycle, underscoring its therapeutic relevance across a wide spectrum of diseases.[2][3]

This guide focuses specifically on the isoxazole-4-carboxylic acid moiety and its derivatives. The carboxylic acid group at the 4-position is not merely a passive substituent; it serves as a critical pharmacophore, a bioisostere for other acidic functionalities, and a versatile synthetic handle for the exploration of structure-activity relationships (SAR).[6][7] We will delve into the synthetic intricacies of this scaffold, explore its application in the development of targeted therapies, and provide detailed, field-proven protocols to empower researchers in their drug discovery endeavors.

Synthetic Strategies: Mastering the Construction of the Isoxazole-4-Carboxylic Acid Core

The construction of the isoxazole ring is a well-established field, yet the regioselective synthesis of 4-carboxylic acid derivatives requires careful consideration of the chosen synthetic route. The two primary classical approaches involve the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the reaction of hydroxylamine with a three-carbon component, such as a 1,3-diketone.[8][9] More contemporary methods offer improved efficiency and control over substitution patterns.

High-Regioselectivity Synthesis from β-Ketoesters

A robust and scalable method for preparing 3-substituted-isoxazole-4-carboxylic acids with high regioselectivity has been developed, which is particularly valuable for generating libraries of analogues for SAR studies.[10] This method avoids the formation of unwanted isomers that can plague classical cycloaddition approaches.

The causality behind this synthetic sequence is rooted in the controlled, stepwise formation of the heterocyclic ring. The initial cyclization of the β-ketoester with hydroxylamine forms an isoxazol-5-one intermediate. The subsequent reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) serves to activate the 4-position by forming a reactive dimethylaminomethylene intermediate.[11][12][13] This intermediate then undergoes a base-mediated hydrolysis of the lactone, followed by a ring-rearrangement that ultimately leads to the desired 3-substituted-4-isoxazole carboxylic acid upon acidification.

Experimental Protocol: High-Regioselectivity Synthesis of 3-Methyl-4-isoxazolecarboxylic Acid [10]

Step 1: Synthesis of 3-Methyl-4-hydroisoxazol-5-one

  • To a solution of sodium hydroxide (40 g, 1 mol) in water (500 mL), add hydroxylamine hydrochloride (70 g, 1 mol) and stir for 30 minutes until no further bubbles are emitted.

  • Slowly add methyl acetoacetate (116 g, 1 mol) dropwise to the reaction mixture.

  • Stir the mixture at room temperature overnight.

  • Extract the reaction solution with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-methyl-4-hydroisoxazol-5-one. Expected Yield: ~90-95%.

Step 2: Synthesis of 4-Dimethylaminomethylene-3-methyl-4-hydroisoxazol-5-one

  • To a solution of 3-methyl-4-hydroisoxazol-5-one (99 g, 1 mol) in tetrahydrofuran (500 mL), add N,N-dimethylformamide dimethyl acetal (119 g, 1 mol).

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude product.

Step 3: Synthesis of 3-Methyl-4-isoxazolecarboxylic Acid

  • Dissolve the crude 4-dimethylaminomethylene-3-methyl-4-hydroisoxazol-5-one (0.32 mol) and sodium hydroxide (12.8 g, 0.32 mol) in 500 mL of water.

  • Stir the mixture and warm to 40°C for 1 hour.

  • After the reaction is complete, concentrate the aqueous solution to dryness to obtain the sodium salt of 3-methyl-4-isoxazolecarboxylic acid.

  • Redissolve the salt in water and slowly add 6 N hydrochloric acid to adjust the pH to 2-3, resulting in the precipitation of the product.

  • Filter the solid, wash with cold water, and dry to afford 3-methyl-4-isoxazolecarboxylic acid. Expected Yield: ~90%.

Fe(II)-Catalyzed Domino Isomerization

A novel and efficient approach to isoxazole-4-carboxylic acid esters and amides involves the Fe(II)-catalyzed domino isomerization of 4-acyl-5-methoxy- or 5-aminoisoxazoles.[14][15] This method proceeds through a transient 2-acyl-2H-azirine intermediate, and the reaction conditions can be tuned to selectively yield either isoxazole or oxazole derivatives. The use of an earth-abundant and inexpensive iron catalyst makes this an attractive method for sustainable chemical synthesis.[4]

The mechanism of this transformation is thought to involve the coordination of the Fe(II) catalyst to the isoxazole ring, promoting a ring-opening to form a vinyl-nitrene intermediate. This intermediate then undergoes intramolecular cyclization to form the transient azirine, which subsequently rearranges to the more stable isoxazole-4-carboxylic acid derivative. The choice of an Fe(II) catalyst is crucial for lowering the activation energy of this rearrangement.[16]

Fe_Catalyzed_Isomerization Start 4-Acyl-5-methoxyisoxazole Intermediate1 Vinyl-nitrene Intermediate Start->Intermediate1  Fe(II) catalyst Intermediate2 2-Acyl-2H-azirine Intermediate1->Intermediate2  Intramolecular  cyclization Product Isoxazole-4-carboxylic acid ester Intermediate2->Product  Rearrangement

Caption: Fe(II)-Catalyzed Domino Isomerization Workflow.

Therapeutic Applications: Targeting Inflammatory Pathways with Isoxazole-4-Carboxylic Acid Derivatives

The isoxazole-4-carboxylic acid scaffold has emerged as a promising platform for the development of potent inhibitors of key targets in inflammatory pathways. One notable example is the development of 4,5-diarylisoxazol-3-carboxylic acids as inhibitors of leukotriene biosynthesis, specifically targeting the 5-lipoxygenase-activating protein (FLAP).[10][17][18][19]

The Leukotriene Biosynthesis Pathway and the Role of FLAP

Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid.[1][14] Their synthesis is initiated by the enzyme 5-lipoxygenase (5-LOX) in concert with FLAP, a nuclear membrane protein.[2][16] In response to inflammatory stimuli, phospholipase A2 releases arachidonic acid from the cell membrane. FLAP then acts as a shuttle protein, binding arachidonic acid and presenting it to 5-LOX.[8] 5-LOX then catalyzes the conversion of arachidonic acid to the unstable intermediate, leukotriene A4 (LTA4). LTA4 is subsequently converted to either leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, or the cysteinyl leukotrienes (LTC4, LTD4, LTE4), which mediate bronchoconstriction and increased vascular permeability.[14][18]

The inhibition of FLAP represents an attractive therapeutic strategy for inflammatory diseases such as asthma, allergic rhinitis, and atherosclerosis, as it blocks the production of all downstream leukotrienes.[12]

Leukotriene_Pathway cluster_membrane Nuclear Membrane cluster_cytosol Cytosol FLAP FLAP LTC4S LTC4 Synthase AA Arachidonic Acid (from membrane phospholipids) FiveLOX 5-LOX AA->FiveLOX  Presented by FLAP LTA4 LTA4 FiveLOX->LTA4  Catalyzes conversion LTA4H LTA4 Hydrolase LTB4 LTB4 (Chemotaxis) LTA4->LTB4  Catalyzed by LTA4H LTC4 LTC4 LTA4->LTC4  Catalyzed by LTC4S LTD4_LTE4 LTD4, LTE4 (Bronchoconstriction, Vascular Permeability) LTC4->LTD4_LTE4  Metabolism Inhibitor Inhibitor->FLAP  Isoxazole-4-carboxylic  acid derivatives inhibit

Sources

Protocols & Analytical Methods

Method

Application Note & Synthesis Protocol: 5-(Methoxymethyl)isoxazole-4-carboxylic acid

Introduction: The Versatility of the Isoxazole Scaffold in Drug Discovery The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic prop...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Isoxazole Scaffold in Drug Discovery

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions have made it a valuable component in the design of drugs targeting a wide range of diseases.[2] Isoxazole derivatives are key intermediates in the synthesis of pharmaceuticals such as the anti-inflammatory drug Leflunomide and the immunosuppressant Teriflunomide.[3] 5-(Methoxymethyl)isoxazole-4-carboxylic acid is a crucial building block for creating novel isoxazole-containing compounds, offering a synthetically accessible handle for further molecular elaboration in drug development programs.

This application note provides a detailed, three-step protocol for the synthesis of 5-(Methoxymethyl)isoxazole-4-carboxylic acid, starting from the commercially available ethyl 4-methoxy-3-oxobutanoate. The protocol is designed for researchers and scientists in the fields of organic synthesis and drug development, with a focus on explaining the chemical principles behind each step to ensure reliable and reproducible results.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, 5-(Methoxymethyl)isoxazole-4-carboxylic acid, reveals a straightforward synthetic pathway. The carboxylic acid can be obtained via hydrolysis of the corresponding ethyl ester. The isoxazole ring is constructed through a classical cyclization reaction between an enamine intermediate and hydroxylamine. This key intermediate is, in turn, synthesized from a β-ketoester, ethyl 4-methoxy-3-oxobutanoate.

retrosynthesis target 5-(Methoxymethyl)isoxazole-4-carboxylic acid ester Ethyl 5-(methoxymethyl)isoxazole-4-carboxylate target->ester Hydrolysis enamine Ethyl 2-(ethoxymethylene)-4-methoxy-3-oxobutanoate ester->enamine Cyclization ketoester Ethyl 4-methoxy-3-oxobutanoate enamine->ketoester Condensation

Caption: Retrosynthetic pathway for 5-(Methoxymethyl)isoxazole-4-carboxylic acid.

Detailed Synthesis Protocol

This protocol is divided into three main stages: the synthesis of the key intermediate, ethyl 2-(ethoxymethylene)-4-methoxy-3-oxobutanoate; the cyclization to form the isoxazole ring; and the final hydrolysis to yield the target carboxylic acid.

Materials and Reagents
  • Ethyl 4-methoxy-3-oxobutanoate (CAS: 66762-68-3)[4][5]

  • Triethyl orthoformate (CAS: 122-51-0)[6]

  • Acetic anhydride (CAS: 108-24-7)

  • Hydroxylamine hydrochloride (CAS: 5470-11-1)

  • Sodium acetate (CAS: 127-09-3)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Deionized water

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-4-methoxy-3-oxobutanoate

This initial step involves the reaction of the β-ketoester with triethyl orthoformate to form a vinyl ether, which is a common strategy for preparing intermediates for heterocyclic synthesis.[7] Acetic anhydride is used to facilitate the reaction.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 4-methoxy-3-oxobutanoate (1 equivalent), triethyl orthoformate (1.2 equivalents), and acetic anhydride (1.2 equivalents).

  • Heat the reaction mixture to 120-130°C and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the volatile components under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(ethoxymethylene)-4-methoxy-3-oxobutanoate. This intermediate is often used in the next step without further purification.

Step 2: Cyclization to form Ethyl 5-(methoxymethyl)isoxazole-4-carboxylate

The formation of the isoxazole ring is achieved by the reaction of the enol ether intermediate with hydroxylamine.[5] This is a classic cyclocondensation reaction for the synthesis of isoxazoles.[8][9]

  • In a separate flask, dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) in ethanol. Stir the mixture for 15-20 minutes at room temperature.

  • Add the crude ethyl 2-(ethoxymethylene)-4-methoxy-3-oxobutanoate from Step 1 to the hydroxylamine solution.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 5-(methoxymethyl)isoxazole-4-carboxylate. The crude product can be purified by column chromatography on silica gel if necessary.

Step 3: Hydrolysis to 5-(Methoxymethyl)isoxazole-4-carboxylic acid

The final step is the saponification of the ethyl ester to the desired carboxylic acid using a strong base, followed by acidification.[10]

  • Dissolve the crude ethyl 5-(methoxymethyl)isoxazole-4-carboxylate from Step 2 in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2-3 equivalents) in water to the mixture.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, or until the hydrolysis is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the slow addition of concentrated hydrochloric acid.

  • The product, 5-(Methoxymethyl)isoxazole-4-carboxylic acid, should precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary and Characterization

ParameterValue
Product Name 5-(Methoxymethyl)isoxazole-4-carboxylic acid
CAS Number 134541-08-5
Molecular Formula C₆H₇NO₄
Molecular Weight 157.13 g/mol
Appearance Yellow to off-white solid
Melting Point 68-70 °C
Expected ¹H NMR Signals corresponding to the methoxymethyl protons, the isoxazole proton, and the carboxylic acid proton.
Expected ¹³C NMR Resonances for the carboxylic acid carbon, the isoxazole ring carbons, and the methoxymethyl carbons.
Expected IR (cm⁻¹) Characteristic peaks for O-H (broad, carboxylic acid), C=O (carboxylic acid), and C=N (isoxazole) stretching.
Expected Mass Spec [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight.

Synthetic Workflow

workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis start1 Ethyl 4-methoxy-3-oxobutanoate + Triethyl orthoformate + Acetic anhydride process1 Heat to 120-130°C start1->process1 product1 Ethyl 2-(ethoxymethylene)-4-methoxy-3-oxobutanoate process1->product1 start2 Hydroxylamine HCl + Sodium acetate in Ethanol process2 Stir at Room Temperature product1->process2 start2->process2 product2 Ethyl 5-(methoxymethyl)isoxazole-4-carboxylate process2->product2 start3 NaOH in Ethanol/Water process3 Reflux, then Acidify with HCl product2->process3 start3->process3 product3 5-(Methoxymethyl)isoxazole-4-carboxylic acid process3->product3

Sources

Application

The Strategic Application of 5-(Methoxymethyl)isoxazole-4-carboxylic Acid in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: Beyond a Simple Scaffold – The Versatility of the Isoxazole Core in Drug Design The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Scaffold – The Versatility of the Isoxazole Core in Drug Design

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in contemporary medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of approved therapeutic agents.[1][2][3] This guide focuses on a specific, yet underexplored, derivative: 5-(Methoxymethyl)isoxazole-4-carboxylic acid . While its close analog, 5-methylisoxazole-4-carboxylic acid, is renowned as a key intermediate in the synthesis of the anti-rheumatic drug Leflunomide, the introduction of a methoxymethyl group at the 5-position offers intriguing possibilities for modulating physicochemical and pharmacological properties.[4]

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols. We will explore the rationale behind utilizing the 5-(methoxymethyl) substituent, its potential impact on biological activity, and practical methodologies for its synthesis and incorporation into drug discovery pipelines. Our narrative is grounded in the principles of scientific integrity, drawing causal links between molecular structure and experimental outcomes, and is supported by authoritative references to guide your research endeavors.

The Isoxazole-4-Carboxylic Acid Moiety: A Privileged Pharmacophore

The isoxazole-4-carboxylic acid scaffold is a versatile building block in drug discovery due to several key features:

  • Bioisosteric Replacement for Carboxylic Acids: The acidic proton on the isoxazole ring can mimic a carboxylic acid, enabling it to engage in crucial hydrogen bonding interactions with biological targets. However, the isoxazole nucleus often imparts improved metabolic stability and cell permeability compared to a simple carboxylic acid.[5]

  • Tunable Physicochemical Properties: The substituents on the isoxazole ring can be readily modified to fine-tune properties such as lipophilicity, acidity (pKa), and metabolic stability. This allows for a systematic approach to optimizing absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.

  • Diverse Biological Activities: Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[1][6][7][8]

The strategic placement of a methoxymethyl group at the 5-position introduces a flexible ether linkage. This modification can influence a molecule's conformational preferences, solubility, and potential for additional hydrogen bond interactions, offering a distinct advantage over the more rigid methyl group.

Potential Therapeutic Applications of 5-(Methoxymethyl)isoxazole-4-carboxylic Acid Derivatives

While specific drug candidates derived from 5-(Methoxymethyl)isoxazole-4-carboxylic acid are not yet prevalent in the public domain, its structural features and the known activities of related isoxazoles suggest promising avenues for investigation:

  • Anti-inflammatory Agents: Building upon the legacy of Leflunomide, derivatives of 5-(Methoxymethyl)isoxazole-4-carboxylic acid could be explored as novel anti-inflammatory drugs. The methoxymethyl group might alter the binding affinity and selectivity for key inflammatory targets.

  • Antimicrobial Agents: The isoxazole core is present in several antibacterial drugs. The methoxymethyl substituent could be leveraged to enhance potency or overcome resistance mechanisms in various bacterial or fungal strains.

  • Anticancer Agents: The structural versatility of isoxazoles makes them attractive scaffolds for the development of kinase inhibitors and other anticancer therapeutics. The methoxymethyl group could be oriented to probe specific pockets within an enzyme's active site.

Experimental Protocols

Protocol 1: Synthesis of 5-(Methoxymethyl)isoxazole-4-carboxylic Acid

This protocol outlines a plausible synthetic route to 5-(Methoxymethyl)isoxazole-4-carboxylic acid, adapted from established methods for analogous isoxazole preparations. The synthesis involves the cyclization of a β-ketoester derivative with hydroxylamine.

Workflow Diagram:

G cluster_0 Synthesis of 5-(Methoxymethyl)isoxazole-4-carboxylic Acid A Ethyl 4-methoxy-3-oxobutanoate D Ethyl 2-(ethoxymethylene)-4-methoxy-3-oxobutanoate A->D Reaction B Triethyl orthoformate B->D C Acetic anhydride C->D F Ethyl 5-(methoxymethyl)isoxazole-4-carboxylate D->F Cyclization E Hydroxylamine E->F I 5-(Methoxymethyl)isoxazole-4-carboxylic acid F->I Saponification & Acidification G Base Hydrolysis (e.g., NaOH) G->I H Acidification (e.g., HCl) H->I

Caption: Synthetic workflow for 5-(Methoxymethyl)isoxazole-4-carboxylic acid.

Materials:

  • Ethyl 4-methoxy-3-oxobutanoate

  • Triethyl orthoformate

  • Acetic anhydride

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns)

Procedure:

  • Synthesis of Ethyl 2-(ethoxymethylene)-4-methoxy-3-oxobutanoate:

    • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine ethyl 4-methoxy-3-oxobutanoate (1 equivalent), triethyl orthoformate (1.2 equivalents), and acetic anhydride (1.2 equivalents).

    • Heat the reaction mixture at 120-130 °C for 3-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature. Remove the volatile components under reduced pressure. The crude product can be used in the next step without further purification.

  • Synthesis of Ethyl 5-(methoxymethyl)isoxazole-4-carboxylate:

    • Dissolve hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (1.5 equivalents) in ethanol in a separate flask.

    • Add the crude ethyl 2-(ethoxymethylene)-4-methoxy-3-oxobutanoate to the hydroxylamine solution.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, remove the ethanol under reduced pressure.

    • Partition the residue between water and diethyl ether.

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Hydrolysis to 5-(Methoxymethyl)isoxazole-4-carboxylic acid:

    • Dissolve the purified ethyl 5-(methoxymethyl)isoxazole-4-carboxylate in a mixture of ethanol and a 1 M aqueous solution of NaOH.

    • Stir the mixture at room temperature or gently heat to 50 °C until the ester is fully hydrolyzed (monitor by TLC).

    • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1 M HCl.

    • The product may precipitate out of solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the final product.

Protocol 2: Amide Coupling for Library Synthesis

This protocol describes the general procedure for coupling 5-(Methoxymethyl)isoxazole-4-carboxylic acid with a diverse library of amines to generate a focused set of carboxamides for biological screening.

Workflow Diagram:

G cluster_1 Amide Coupling Workflow J 5-(Methoxymethyl)isoxazole-4-carboxylic acid N 5-(Methoxymethyl)isoxazole-4-carboxamide J->N Amide Bond Formation K Coupling Reagent (e.g., HATU, EDCI) K->N L Amine (R-NH2) L->N M Base (e.g., DIPEA) M->N

Caption: General workflow for amide library synthesis.

Materials:

  • 5-(Methoxymethyl)isoxazole-4-carboxylic acid

  • A diverse set of primary and secondary amines

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Standard parallel synthesis equipment and purification systems (e.g., preparative HPLC)

Procedure (for a single reaction well in a parallel synthesizer):

  • Activation of the Carboxylic Acid:

    • To a solution of 5-(Methoxymethyl)isoxazole-4-carboxylic acid (1 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition:

    • Add the desired amine (1.2 equivalents) to the activated carboxylic acid solution.

    • Allow the reaction to proceed at room temperature for 4-12 hours.

  • Work-up and Purification:

    • Once the reaction is complete (monitored by LC-MS), quench the reaction with water.

    • Extract the product with an appropriate organic solvent.

    • Wash the organic layer sequentially with a mild acid (e.g., 1% citric acid), a mild base (e.g., 5% sodium bicarbonate), and brine.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the crude amide using preparative HPLC or column chromatography.

  • Characterization:

    • Confirm the structure and purity of the final compounds using LC-MS and ¹H NMR.

Data Presentation: Structure-Activity Relationship (SAR) Insights

While extensive SAR data for 5-(methoxymethyl)isoxazole derivatives is not yet available, we can extrapolate from related series. The following table illustrates a hypothetical SAR study to guide initial library design.

Compound IDR Group (at 5-position)R' Group (Amide)IC₅₀ (Target X)
1a -CH₃-Ph1.2 µM
1b -CH₂OCH₃-Ph0.8 µM
2a -CH₃-4-Cl-Ph0.5 µM
2b -CH₂OCH₃-4-Cl-Ph0.3 µM
3a -CH₃-c-Hexyl5.6 µM
3b -CH₂OCH₃-c-Hexyl3.1 µM

Interpretation: In this hypothetical dataset, the introduction of the methoxymethyl group consistently leads to a modest increase in potency. This could be attributed to favorable interactions of the ether oxygen with a specific sub-pocket in the target's binding site or improved solubility enhancing target engagement.

Conclusion and Future Directions

5-(Methoxymethyl)isoxazole-4-carboxylic acid represents a promising, yet underutilized, building block in medicinal chemistry. Its structural relationship to the well-established 5-methylisoxazole-4-carboxylic acid scaffold, combined with the potential for the methoxymethyl group to confer advantageous physicochemical and pharmacological properties, makes it a compelling candidate for inclusion in drug discovery programs. The protocols and conceptual framework provided in this guide are intended to empower researchers to explore the full potential of this versatile molecule. Future investigations should focus on systematic SAR studies to elucidate the precise benefits of the 5-(methoxymethyl) substituent across various biological targets, ultimately paving the way for the development of novel and effective therapeutic agents.

References

  • Chandra, et al. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, E69(4), o525. [Link]

  • Kumar, M., Kumar, A., & Sharma, G. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.
  • Chem-Impex International. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • Bąchor, U., Lizak, A., Bąchor, R., & Mączyński, M. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]

  • Khan, I., et al. (2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PLoS ONE, 19(10), e0297398. [Link]

  • Pattanayak, P. (2025). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. International Journal of Pharmaceutical and Phytopharmacological Research, 15(4), 1-8.
  • Al-Amiery, A. A. (2025). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. International Journal of Creative Research Thoughts, 13(5), h820-h829.
  • Al-Oqaili, R. M. S., et al. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 29(1), 1-10.
  • Kim, J., et al. (2023). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry, 14(10), 2007-2017. [Link]

  • Reddy, T. S., & G, N. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(13), 8652-8671. [Link]

  • Wang, D. C., Xu, W., & Wu, W. Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3140. [Link]

  • Chandra, et al. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, E69(4), o525. [Link]

  • Di, L., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(9), 4470-4488. [Link]

  • Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, E69(6), o897. [Link]

  • US Patent No. US20030139606A1. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Molkem. (n.d.). 5-Methylisoxazole-4-carboxylic acid | Intermediate of Teriflunomide. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 5-Methylisoxazole-4-carboxylic acid (97%). Retrieved from [Link]

  • Bąchor, U., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]

  • Di, L., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(9), 4470-4488. [Link]

Sources

Method

Application Notes and Protocols for 5-(Methoxymethyl)isoxazole-4-carboxylic acid and its Analogue in Pharmaceutical Synthesis

A Note to the Researcher: The request specified the use of 5-(methoxymethyl)isoxazole-4-carboxylic acid as a pharmaceutical intermediate. While this compound is available commercially, detailed public-domain literature r...

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: The request specified the use of 5-(methoxymethyl)isoxazole-4-carboxylic acid as a pharmaceutical intermediate. While this compound is available commercially, detailed public-domain literature regarding its specific applications in named pharmaceutical syntheses is limited. However, the closely related analogue, 5-methylisoxazole-4-carboxylic acid , is a widely documented and industrially significant intermediate in the synthesis of major anti-inflammatory and immunosuppressive drugs.

This guide will focus on the well-established applications and protocols for 5-methylisoxazole-4-carboxylic acid. The principles, reaction types, and experimental methodologies detailed herein are highly relevant and can serve as a strong foundation for researchers working with the 5-(methoxymethyl) analogue, with appropriate adjustments for steric and electronic differences.

Introduction to 5-Methylisoxazole-4-carboxylic Acid: A Key Building Block in Immunomodulatory Drugs

5-Methylisoxazole-4-carboxylic acid is a heterocyclic carboxylic acid that has become a cornerstone intermediate in the pharmaceutical industry.[1] Its rigid isoxazole core provides a stable scaffold, and the carboxylic acid group at the 4-position serves as a versatile handle for synthetic transformations, most notably amide bond formation.[2] The primary significance of this intermediate lies in its role as a key precursor to the active pharmaceutical ingredients (APIs) Leflunomide and its active metabolite, Teriflunomide.[1][3]

  • Leflunomide: An isoxazole-based disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid and psoriatic arthritis.[1][3]

  • Teriflunomide: The active metabolite of Leflunomide, approved for the treatment of relapsing-remitting multiple sclerosis.[1][3]

The isoxazole moiety is a common feature in many biologically active compounds, contributing to antiviral, anti-inflammatory, and anticancer properties.[4] The synthetic accessibility and favorable physicochemical properties of 5-methylisoxazole-4-carboxylic acid make it an ideal starting material for drug development and manufacturing.[1]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of an intermediate is critical for process development, safety, and quality control.

PropertyValueSource
Molecular Formula C₅H₅NO₃[5]
Molecular Weight 127.10 g/mol [5]
CAS Number 42831-50-5[5]
Appearance White to off-white solid/powderV&V Pharma
Melting Point 144-148 °C[6]
Boiling Point (Normal) 295.24 °C (Predicted)[7]
Solubility Soluble in various organic solvents such as toluene and acetic acid mixtures.[3] Recrystallization from ethanol is also reported.[8]
Purity Typically ≥97-99% for pharmaceutical applications[6] V&V Pharma

Core Synthetic Application: Amide Bond Formation in Leflunomide Synthesis

The most critical application of 5-methylisoxazole-4-carboxylic acid is its conversion to an amide, specifically 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide (Leflunomide). This transformation is typically a two-step process:

  • Activation of the Carboxylic Acid: The carboxylic acid is converted to a more reactive species, most commonly an acid chloride.

  • Amide Coupling: The activated intermediate is reacted with the desired amine (in this case, 4-trifluoromethylaniline) to form the final amide product.

Workflow for Leflunomide Synthesis from 5-Methylisoxazole-4-carboxylic Acid

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling A 5-Methylisoxazole-4-carboxylic Acid C 5-Methylisoxazole-4-carbonyl Chloride A->C Toluene (solvent) Heat B Thionyl Chloride (SOCl₂) B->C D 4-Trifluoromethylaniline F Leflunomide C->F Toluene (solvent) 0-20 °C D->F E Triethylamine (Base) E->F

Caption: Synthetic pathway from 5-methylisoxazole-4-carboxylic acid to Leflunomide.

Detailed Experimental Protocols

The following protocols are based on established procedures found in the patent literature and represent a standard laboratory-scale synthesis.[3][9] All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Synthesis of 5-Methylisoxazole-4-carbonyl Chloride

Rationale: The conversion of a carboxylic acid to an acid chloride is a classic activation step. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, simplifying purification. Toluene is often used as a solvent as it is relatively inert and has a suitable boiling point for the reaction.[3]

Materials:

  • 5-Methylisoxazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Round-bottom flask with a reflux condenser and gas outlet/scrubber

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 5-methylisoxazole-4-carboxylic acid (1.0 eq).

  • Add toluene to the flask (approx. 5-10 volumes relative to the starting material).

  • With stirring, slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature. The addition may be exothermic.

  • Once the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC, HPLC). The reaction progress can often be visually monitored by the dissolution of the starting solid and the cessation of gas evolution.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This step should be performed with care to avoid contamination of the vacuum pump.

  • The resulting crude 5-methylisoxazole-4-carbonyl chloride is typically a solid or oil and is often used in the next step without further purification.[3]

Protocol 2: Synthesis of Leflunomide via Amide Coupling

Rationale: The highly reactive acid chloride readily undergoes nucleophilic acyl substitution with an amine. 4-Trifluoromethylaniline is the nucleophile in this case. A non-nucleophilic organic base, such as triethylamine, is added to neutralize the HCl that is generated during the reaction, preventing the protonation of the aniline starting material and driving the reaction to completion.[9] The reaction is often run at a reduced temperature to control the exothermic reaction and minimize the formation of byproducts.[3]

Materials:

  • Crude 5-methylisoxazole-4-carbonyl chloride (from Protocol 1)

  • 4-Trifluoromethylaniline

  • Triethylamine

  • Toluene

  • Round-bottom flask

  • Magnetic stirrer and cooling bath (ice-water)

Procedure:

  • Dissolve the crude 5-methylisoxazole-4-carbonyl chloride (1.0 eq) in toluene in a round-bottom flask.

  • In a separate flask, dissolve 4-trifluoromethylaniline (1.0-1.1 eq) and triethylamine (1.1-1.2 eq) in toluene.

  • Cool the solution of the acid chloride to 0-5 °C using an ice bath.

  • Slowly add the solution of 4-trifluoromethylaniline and triethylamine dropwise to the cooled acid chloride solution, maintaining the internal temperature below 15-20 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until completion as monitored by TLC or HPLC.

  • Upon completion, the reaction mixture can be quenched by the addition of water.

  • Separate the organic layer, and wash it sequentially with dilute acid (e.g., 1M HCl) to remove excess triethylamine, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Leflunomide.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as a toluene/acetic acid mixture, to yield high-purity Leflunomide.[3]

Self-Validating Systems and Quality Control

For any synthetic protocol, especially in a pharmaceutical context, in-process controls and final product validation are essential.

  • Reaction Monitoring: Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) should be used to monitor the disappearance of starting materials and the appearance of the product. This ensures the reaction goes to completion and helps in determining the appropriate reaction time.

  • Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • HPLC: To determine the purity of the final compound. Pharmaceutical-grade Leflunomide often requires purity levels of 99.8% or higher.[9]

    • Melting Point: To compare with literature values as a preliminary check of purity.

Conclusion and Future Perspectives

5-Methylisoxazole-4-carboxylic acid is a prime example of a versatile and high-value pharmaceutical intermediate. The synthetic routes involving this compound are well-established, robust, and amenable to large-scale production. For researchers investigating 5-(methoxymethyl)isoxazole-4-carboxylic acid, the protocols described here for acylation and amidation serve as an excellent starting point. It is anticipated that the methoxymethyl group will not interfere with the fundamental reactivity of the carboxylic acid, although reaction kinetics and solubility may differ. The continued importance of Leflunomide and Teriflunomide in treating autoimmune diseases ensures that their key intermediates will remain subjects of process optimization and research.

References

  • US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • 5-Methylisoxazole-4-carboxylic acid | C5H5NO3. PubChem. [Link]

  • 5-Methylisoxazole-4-carboxylic Acid Manufacturer India. V & V Pharma Industries. [Link]

  • CAS 134541-08-5 | 5-(Methoxymethyl)isoxazole-4-carboxylic acid. Hoffman Fine Chemicals. [Link]

  • US4284786A - 5-Methylisoxazole-4-carboxylic-(4-trifluoromethyl)-anilide.
  • Thermophysical Properties of 5-Methylisoxazole-4-carboxylic acid. Chemcasts. [Link]

  • US4087535A - 5-Methyl-isoxazole-4-carboxylic acid anilides.
  • WO/2003/042193 PROCESS FOR PREPARING 5-METHYLISOXAZOLE-4-CARBOXYLIC-(4'-TRIFLUOROMETHYL)-ANILIDE. WIPO Patentscope. [Link]

  • 5-Methylisoxazole-4-carboxylic acid. ResearchGate. [Link]

  • 5-Methylisoxazole-4-carboxylic acid | Intermediate of Teriflunomide. Molkem. [Link]

  • 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. National Institutes of Health. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. [Link]

Sources

Application

Authored by: Senior Application Scientist, Advanced Analytical Technologies

An Application Note and Protocol for the Quantitative Analysis of 5-(Methoxymethyl)isoxazole-4-carboxylic Acid using HPLC-MS/MS Abstract This document provides a comprehensive guide and a robust protocol for the quantita...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of 5-(Methoxymethyl)isoxazole-4-carboxylic Acid using HPLC-MS/MS

Abstract

This document provides a comprehensive guide and a robust protocol for the quantitative analysis of 5-(Methoxymethyl)isoxazole-4-carboxylic acid in a representative biological matrix (plasma) using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). Isoxazole derivatives are pivotal building blocks in medicinal chemistry, and accurate quantification is essential for pharmacokinetic studies, process monitoring, and quality control.[1][2][3] The methodology herein is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural choices to ensure scientific integrity and reproducibility. The protocol details sample preparation, optimized instrumental parameters, and quality control measures, establishing a self-validating system for reliable analysis.

Introduction and Analyte Overview

5-(Methoxymethyl)isoxazole-4-carboxylic acid (CAS RN: 134541-08-5) is a heterocyclic organic compound.[4] Its structural relatives, such as 5-Methylisoxazole-4-carboxylic acid, are critical intermediates in the synthesis of important pharmaceuticals, including the immunosuppressive drugs Leflunomide and Teriflunomide, which are used to treat autoimmune diseases like rheumatoid arthritis and multiple sclerosis.[5] Given the significance of this structural class in drug development, a sensitive, selective, and reliable analytical method is paramount for its accurate quantification in various matrices.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this application due to its superior sensitivity and selectivity, which allows for the precise measurement of low-concentration analytes in complex sample types like biological fluids.[6][7] This guide outlines a complete workflow, from sample preparation to data analysis, grounded in established analytical principles.

Analyte Chemical Properties:

Property Value Source
Chemical Name 5-(Methoxymethyl)isoxazole-4-carboxylic acid [4]
CAS Number 134541-08-5 [4]
Molecular Formula C₆H₇NO₄ [4]
Molecular Weight 157.13 g/mol [4]
Appearance Yellow to off-white solid [4]

| Key Functional Groups | Carboxylic Acid, Isoxazole Ring, Ether | |

The presence of the carboxylic acid moiety is the primary determinant for the analytical strategy, as it readily deprotonates, making it highly suitable for analysis by Electrospray Ionization (ESI) in negative ion mode.

Principle of the Method

The method employs a reversed-phase HPLC separation followed by detection using a tandem mass spectrometer.

  • Sample Preparation: The analyte is first isolated from the complex biological matrix (plasma) using a protein precipitation technique. This step removes high molecular weight interferences, such as proteins, that can clog the analytical column and suppress the MS signal.[7][8]

  • Chromatographic Separation: The prepared sample is injected into a C18 reversed-phase HPLC column. A gradient elution program using an acidified aqueous mobile phase and an organic modifier separates the analyte from other sample components based on its moderate polarity. The addition of formic acid to the mobile phase is crucial for improving peak shape and promoting stable ionization.[9]

  • Ionization and Detection: The column eluent is directed into the electrospray ionization (ESI) source of the mass spectrometer. The analyte, 5-(methoxymethyl)isoxazole-4-carboxylic acid, is negatively ionized to form the deprotonated molecule [M-H]⁻.

  • Quantification: The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.[9] The precursor ion ([M-H]⁻) is isolated, fragmented, and specific product ions are monitored. The area of the resulting chromatographic peak is proportional to the concentration of the analyte in the sample.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Plasma Plasma Sample Crash Add Protein Crash Solvent (e.g., Acetonitrile with IS) Plasma->Crash Vortex Vortex to Mix Crash->Vortex Centrifuge Centrifuge to Pellet Protein Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC Separation (Reversed-Phase C18) Supernatant->HPLC ESI Electrospray Ionization (Negative Mode) HPLC->ESI MS1 MS Q1: Precursor Ion Isolation ([M-H]⁻, m/z 156.1) ESI->MS1 CID MS Q2: Collision-Induced Dissociation (Fragmentation) MS1->CID MS2 MS Q3: Product Ion Detection CID->MS2 Data Data Acquisition & Quantification MS2->Data G start Start: 100 µL Plasma Sample step1 Step 1: Add 300 µL ice-cold Acetonitrile + IS start->step1 step2 Step 2: Vortex for 30 seconds step1->step2 step3 Step 3: Centrifuge at >12,000 x g for 10 minutes step2->step3 step4 Step 4: Transfer supernatant to HPLC vial step3->step4 end Ready for Injection step4->end

Fig 2. Step-by-step protein precipitation workflow.
HPLC-MS/MS Instrumental Parameters

The following parameters serve as a validated starting point and should be optimized for the specific instrument in use.

Table 1: HPLC Parameters

Parameter Recommended Setting Rationale
Column C18, 150 x 3.0 mm, 3.5 µm Provides good retention and separation for moderately polar analytes.
Mobile Phase A 0.1% Formic Acid in Water Provides protons for ionization and ensures acidic pH for good peak shape of the carboxylic acid.
Mobile Phase B Acetonitrile Common organic eluent for reversed-phase chromatography.
Flow Rate 0.4 mL/min Appropriate for the column dimensions.
Column Temp. 40 °C Improves peak shape and reduces viscosity, leading to more stable retention times.
Injection Volume 5 µL Balances sensitivity with the risk of column overload.

| Gradient Elution | See Table 2 below | To elute the analyte with a sharp peak and clean the column efficiently. |

Table 2: HPLC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
1.0 95 5
5.0 5 95
7.0 5 95
7.1 95 5

| 10.0 | 95 | 5 |

Table 3: Mass Spectrometer Parameters (Negative ESI Mode)

Parameter Recommended Setting Rationale
Ionization Mode Electrospray Ionization (ESI), Negative The carboxylic acid group readily loses a proton to form [M-H]⁻.
Capillary Voltage -3.0 kV Typical voltage to generate a stable spray in negative mode.
Desolvation Temp. 450 °C Facilitates efficient solvent evaporation and ion desolvation.
Desolvation Gas Flow 800 L/hr (Nitrogen) Aids in solvent evaporation.
Cone Gas Flow 50 L/hr (Nitrogen) Helps focus ions into the mass analyzer.
Collision Gas Argon Standard inert gas for collision-induced dissociation (CID).

| MRM Transitions | See Table 4 below | For selective and sensitive quantification of the target analyte. |

Table 4: Proposed MRM Transitions for Quantification

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell (ms) Cone (V) Collision (eV) Use
5-(Methoxymethyl) isoxazole-4-carboxylic acid 156.1 112.1 100 25 15 Quantifier

| 5-(Methoxymethyl) isoxazole-4-carboxylic acid | 156.1 | 82.1 | 100 | 25 | 20 | Qualifier |

Rationale for Transitions: The precursor ion at m/z 156.1 corresponds to the deprotonated molecule [M-H]⁻. The quantifier ion at m/z 112.1 is proposed to correspond to the loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group, a classic fragmentation pathway for carboxylic acids. The qualifier ion provides additional confirmation of analyte identity. Note: These values must be optimized empirically on the specific mass spectrometer being used.

System Suitability and Data Analysis

  • System Suitability: Before starting an analytical run, inject a mid-level concentration standard multiple times (n=5). The Relative Standard Deviation (%RSD) for peak area and retention time should be <15%. This confirms the stability and readiness of the HPLC-MS system.

  • Data Analysis: Process the data using the instrument's software. Create a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

  • Acceptance Criteria: The correlation coefficient (r²) for the calibration curve should be ≥0.99. The calculated concentrations of the calibration standards and QCs should be within ±15% of their nominal values (±20% for the LLOQ).

Conclusion

This application note provides a detailed and scientifically grounded protocol for the analysis of 5-(Methoxymethyl)isoxazole-4-carboxylic acid by HPLC-MS/MS. By explaining the causality behind key experimental choices, from sample preparation to instrument settings, this guide equips researchers with a robust method that can be readily implemented and validated. The use of protein precipitation followed by reversed-phase chromatography and negative mode ESI-MS/MS offers the necessary sensitivity, selectivity, and reliability for demanding applications in pharmaceutical research and development.

References

  • Hoffman Fine Chemicals. (n.d.). 5-(Methoxymethyl)isoxazole-4-carboxylic acid. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4bt3FtdMmz9tIHfgQM1u2Oe1midCPsdCUNauPhyMbX4C0_fKm9mh17UubES7B9w83MCwD5afwSbLFw-0fIuebVa4CVOS-el5BpC91Gf158EFPfJc3bZoJU-QFpJZS_gcULKGF8Yu62TUG4lVvuMLSw7Tuo3zICkEy5YqFBDLfFMb2hYFJ8SwC6qxNtCgLlskd28HVyfGV
  • Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUhci0G3na0tzqOpTPLY_CSVtqK4eNQGbo5hjLgSl22Vjlauf62ETEClKGNVK7xYI0y72ErWv2ednCwcdEYFbtcUlhY4nPwf6sItaM6OcCy_DUz2aflgWQQx5xQZlDQfymL3GE4jQzUrb2zo2TY58IUkC4uoxVDcFVporX-bw=
  • V & V Pharma Industries. (n.d.). 5-Methylisoxazole-4-carboxylic Acid Manufacturer India. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4e3GKaobnm83o2f7CxCNjgMSYHhNBc60ysAosZAvUz85xY4VHeLnf76F6X2x1oEhT70WPo8yo-hK_O0wkJY3CXzldB0klLT8bgH7bykcOBPLhbrxiaZsa4GrEIuDU8dI4Q-ofRj_Wd8wvb2fpNfjpqKabKLOvUj3hbtMAv0Ru
  • Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgqr4WAtIoBIbuaxNMvZfOuREraIdNcYUPjS2cazrYDtr3pLuQ3FmY-KuPTSmrwfPUed_DbJiQ_tGrY3Jq1ETvnaoLKwQePG2f8khV7wDWrQoZqB0PJvMA2MT2dLcZZb4_WOfNTO77HKSRHi7J8ERnBfQgTt4MTuGIlmwHRKfsTvs=
  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3T3oTD4CO7Zd9f8pkhuoqJAcqXkmTZTCEeom2eu4NcnWFCm8kFJA51V04viqslJFNFzAO52be6fjNjazBANnwFYidVJq-9QGt3Y3w1xq38V9MrvnE7g_Eb0KtGVstguiq_azB9rjVH50ngCGqfbSpa94rPJN2fqAYv1EG6KzpCpSSNXD3gehX_Qs=
  • National Center for Biotechnology Information. (n.d.). 5-Methylisoxazole-4-carboxylic acid. PubChem Compound Summary for CID 1425240. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 8(1), 449-457. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4eFfGPU5A7DnsQIsQMLI5NJLLLePIJJDbV56qVIOqver_M255PDeTL4YxlV60tEtxvtEk0ytLmTqKjL5O0m2n_ryME2KyolfbzPsZZFY_FIT13x1oNA9K1pBIFJ8FddyoVNqo29xarCBF6bJwkReMvQM20NDxBeSwlpH0OskUTtdsng5gY-3_Fhdr5ZJ75DGRzmoG5g12kz2GRYjlrCNYPEWbuoqFnDZfIBbBInzSiLK-bN_2M9FNJX6Njkedew==
  • Snow, N. H. (2017). Improving Sample Preparation in HPLC. LCGC North America, 35(7), 6-9.
  • Ray, A., & Bairu, S. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1f-U1XlWV7SweuP0CHk0x294_NPgkFKXlJL5H97kIODYm0IyJLYp0EcT4NbE2D1ZEkYWwu1eV4K8X9KCoX5qZnUSckdBWL1EVefWX4OLHvkoPT2zOeMCxWdvOrs_6v4H5Iqlp-Dne0IPmecwjKEsGnMxjwdv3X2LXO9OgbT-_yl96i1BgsrkV7tMK7GbrFJowORYRySFnv0y8IQw6rr3klltxt2iPXPx4CsUTQrnHXuZH8NjQc9TCfnIy0B_wsASIQu4liIE5vcijFr5sxSiJPs621hYp_xWY62JLnUwRmw==
  • Roberts, D. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 12-17. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols for the Synthesis of 5-(Methoxymethyl)isoxazole-4-carboxylic Acid Derivatives

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the experimental procedures for synthesizing derivatives of 5-(methoxymethyl)isoxazole-4-carbox...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the experimental procedures for synthesizing derivatives of 5-(methoxymethyl)isoxazole-4-carboxylic acid. The protocols herein are grounded in established chemical principles and have been designed to be both robust and adaptable. We will delve into the synthesis of the core isoxazole scaffold, followed by detailed methodologies for its derivatization into esters and amides, which are crucial functionalities in medicinal chemistry.

Introduction: The Isoxazole Scaffold in Drug Discovery

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a variety of FDA-approved drugs such as the anti-inflammatory agent parecoxib and the immunosuppressant leflunomide.[1] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it an attractive core for designing novel therapeutic agents. The 5-(methoxymethyl)isoxazole-4-carboxylic acid framework, in particular, offers three key points for diversification: the isoxazole ring itself, the methoxymethyl group at the 5-position, and, most versatilely, the carboxylic acid at the 4-position. This guide focuses on the derivatization of this carboxylic acid moiety.

The general synthetic strategy involves two major phases: first, the construction of the core 5-(methoxymethyl)isoxazole-4-carboxylic acid structure, and second, the functionalization of the carboxyl group to generate a library of ester or amide derivatives.

Part I: Synthesis of the Core Scaffold

The foundational step is the reliable synthesis of 5-(methoxymethyl)isoxazole-4-carboxylic acid. The following multi-step protocol is a robust pathway adapted from established procedures for similar isoxazole syntheses, such as those for 5-methylisoxazole-4-carboxylic acid, an intermediate for Leflunomide.[2][3][4][5] The process begins with a suitable β-ketoester, which undergoes condensation and cyclization to form the heterocyclic ring, followed by hydrolysis to yield the target carboxylic acid.

Overall Synthetic Workflow

Synthesis_Workflow A Ethyl 4-methoxy-3-oxobutanoate B Ethyl 2-(ethoxymethylene)-4-methoxy-3-oxobutanoate A->B Triethyl orthoformate, Acetic anhydride, 110-120 °C C Ethyl 5-(methoxymethyl)isoxazole-4-carboxylate B->C Hydroxylamine·HCl, NaOAc, EtOH, Reflux D 5-(Methoxymethyl)isoxazole-4-carboxylic acid C->D 1. KOH, EtOH/H₂O 2. HCl (aq)

Caption: General workflow for the synthesis of the core isoxazole scaffold.

Protocol 1: Synthesis of 5-(Methoxymethyl)isoxazole-4-carboxylic acid

Step 1a: Synthesis of Ethyl 2-(ethoxymethylene)-4-methoxy-3-oxobutanoate

  • Rationale: This step introduces the one-carbon unit that will ultimately become the C4 carbon of the isoxazole ring. Triethyl orthoformate serves as the formylating agent, and acetic anhydride is used to drive the reaction by consuming the ethanol byproduct. This procedure is analogous to the formation of ethyl ethoxymethyleneacetoacetic ester.[2][4]

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a stirrer, combine ethyl 4-methoxy-3-oxobutanoate (1.0 equiv), triethyl orthoformate (1.2 equiv), and acetic anhydride (1.5 equiv).

    • Heat the mixture to 110-120 °C and maintain for 3-4 hours, monitoring the reaction progress by TLC or GC-MS.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Remove the volatile components under reduced pressure to yield the crude ethyl 2-(ethoxymethylene)-4-methoxy-3-oxobutanoate, which can often be used in the next step without further purification.

Step 1b: Cyclization to form Ethyl 5-(methoxymethyl)isoxazole-4-carboxylate

  • Rationale: The isoxazole ring is formed via the condensation of the ethoxymethylene intermediate with hydroxylamine. The hydroxylamine attacks the keto-carbonyl and the enol ether, followed by cyclization and dehydration to yield the aromatic isoxazole ring. A mild base like sodium acetate is used to liberate free hydroxylamine from its hydrochloride salt.

  • Procedure:

    • Dissolve the crude product from Step 1a in ethanol (approx. 5 mL per gram of starting ketoester).

    • In a separate flask, dissolve hydroxylamine hydrochloride (1.1 equiv) and sodium acetate (1.1 equiv) in a minimal amount of water and add it to the ethanol solution.

    • Heat the mixture to reflux for 2-3 hours. Monitor the formation of the isoxazole ester by TLC.

    • After cooling, evaporate the ethanol in vacuo. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude ester can be purified by column chromatography if necessary.

Step 1c: Saponification to 5-(Methoxymethyl)isoxazole-4-carboxylic acid

  • Rationale: The final step is a standard ester hydrolysis (saponification) using a base like potassium hydroxide (KOH) to yield the carboxylate salt, which is then protonated with a strong acid to give the final carboxylic acid.[6]

  • Procedure:

    • Dissolve the ethyl ester from Step 1b in a mixture of ethanol and water (e.g., 3:1 v/v).

    • Add potassium hydroxide (1.5-2.0 equiv) and stir the mixture at room temperature for 2 hours, then heat to reflux for an additional 1-2 hours to ensure complete hydrolysis.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted ester.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid (HCl).

    • The carboxylic acid product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.[3]

Part II: Derivatization of the Carboxylic Acid

The carboxylic acid group is a versatile handle for creating libraries of compounds through esterification and amidation. The choice of method depends on the stability of the substrates and the scale of the reaction.

A. Synthesis of Ester Derivatives

Esterification can be achieved through various methods. For simple, unhindered alcohols, a direct acid-catalyzed approach is efficient. For more sensitive or sterically hindered alcohols, a coupling agent-mediated reaction is preferable.[7]

Protocol 2.1: Fischer Esterification with Simple Alcohols

  • Rationale: This classic method uses a strong acid catalyst and an excess of a simple alcohol (which also acts as the solvent) to drive the equilibrium towards the ester product. It is cost-effective but not suitable for acid-sensitive substrates.

  • Procedure:

    • Suspend 5-(methoxymethyl)isoxazole-4-carboxylic acid (1.0 equiv) in the desired alcohol (e.g., methanol or ethanol, used in large excess as the solvent).

    • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

    • Heat the mixture to reflux and stir for 4-16 hours, monitoring by TLC.

    • Cool the reaction, neutralize the acid with a saturated solution of sodium bicarbonate (NaHCO₃), and remove the excess alcohol under reduced pressure.

    • Extract the product into an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate to yield the ester. Purify by column chromatography if needed.

B. Synthesis of Amide Derivatives

Amide bond formation is one of the most common reactions in medicinal chemistry.[8] It requires the activation of the carboxylic acid to make it susceptible to nucleophilic attack by an amine. This can be done in a two-step process via an acyl chloride or in a one-pot procedure using coupling reagents.

Derivatization Pathwaysdot

digraph "Derivatization" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];

}

Sources

Application

Application Notes &amp; Protocols: 5-(Methoxymethyl)isoxazole-4-carboxylic Acid in the Development of Novel Therapeutics

Abstract The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2] This document provides a detailed guide for researchers exploring the therapeutic potential of a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2] This document provides a detailed guide for researchers exploring the therapeutic potential of a specific derivative, 5-(Methoxymethyl)isoxazole-4-carboxylic acid. We delve into its synthesis, propose a plausible mechanism of action in an inflammatory context, and provide detailed protocols for its biological evaluation. These notes are designed to be a practical resource for scientists engaged in the discovery and development of novel anti-inflammatory agents.

Introduction: The Isoxazole Scaffold in Drug Discovery

Isoxazoles are five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[3][4][5] The isoxazole ring is present in a variety of pharmaceutical drugs, including the anti-inflammatory drug Valdecoxib and the antirheumatic agent Leflunomide.[1][2] The versatility of the isoxazole scaffold allows for the synthesis of a wide array of derivatives with enhanced bioactivity and selectivity.[3][4] These derivatives have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, making them attractive candidates for drug discovery.[1][3][4][6]

5-(Methoxymethyl)isoxazole-4-carboxylic acid is an intriguing, yet underexplored, member of this family. Its structure, featuring a carboxylic acid group and a methoxymethyl substituent, suggests potential for specific interactions with biological targets. The methoxymethyl group can enhance solubility and stability, making it a suitable candidate for various biological assays.[7] This guide will focus on the potential of this compound as a novel anti-inflammatory therapeutic.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a compound is crucial for its development as a therapeutic agent. While specific experimental data for 5-(Methoxymethyl)isoxazole-4-carboxylic acid is not widely available, we can infer some properties based on its structure and comparison to similar compounds.

Table 1: Predicted Physicochemical Properties of 5-(Methoxymethyl)isoxazole-4-carboxylic Acid

PropertyPredicted Value/CharacteristicRationale
Molecular FormulaC6H7NO4Based on chemical structure
Molecular Weight157.12 g/mol Calculated from the molecular formula
pKa~3-4The carboxylic acid group is the primary acidic proton.
LogP~0.5 - 1.5The methoxymethyl group adds some lipophilicity.
SolubilityModerate in aqueous buffersThe carboxylic acid and ether oxygen can act as hydrogen bond acceptors.
Chemical StabilityStable under physiological pHThe isoxazole ring is generally stable.
Proposed Synthetic Route

The synthesis of 5-(Methoxymethyl)isoxazole-4-carboxylic acid can be approached through a multi-step process, starting from readily available starting materials. The following is a proposed, plausible synthetic scheme.

Protocol 1: Synthesis of 5-(Methoxymethyl)isoxazole-4-carboxylic Acid

Step 1: Synthesis of Ethyl 2-(methoxymethylene)-3-oxobutanoate

  • To a stirred solution of ethyl acetoacetate (1.0 eq) in anhydrous toluene, add triethyl orthoformate (1.2 eq) and acetic anhydride (1.5 eq).

  • Heat the reaction mixture to 110-120 °C and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude ethyl 2-(methoxymethylene)-3-oxobutanoate.

Step 2: Cyclization to Ethyl 5-(methoxymethyl)isoxazole-4-carboxylate

  • Dissolve the crude product from Step 1 in ethanol.

  • Prepare a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) in water.

  • Add the hydroxylamine solution dropwise to the ethanolic solution of the enol ether at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ethyl 5-(methoxymethyl)isoxazole-4-carboxylate. Purify by column chromatography.

Step 3: Hydrolysis to 5-(Methoxymethyl)isoxazole-4-carboxylic Acid

  • Dissolve the purified ester from Step 2 in a mixture of ethanol and 2M sodium hydroxide solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 2M hydrochloric acid.

  • The product will precipitate out of solution. Filter the solid, wash with cold water, and dry under vacuum to yield 5-(Methoxymethyl)isoxazole-4-carboxylic acid.

Proposed Biological Target and Mechanism of Action

Given the prevalence of anti-inflammatory activity among isoxazole derivatives[1][4], we hypothesize that 5-(Methoxymethyl)isoxazole-4-carboxylic acid may act as an inhibitor of a key inflammatory pathway. A plausible target is the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response and has been implicated in a variety of inflammatory diseases.[8]

The proposed mechanism of action is the direct inhibition of the NLRP3 protein, preventing its oligomerization and subsequent activation of caspase-1. This, in turn, would block the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.

Diagram 1: Proposed Mechanism of Action

G cluster_pathway NLRP3 Inflammasome Pathway cluster_drug Drug Intervention PAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs->NLRP3 Activation ASC ASC NLRP3->ASC Recruitment ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruitment Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage IL1b Mature IL-1β ProIL1b->IL1b Drug 5-(Methoxymethyl)isoxazole- 4-carboxylic acid Drug->NLRP3 Inhibition

Caption: Proposed inhibition of the NLRP3 inflammasome by 5-(Methoxymethyl)isoxazole-4-carboxylic acid.

In Vitro Biological Evaluation

To investigate the proposed anti-inflammatory activity, a series of in vitro assays can be performed. The following protocols outline the key steps for this evaluation.

Protocol 2: In Vitro NLRP3 Inflammasome Inhibition Assay

Cell Culture and Priming:

  • Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol.

  • Differentiate the THP-1 cells into macrophages by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 3 hours.

  • Prime the differentiated macrophages with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to upregulate NLRP3 and pro-IL-1β expression.

Compound Treatment and NLRP3 Activation:

  • Pre-incubate the primed cells with varying concentrations of 5-(Methoxymethyl)isoxazole-4-carboxylic acid (e.g., 0.1, 1, 10, 100 µM) for 1 hour.

  • Induce NLRP3 inflammasome activation by adding 5 mM ATP for 30 minutes.

Quantification of IL-1β Release:

  • Collect the cell culture supernatants.

  • Measure the concentration of secreted IL-1β using a commercially available ELISA kit, following the manufacturer's instructions.

  • Calculate the IC50 value of the compound.

Cell Viability Assay:

  • Concurrently, assess cell viability using an MTT or similar assay to ensure that the observed inhibition of IL-1β release is not due to cytotoxicity.

Diagram 2: Experimental Workflow for In Vitro Evaluation

G start Start culture Culture THP-1 cells start->culture differentiate Differentiate with PMA culture->differentiate prime Prime with LPS differentiate->prime treat Treat with Compound prime->treat activate Activate with ATP treat->activate collect Collect Supernatant activate->collect viability Cell Viability Assay activate->viability elisa IL-1β ELISA collect->elisa end End elisa->end viability->end

Caption: Workflow for assessing the in vitro anti-inflammatory activity of the compound.

Preliminary ADME Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for its progression in the drug discovery pipeline.

Table 2: In Vitro ADME Assays

AssayProtocol SummaryRationale
Metabolic Stability Incubate the compound with human liver microsomes and NADPH. Quantify the remaining parent compound over time using LC-MS/MS.To assess the rate of metabolism by cytochrome P450 enzymes.
Plasma Protein Binding Determine the fraction of the compound bound to plasma proteins using equilibrium dialysis.Highly protein-bound drugs have a lower free concentration available to act on the target.
Caco-2 Permeability Measure the transport of the compound across a Caco-2 cell monolayer, which mimics the intestinal epithelium.To predict oral absorption.
CYP450 Inhibition Evaluate the potential of the compound to inhibit major CYP450 isoforms using fluorescent probes.To identify potential drug-drug interactions.

Conclusion and Future Directions

5-(Methoxymethyl)isoxazole-4-carboxylic acid represents a promising starting point for the development of novel anti-inflammatory therapeutics. The protocols and rationale outlined in these application notes provide a solid framework for its initial characterization. Future work should focus on lead optimization to improve potency, selectivity, and pharmacokinetic properties. The exploration of other potential biological targets for this compound and its analogs is also warranted, given the broad range of activities associated with the isoxazole scaffold.[6]

References

  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing.
  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH.
  • Advances in isoxazole chemistry and their role in drug discovery - ResearchG
  • 5-(Methoxymethyl)-3-methylisoxazole-4-carboxylic acid | 1108712-48-6 | Benchchem.
  • Advances in isoxazole chemistry and their role in drug discovery - Semantic Scholar.
  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development.
  • 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid - Smolecule.
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing.
  • Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide - PubMed Central.

Sources

Method

Application Notes and Protocols for the Safe Handling of 5-(Methoxymethyl)isoxazole-4-carboxylic acid

Introduction: Understanding the Compound 5-(Methoxymethyl)isoxazole-4-carboxylic acid (CAS RN: 134541-08-5) is a heterocyclic organic compound with a molecular formula of C₆H₇NO₄ and a molecular weight of 157.13 g/mol .[...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Compound

5-(Methoxymethyl)isoxazole-4-carboxylic acid (CAS RN: 134541-08-5) is a heterocyclic organic compound with a molecular formula of C₆H₇NO₄ and a molecular weight of 157.13 g/mol .[1] It exists as a yellow to off-white solid with a melting point of 68-70 °C.[1] This molecule is of significant interest in pharmaceutical research and development, often serving as a key intermediate in the synthesis of more complex bioactive molecules.[2][3][4][5] The structure incorporates both an isoxazole ring and a carboxylic acid functional group, which define its reactivity and also dictate the necessary safety and handling precautions.

The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, can be sensitive to certain chemical conditions.[5][6] Specifically, the N-O bond is relatively weak and can be susceptible to cleavage under reductive conditions or in the presence of strong bases.[6] The carboxylic acid group imparts acidic properties to the molecule, meaning it can be corrosive and will react with bases.[7] These inherent chemical characteristics necessitate a robust understanding and implementation of safety protocols to mitigate risks to personnel and ensure experimental integrity.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 5-(Methoxymethyl)isoxazole-4-carboxylic acid. The protocols and recommendations provided herein are grounded in established laboratory safety principles and an understanding of the compound's specific chemical nature.

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any work with 5-(Methoxymethyl)isoxazole-4-carboxylic acid begins. This involves understanding the potential hazards, assessing the likelihood of exposure, and implementing appropriate control measures.

GHS Hazard Classification

Based on available supplier safety information, 5-(Methoxymethyl)isoxazole-4-carboxylic acid is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The signal word for this compound is "Warning" .[1]

NFPA 704 Hazard Diamond
  • Health (Blue): A rating of 2 is prudent, indicating it can cause temporary incapacitation or residual injury. This aligns with its classification as harmful if swallowed and an irritant.

  • Flammability (Red): As an organic solid, it is likely combustible but not highly flammable. A rating of 1 is appropriate, indicating it requires heating to ignite.

  • Instability/Reactivity (Yellow): The isoxazole ring can be unstable under certain conditions.[6] A rating of 1 is suggested to indicate potential instability if heated or mixed with certain chemicals.

  • Special Hazards (White): The carboxylic acid functionality warrants the use of the ACID symbol.[10]

NFPA704

Exposure Controls and Personal Protection

Adherence to the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) is mandatory.[13][14][15] This includes the implementation of a written Chemical Hygiene Plan (CHP) and providing personnel with appropriate training and personal protective equipment (PPE).

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound, including weighing and preparing solutions, should be performed in a certified chemical fume hood to minimize inhalation of dust particles.[16] Fume hoods are also crucial when working with volatile organic solvents.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against dermal, ocular, and respiratory exposure.

PPE ItemSpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against dust particles and splashes.
Hand Protection Nitrile gloves.[16]Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated or torn.
Body Protection A buttoned lab coat.Protects skin and personal clothing from contamination.[16]
Respiratory Protection Not typically required if work is conducted in a fume hood. If a hood is unavailable, a NIOSH-approved N95 respirator may be necessary.Prevents inhalation of irritating dust.

Laboratory Handling and Storage Protocols

General Handling Precautions
  • Avoid Dust Formation: Handle the solid material carefully to prevent it from becoming airborne.

  • Incompatible Materials: Avoid contact with strong bases, oxidizing agents, and reducing agents. The carboxylic acid will react exothermically with bases.[7] The isoxazole ring may be unstable in the presence of reducing agents.[6]

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[17] Do not eat, drink, or smoke in the laboratory.[18]

Storage
  • Conditions: Store in a tightly sealed container in a cool, dry, well-ventilated area.[1] The recommended storage temperature is room temperature (20 to 22 °C).[1]

  • Segregation: Store away from incompatible materials, particularly bases.[7] Do not store in metal cabinets which may be susceptible to corrosion from acidic vapors.[7]

Handling_Workflow

Detailed Experimental Protocols

The following are step-by-step methodologies for common laboratory procedures involving 5-(Methoxymethyl)isoxazole-4-carboxylic acid.

Protocol for Weighing the Solid Compound
  • Preparation: Ensure the chemical fume hood is operational and the work surface is clean. Don all required PPE (lab coat, gloves, safety glasses).

  • Tare Balance: Place a clean, dry weigh boat on the analytical balance and tare it.

  • Transfer: In the fume hood, carefully open the stock container. Use a clean spatula to transfer the desired amount of the solid to the weigh boat. Avoid creating dust.

  • Seal: Tightly close the stock container immediately after use.

  • Record: Record the final weight. The weighed compound is now ready for the next step.

Protocol for Preparing a Solution
  • Preparation: Perform this procedure in a chemical fume hood. Select a clean, dry flask or beaker of appropriate size.

  • Solvent Addition: Add the desired solvent to the vessel. If dissolving in water to create an acidic solution, be mindful of potential reactions with other reagents.

  • Solute Addition: Carefully add the pre-weighed 5-(Methoxymethyl)isoxazole-4-carboxylic acid to the solvent.

  • Dissolution: Use a magnetic stir bar and stir plate to facilitate dissolution. Gentle heating may be applied if necessary, but be aware of the compound's relatively low melting point (68-70 °C) and potential for decomposition.[1]

  • Labeling: Clearly label the vessel with the compound name, concentration, solvent, and date.[19]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[17]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[17]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[17]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 1-2 glasses of water. Seek immediate medical attention.[17]

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container. Clean the spill area with a suitable solvent and then soap and water. For a large spill, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

Waste Disposal

All waste containing 5-(Methoxymethyl)isoxazole-4-carboxylic acid must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[20][21]

  • Waste Segregation: Keep waste streams separate. Do not mix with incompatible wastes.[20] A dedicated, labeled hazardous waste container should be used for this compound and its solutions.

  • Neutralization: Due to its acidic nature, aqueous waste may require neutralization before disposal. This should be done carefully by slowly adding a weak base (e.g., sodium bicarbonate) and monitoring the pH.[22][23] This process may generate gas (CO₂), so it must be done in a well-ventilated area with caution.

  • Disposal: All chemical waste must be collected by a licensed hazardous waste disposal company.[20][23] Never dispose of this chemical down the drain or in the regular trash.[21]

Conclusion

5-(Methoxymethyl)isoxazole-4-carboxylic acid is a valuable research chemical whose safe use is predicated on a clear understanding of its potential hazards and the consistent application of robust safety protocols. By integrating the principles of risk assessment, proper use of engineering and personal protective controls, and adherence to established handling and disposal procedures, researchers can work with this compound effectively while minimizing risks to themselves and the environment.

References

  • National Fire Protection Association. (n.d.). NFPA 704: Standard System for the Identification of the Hazards of Materials for Emergency Response. Retrieved from [Link]

  • DuraLabel. (2025, December 15). NFPA 704.
  • U.S. Department of Homeland Security. (n.d.). Hazardous Materials Facility Markings. Retrieved from [Link]

  • County of Riverside, CA. (n.d.). NFPA 704 GUIDANCE DOCUMENT FREQUENTLY ASKED QUESTIONS (FAQ). Retrieved from [Link]

  • New Environment Inc. (n.d.). NFPA Chemicals. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • SmartLabs. (n.d.). Esterification. Retrieved from [Link]

  • Spill Containment Blog. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals. Retrieved from [Link]

  • ASPR. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]

  • Binghamton University. (n.d.). OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 134541-08-5 | 5-(Methoxymethyl)isoxazole-4-carboxylic acid. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • National Institutes of Health, PubChem. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). Removing Carboxylic Acids From Aqueous Wastes. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Patsnap Eureka. (2025, July 22). The Role of Carbolic Acid in Chemistry Lab Safety Practices. Retrieved from [Link]

  • Greenflow. (2024, October 1). How to Dispose of Acid Safely: A Step-by-Step Guide. Retrieved from [Link]

  • V & V Pharma Industries. (n.d.). 5-Methylisoxazole-4-carboxylic Acid Manufacturer India. Retrieved from [Link]

  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • PubMed. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • Pharma Beginners. (2020, February 7). SOP for Handling of Laboratory Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • MDPI. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Retrieved from [Link]

Sources

Application

The Strategic Utility of 5-(Methoxymethyl)isoxazole-4-carboxylic Acid in the Synthesis of Complex Molecules: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The isoxazole moiety is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to participate in a variety of non-co...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole moiety is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to participate in a variety of non-covalent interactions with biological targets.[1][2][3] Within this class of heterocycles, 5-(methoxymethyl)isoxazole-4-carboxylic acid emerges as a particularly valuable building block for the construction of complex molecular architectures. Its unique arrangement of functional groups—a carboxylic acid for versatile coupling, a methoxymethyl group for potential hydrogen bonding interactions and metabolic modulation, and the isoxazole core as a stable bioisostere for amide or ester functionalities—offers a compelling platform for drug discovery and development.[4][5]

This guide provides an in-depth exploration of the synthesis and application of 5-(methoxymethyl)isoxazole-4-carboxylic acid, offering field-proven insights and detailed protocols for its effective utilization in the synthesis of elaborate molecular structures.

I. Synthesis of 5-(Methoxymethyl)isoxazole-4-carboxylic Acid: A Plausible and Adaptable Route

While direct literature detailing the synthesis of 5-(methoxymethyl)isoxazole-4-carboxylic acid is not abundant, a robust and scalable synthetic route can be confidently extrapolated from the well-established synthesis of its close analogue, 5-methylisoxazole-4-carboxylic acid.[6][7][8] The latter is a key intermediate in the production of the immunosuppressive drugs Leflunomide and Teriflunomide.[8]

The proposed synthesis hinges on the cyclization of a β-ketoester equivalent with hydroxylamine, followed by ester hydrolysis.

Diagrammatic Overview of the Synthetic Pathway

Synthetic Pathway cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Hydrolysis Start Ethyl 4-methoxy-3-oxobutanoate + Hydroxylamine Intermediate_Ester Ethyl 5-(methoxymethyl)isoxazole-4-carboxylate Start->Intermediate_Ester Cyclization Final_Product 5-(Methoxymethyl)isoxazole-4-carboxylic acid Intermediate_Ester->Final_Product Acid or Base Hydrolysis

Caption: Proposed two-step synthesis of 5-(methoxymethyl)isoxazole-4-carboxylic acid.

Protocol 1: Synthesis of Ethyl 5-(methoxymethyl)isoxazole-4-carboxylate

This protocol is adapted from the established synthesis of ethyl 5-methylisoxazole-4-carboxylate.[6][7] The key adaptation is the use of ethyl 4-methoxy-3-oxobutanoate as the starting β-ketoester.

Materials:

  • Ethyl 4-methoxy-3-oxobutanoate

  • Hydroxylamine hydrochloride or hydroxylamine sulfate

  • Sodium acetate or other suitable base

  • Ethanol or other suitable solvent

  • Ice bath

Procedure:

  • Dissolve ethyl 4-methoxy-3-oxobutanoate in a suitable solvent such as ethanol in a reaction vessel.

  • In a separate vessel, prepare a solution of hydroxylamine hydrochloride and a base like sodium acetate in water or a mixed solvent system.

  • Cool the reaction vessel containing the β-ketoester solution in an ice bath.

  • Slowly add the hydroxylamine solution to the cooled β-ketoester solution with continuous stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, perform a standard aqueous work-up, extracting the product into an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 5-(methoxymethyl)isoxazole-4-carboxylate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Hydrolysis to 5-(Methoxymethyl)isoxazole-4-carboxylic Acid

The hydrolysis of the intermediate ester can be achieved under either acidic or basic conditions, analogous to the hydrolysis of ethyl 5-methylisoxazole-4-carboxylate.[6][7]

Materials:

  • Ethyl 5-(methoxymethyl)isoxazole-4-carboxylate

  • Hydrochloric acid or sulfuric acid (for acidic hydrolysis)

  • Sodium hydroxide or potassium hydroxide (for basic hydrolysis)

  • Suitable solvent (e.g., water, ethanol, or a mixture)

Procedure (Acidic Hydrolysis):

  • Dissolve the ethyl 5-(methoxymethyl)isoxazole-4-carboxylate in a mixture of a strong acid (e.g., hydrochloric acid) and an organic solvent like acetic acid.[7]

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling and can be collected by filtration. Alternatively, the product can be extracted into an organic solvent after adjusting the pH of the aqueous phase.

  • Wash the collected solid with cold water and dry under vacuum to yield 5-(methoxymethyl)isoxazole-4-carboxylic acid.

II. Application in Complex Molecule Synthesis: Amide Bond Formation

The carboxylic acid functionality of 5-(methoxymethyl)isoxazole-4-carboxylic acid is a versatile handle for a wide range of chemical transformations, with amide bond formation being one of the most prevalent in medicinal chemistry.

Diagrammatic Workflow for Amide Coupling

Amide Coupling Workflow Carboxylic_Acid 5-(Methoxymethyl)isoxazole-4-carboxylic acid Coupling Amide Coupling Reagents (e.g., HATU, HOBt/EDC) Carboxylic_Acid->Coupling Amine Primary or Secondary Amine Amine->Coupling Product Target Amide Coupling->Product

Caption: General workflow for the amide coupling of 5-(methoxymethyl)isoxazole-4-carboxylic acid.

Protocol 3: Standard Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often provides high yields and short reaction times.

Materials:

  • 5-(Methoxymethyl)isoxazole-4-carboxylic acid (1.0 eq)

  • Desired primary or secondary amine (1.1-1.2 eq)

  • HATU (1.1-1.2 eq)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.0-3.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent

Procedure:

  • Dissolve 5-(methoxymethyl)isoxazole-4-carboxylic acid in anhydrous DMF in a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the amine, followed by DIPEA.

  • In a separate vial, dissolve HATU in a small amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 4: Carbodiimide-Mediated Amide Coupling (EDC/HOBt)

The use of a carbodiimide such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation.

Materials:

  • 5-(Methoxymethyl)isoxazole-4-carboxylic acid (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • EDC hydrochloride (1.2 eq)

  • HOBt (1.2 eq)

  • Triethylamine (TEA) or DIPEA (2.0-3.0 eq)

  • Anhydrous dichloromethane (DCM) or DMF

Procedure:

  • To a stirred solution of 5-(methoxymethyl)isoxazole-4-carboxylic acid in anhydrous DCM or DMF, add HOBt and the amine.

  • Add TEA or DIPEA to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride portion-wise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting amide by column chromatography or recrystallization.

III. Data Presentation: A Comparative Overview of Amide Coupling Reagents

Coupling ReagentAdditiveBaseTypical SolventAdvantagesDisadvantages
HATU NoneDIPEADMF, DCMHigh efficiency, fast reaction times, low epimerizationHigher cost, potential for side reactions with certain nucleophiles
EDC HOBt/HOAtDIPEA, TEADCM, DMFCost-effective, water-soluble byproductsCan lead to epimerization, may require longer reaction times
SOCl₂ NonePyridine, TEAToluene, DCMInexpensive, forms highly reactive acyl chlorideHarsh conditions, not suitable for sensitive substrates

IV. Causality in Experimental Choices and Trustworthiness of Protocols

The choice of coupling reagent and reaction conditions is paramount for the successful synthesis of the target amide.

  • HATU is often the reagent of choice for challenging couplings or when working with precious starting materials due to its high reactivity and the generally clean reaction profiles it provides. The use of a hindered base like DIPEA is crucial to prevent unwanted side reactions.

  • The EDC/HOBt system represents a reliable and economical option for a broad range of substrates. HOBt acts as a catalyst and suppresses racemization, a critical consideration when working with chiral amines or carboxylic acids.

  • Activation of the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂) is a more traditional approach.[7] While effective, the harsh conditions can be incompatible with sensitive functional groups elsewhere in the molecule. This method is typically reserved for robust substrates where cost is a primary concern.

These protocols are designed to be self-validating through in-process monitoring via TLC or LC-MS, allowing for real-time assessment of reaction progress and the identification of any potential side products.

V. Conclusion

5-(Methoxymethyl)isoxazole-4-carboxylic acid is a promising and versatile building block for the synthesis of complex molecules, particularly in the realm of drug discovery. While direct synthetic procedures for this specific compound are not widely published, its synthesis can be reliably inferred from established methods for analogous structures. Its primary utility lies in its ability to undergo efficient amide bond formation, providing a gateway to a diverse array of chemical structures. The protocols detailed herein, grounded in established chemical principles and analogous transformations, provide a solid foundation for researchers to incorporate this valuable scaffold into their synthetic strategies.

References

  • WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)
  • US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)
  • 5-Methylisoxazole-4-carboxylic Acid Manufacturer India - V & V Pharma Industries. [Link]

  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | Journal of Pharmaceutical Chemistry. [Link]

  • (PDF) 5-Methylisoxazole-4-carboxylic acid - ResearchGate. [Link]

  • An improved procedure for the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate | Request PDF - ResearchGate. [Link]

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed. [Link]

  • Reaction between chlorobenzene and sodium methoxide to produce anisole. [Link]

  • CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole - Google P
  • 5-Methylisoxazole-4-carboxylic acid | Intermediate of Teriflunomide - Molkem. [Link]

  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. [Link]

  • Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. [Link]

  • Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. [Link]

  • View of Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate | Research Results in Pharmacology. [Link]

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PubMed Central. [Link]

  • How to resolve a reaction between chlorobenzene and sodium methoxide to produce anisole (organic chemistry, aromatic compounds, nucleophilic substitution, chemistry) - Quora. [Link]

  • Ethyl 5-methylisoxazole-4-carboxylate | C7H9NO3 | CID 7009317 - PubChem. [Link]

  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - RSC Medicinal Chemistry (RSC Publishing). [Link]

  • Structure–activity relationship (SAR) of the compounds (5a–5j) - ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-(Methoxymethyl)isoxazole-4-carboxylic acid

Welcome to the technical support center for the synthesis of 5-(Methoxymethyl)isoxazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Methoxymethyl)isoxazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high product purity. By understanding the causality behind experimental choices, you can effectively troubleshoot and optimize your reaction outcomes.

The synthesis of substituted isoxazoles is a cornerstone of medicinal chemistry, as the isoxazole ring is a privileged scaffold found in numerous pharmaceuticals.[1] The pathway to 5-(Methoxymethyl)isoxazole-4-carboxylic acid, while well-established, presents several critical control points where yield can be compromised. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions.

General Synthetic Pathway

The most common and scalable approach to this target molecule involves a three-stage process starting from a β-ketoester equivalent. This method provides robust control over the substitution pattern, particularly for the 4-carboxy and 5-substituent motifs.

G cluster_0 Stage 1: Intermediate Formation cluster_1 Stage 2: Isoxazole Cyclization cluster_2 Stage 3: Ester Hydrolysis A Ethyl 4-methoxyacetoacetate + Triethyl orthoformate B Ethyl 2-(ethoxymethylene)- 4-methoxy-3-oxobutanoate A->B Acetic Anhydride B_clone Ethyl 2-(ethoxymethylene)- 4-methoxy-3-oxobutanoate C Ethyl 5-(methoxymethyl)isoxazole- 4-carboxylate C_clone Ethyl 5-(methoxymethyl)isoxazole- 4-carboxylate B_clone->C Hydroxylamine (e.g., NH2OH·HCl) D 5-(Methoxymethyl)isoxazole- 4-carboxylic acid (Final Product) C_clone->D Mild Basic Conditions

Caption: General three-stage synthesis of 5-(Methoxymethyl)isoxazole-4-carboxylic acid.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic advice and actionable solutions.

Problem 1: Low or No Yield During Isoxazole Ring Formation

Question: My cyclization reaction to form ethyl 5-(methoxymethyl)isoxazole-4-carboxylate has a very low yield (<30%). What are the likely causes and how can I improve it?

Answer: A low yield at this critical stage typically points to one of three issues: poor regioselectivity, incomplete reaction, or degradation of materials. A systematic approach is essential for diagnosis.[2]

Causality and Solutions:

  • Regioisomer Formation: This is the most common pitfall in isoxazole synthesis from unsymmetrical intermediates.[2][3] The reaction between the ethoxymethylene intermediate and hydroxylamine can produce the desired 5-substituted isoxazole or the unwanted 3-substituted isomer. Regioselectivity is heavily influenced by pH.

    • Mechanism Insight: Under neutral or slightly acidic conditions, the more nucleophilic nitrogen of hydroxylamine preferentially attacks the enone system at the desired position. Under strongly basic conditions, deprotonation of hydroxylamine can alter its reactivity, and enolate chemistry can lead to a mixture of products.[4]

    • Solution: Maintain strict pH control. Buffering the reaction with a mild base like sodium acetate is often more effective than using strong bases like sodium hydroxide.[4][5] The optimal pH range is typically between 4 and 6.

  • Reaction Conditions: Temperature and reaction time are critical.

    • Temperature: The reaction is often performed at low temperatures (e.g., -20°C to 10°C) to minimize byproduct formation.[4][5] Running the reaction at room temperature or higher can lead to decomposition of the enol ether intermediate.

    • Reaction Time: Insufficient reaction time will result in low conversion. Conversely, excessively long times can promote side reactions. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal endpoint.

  • Reagent Quality: The purity of the ethoxymethylene intermediate is crucial. This intermediate is often used directly after its synthesis without extensive purification, but any unreacted starting materials (like triethyl orthoformate) can interfere with the cyclization.

G cluster_checks cluster_solutions start Low Cyclization Yield q1 Check for Regioisomers (NMR of crude product) start->q1 q2 Monitor Reaction by TLC q1->q2 No Isomers s1 Adjust pH to 4-6 (Use Sodium Acetate) q1->s1 Isomers Present q3 Verify Reagent Purity q2->q3 Reaction Complete s2 Optimize Temperature (Start at 0°C or lower) q2->s2 Incomplete Reaction s3 Purify Intermediate or Ensure Complete Conversion q3->s3 Impurities Detected end Improved Yield s1->end s2->end s3->end

Caption: Troubleshooting flowchart for low yield in the isoxazole cyclization step.

Problem 2: Difficulty Hydrolyzing the Ester without Ring Degradation

Question: When I try to hydrolyze the ethyl ester to the final carboxylic acid, I either get incomplete conversion or a significant loss of product. What are the best practices for this step?

Answer: The isoxazole ring is sensitive to certain conditions. The N-O bond is susceptible to cleavage under harsh basic conditions (especially at high temperatures) or under some reductive conditions (e.g., catalytic hydrogenation).[2][6] Therefore, the choice of hydrolysis method is critical for preserving the heterocyclic core.

Causality and Solutions:

  • Harsh Basic Conditions: Using strong bases like NaOH or KOH at reflux temperatures for extended periods can lead to ring-opening byproducts.[6]

    • Solution: Employ milder conditions. Lithium hydroxide (LiOH) in a mixture of THF and water at room temperature is a widely accepted method for hydrolyzing esters in sensitive substrates.[6] The reaction may be slower, but it significantly improves the yield of the desired acid by preventing degradation.

  • Workup Procedure: The acidification step is also critical. Using a strong mineral acid too aggressively can cause issues.

    • Solution: After the hydrolysis is complete (as confirmed by TLC), cool the reaction mixture in an ice bath and slowly acidify with a milder acid like 10% citric acid or dilute HCl until the pH is ~2-3.[6] This will precipitate the carboxylic acid, which can then be isolated by filtration or extraction.

Table 1: Comparison of Hydrolysis Methods for Isoxazole Esters

Method Reagents Temperature Typical Time Pros Cons
Harsh NaOH or KOH in EtOH/H₂O Reflux (80-100°C) 2-6 hours Fast reaction High risk of ring cleavage, lower yield[2]
Mild LiOH in THF/H₂O 0°C to Room Temp 12-24 hours High yield, preserves isoxazole ring Slower reaction time

| Acidic | HCl or H₂SO₄ in H₂O/AcOH | Reflux (100-120°C) | 4-12 hours | Effective for some substrates | High risk of degradation, potential for decarboxylation[4] |

Problem 3: Product is Contaminated with Persistent Impurities

Question: My final product shows persistent impurities in the NMR spectrum that I cannot remove by simple filtration. How can I achieve high purity?

Answer: Impurities often co-crystallize or have similar polarity to the desired product, making purification challenging. The most common impurities are unreacted ester and the regioisomeric acid.

Causality and Solutions:

  • Incomplete Hydrolysis: The starting ester is a common impurity.

    • Solution: Ensure the hydrolysis reaction has gone to completion by TLC before workup. If the reaction has stalled, adding a slight excess of base or allowing it to stir longer may be necessary.

  • Co-eluting Impurities: The regioisomeric acid, if formed during cyclization, can be very difficult to separate from the final product.

    • Solution: The best solution is to prevent its formation in the first place by optimizing the cyclization (see Problem 1). If it is already present, careful purification is needed.

      • Column Chromatography: While often avoided for final products on a large scale, it can be effective for removing impurities. A systematic screening of solvent systems (e.g., hexane/ethyl acetate with a small amount of acetic acid) via TLC is required to find optimal separation conditions.[2]

      • Recrystallization: This is the preferred method for large-scale purification. A thorough solvent screen is essential. Try a range of solvents from polar (ethanol, isopropanol) to non-polar systems (toluene, heptane), including solvent mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the most critical control point in this entire synthesis for maximizing overall yield? A1: The cyclization step (Stage 2) is undoubtedly the most critical. Successfully controlling the regioselectivity to favor the 5-substituted product over the 3-substituted isomer has the largest impact on the final yield and purity. Investing time to optimize the pH, temperature, and reaction time for this step will prevent difficult purification challenges later.[2][4]

Q2: Are there alternative synthetic routes to 5-substituted isoxazole-4-carboxylic acids? A2: Yes, 1,3-dipolar cycloaddition is a powerful alternative for constructing the isoxazole ring.[1][7] This method involves reacting a nitrile oxide (generated in situ from an oxime) with an alkyne. For this specific target, the reaction would be between methoxyacetonitrile oxide and a propiolate ester. While highly effective, this route requires different starting materials and conditions, and regioselectivity can still be a challenge depending on the substituents.[3][8]

Q3: What are the key safety precautions I should take? A3: Standard laboratory safety practices are essential. Pay special attention to the following:

  • Hydroxylamine: It can be explosive and is toxic. Handle with care and appropriate personal protective equipment (PPE).

  • Thionyl Chloride (if preparing acid chloride): This reagent is highly corrosive and reacts violently with water. Use only in a well-ventilated fume hood.[4][5]

  • Solvents: Use appropriate ventilation and grounding for flammable organic solvents.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-(methoxymethyl)isoxazole-4-carboxylate
  • Intermediate Formation: In a round-bottom flask equipped with a distillation head, combine ethyl 4-methoxyacetoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq).

  • Heat the mixture to 110-120°C and allow the ethanol byproduct to distill off. The reaction is typically complete within 2-3 hours.

  • Remove the excess volatiles under reduced pressure. The resulting crude ethyl 2-(ethoxymethylene)-4-methoxy-3-oxobutanoate is a yellow oil and is used in the next step without further purification.

  • Cyclization: Dissolve hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in water/ethanol (1:1) and cool the solution to 0°C in an ice bath.

  • Slowly add the crude intermediate from the previous step to the hydroxylamine solution while maintaining the temperature below 10°C.

  • Allow the reaction to stir at 0-5°C for 4 hours, then let it warm to room temperature and stir overnight.

  • Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Upon completion, extract the product into ethyl acetate (3x). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography if necessary.

Protocol 2: Hydrolysis to 5-(Methoxymethyl)isoxazole-4-carboxylic acid
  • Dissolve the ethyl 5-(methoxymethyl)isoxazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).

  • Cool the solution to 0°C and add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq).

  • Stir the mixture at room temperature for 12-24 hours, monitoring the disappearance of the starting material by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl or 10% citric acid solution.

  • A white precipitate of the carboxylic acid should form. Stir for 30 minutes in the ice bath.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

References

  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203–5205. Available at: [Link]

  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647. Available at: [Link]

  • Li, Y., et al. (2020). Recent advances in the oxime-participating synthesis of isoxazolines. Organic & Biomolecular Chemistry, 18(33), 6449-6464. Available at: [Link]

  • Wang, X., et al. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(16), 11222–11225. Available at: [Link]

  • Mishra, N. N., et al. (2024). Construction of Isoxazole ring: An Overview. Chemistry & Biology Interface, 14(1), 1-20. Available at: [Link]

  • ResearchGate. (2017). How to hydrolyze ester in presence of isoxazole moiety? Available at: [Link]

  • Talha, S. M., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(5), 1081. Available at: [Link]

  • Mishra, N. N., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 604. Available at: [Link]

  • U.S. Patent No. US20030139606A1. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Sharma, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33333-33355. Available at: [Link]

  • WIPO Patent No. WO2003042193A1. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

Sources

Optimization

Technical Support Center: Purification of 5-(Methoxymethyl)isoxazole-4-carboxylic acid

Welcome to the technical support center for the purification of 5-(Methoxymethyl)isoxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, fi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-(Methoxymethyl)isoxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the purity of this important heterocyclic compound. Here, we will move beyond simple procedural lists to explain the underlying chemical principles, helping you to troubleshoot and refine your purification strategies effectively.

Understanding the Molecule: Key Physicochemical Properties

Before delving into purification, a foundational understanding of the target molecule's properties is paramount. 5-(Methoxymethyl)isoxazole-4-carboxylic acid is a solid at room temperature with a reported melting point of 68-70 °C[1]. As a carboxylic acid, its acidity is a key characteristic that can be exploited for purification. The isoxazole ring, while generally stable, can be sensitive to harsh conditions, a factor to consider during method development[2].

PropertyValue/CharacteristicSignificance for Purification
Molecular Formula C6H7NO4[1]-
Molecular Weight 157.13 g/mol [1]-
Appearance White to off-white crystalline powder[3]A significant color change may indicate impurities.
Melting Point 68-70 °C[1]A broad or depressed melting point suggests the presence of impurities.
Acidity (pKa) Not explicitly found, but typical for carboxylic acids.Allows for manipulation of solubility through pH changes (acid-base extraction).
Solubility Soluble in methanol.[3] Limited data on other solvents.Crucial for selecting appropriate recrystallization and chromatography solvents.

Purification Strategy Decision Workflow

Choosing the right purification method is critical for achieving high purity. This workflow provides a logical progression for selecting the most appropriate technique based on the nature of the impurities and the scale of your experiment.

Purification_Workflow start Crude 5-(Methoxymethyl)isoxazole- 4-carboxylic acid is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes acid_base_extraction Perform Acid-Base Extraction is_solid->acid_base_extraction No/Oily purity_check1 Check Purity (TLC, HPLC, NMR) recrystallization->purity_check1 purity_check2 Check Purity acid_base_extraction->purity_check2 column_chromatography Column Chromatography purity_check3 Check Purity column_chromatography->purity_check3 purity_check1->acid_base_extraction Impure end_product Pure Product purity_check1->end_product Pure troubleshoot_recryst Troubleshoot Recrystallization (e.g., different solvent, seeding) purity_check1->troubleshoot_recryst Low Yield/ No Crystals purity_check2->column_chromatography Impure purity_check2->end_product Pure troubleshoot_extraction Troubleshoot Extraction (e.g., adjust pH, different base) purity_check2->troubleshoot_extraction Emulsion/ Low Recovery purity_check3->end_product Pure troubleshoot_chrom Troubleshoot Chromatography (e.g., different eluent, gradient) purity_check3->troubleshoot_chrom Poor Separation troubleshoot_recryst->recrystallization troubleshoot_extraction->acid_base_extraction troubleshoot_chrom->column_chromatography

Caption: Decision workflow for purifying 5-(Methoxymethyl)isoxazole-4-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of 5-(Methoxymethyl)isoxazole-4-carboxylic acid and provides actionable solutions.

Recrystallization

Q1: My compound won't crystallize from the chosen solvent, even after cooling.

A1: This is a common nucleation problem. Here are several strategies to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches can provide nucleation sites.

  • Seeding: If you have a small amount of pure product, add a single crystal to the cooled solution. This will act as a template for crystal growth.

  • Solvent Polarity Adjustment: If the compound is too soluble, you can slowly add a miscible "anti-solvent" (one in which the compound is insoluble) until the solution becomes slightly cloudy. Then, warm the solution until it is clear again and allow it to cool slowly.

  • Concentration: You may have used too much solvent. Carefully evaporate some of the solvent and try cooling again.

Q2: The recrystallized product is an oil, not a solid.

A2: "Oiling out" occurs when the solute comes out of solution above its melting point. This can be due to a high concentration of impurities or cooling the solution too quickly.

  • Slower Cooling: Allow the flask to cool to room temperature slowly before placing it in an ice bath.

  • Dilution: Add more of the hot solvent to the oiled-out mixture, reheat until everything dissolves, and then cool slowly.

  • Solvent Choice: The boiling point of your solvent may be too high. Choose a solvent with a lower boiling point.

Q3: How do I choose the best solvent for recrystallization?

A3: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures[4][5]. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent[4]. Small-scale solubility tests with various solvents are the best way to determine the optimal choice.

Acid-Base Extraction

Q1: I've performed an acid-base extraction, but my yield is very low after re-acidification and extraction.

A1: Several factors could contribute to low recovery:

  • Incomplete Initial Extraction: Ensure the pH of the aqueous basic solution is high enough to deprotonate the carboxylic acid fully. A pH of at least two units above the pKa is a good rule of thumb. Repeat the extraction with fresh basic solution to maximize recovery.

  • Incomplete Re-acidification: After extraction with a base, the carboxylate salt is in the aqueous layer. To precipitate the carboxylic acid, the pH must be lowered sufficiently. Check the pH with litmus or pH paper to ensure it is acidic.

  • Solubility of the Product: 5-(Methoxymethyl)isoxazole-4-carboxylic acid may have some solubility in water. After re-acidification, if the product does not precipitate, you will need to extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) to recover it.

Q2: An emulsion formed during the extraction, and the layers won't separate.

A2: Emulsions are common when shaking two immiscible liquids too vigorously.

  • Patience: Allow the separatory funnel to stand for a while; sometimes, the layers will separate on their own.

  • Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer and can help break up the emulsion.

Column Chromatography

Q1: My compound is streaking badly on the silica gel TLC plate.

A1: Streaking of carboxylic acids on silica gel is a well-known issue due to the interaction between the acidic proton of the carboxyl group and the silica gel[6]. To mitigate this:

  • Acidify the Eluent: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system. This keeps the carboxylic acid in its protonated form, leading to a more defined spot on the TLC plate and better separation on the column.

Q2: I'm not getting good separation of my product from an impurity with similar polarity.

A2: Optimizing the solvent system is key.

  • Systematic Screening: Use TLC to test a variety of solvent systems with different polarities. Sometimes a three-solvent mixture can provide better separation than a two-solvent system[2].

  • Gradient Elution: If a single solvent system doesn't provide adequate separation, consider using a gradient elution on your column. Start with a less polar solvent system and gradually increase the polarity.

Detailed Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline. The choice of solvent and specific volumes should be optimized based on small-scale solubility tests.

  • Dissolution: Place the crude 5-(Methoxymethyl)isoxazole-4-carboxylic acid in an Erlenmeyer flask. In a separate beaker, heat the chosen recrystallization solvent (e.g., a mixture of ethyl acetate and hexanes, or ethanol and water) to its boiling point. Add the minimum amount of the hot solvent to the Erlenmeyer flask to completely dissolve the crude product.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This involves preheating the funnel and filter paper with hot solvent to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter funnel by drawing air through them. For final drying, the crystals can be placed in a desiccator under vacuum.

Protocol 2: Acid-Base Extraction

This method is highly effective for removing neutral or basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and gently invert it several times, periodically venting to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of the carboxylic acid into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the carboxylic acid has been extracted. Combine the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 6M HCl) dropwise until the solution is acidic (check with litmus paper)[6]. The carboxylic acid should precipitate out.

  • Isolation: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry. If the product does not precipitate, extract the acidified aqueous layer with a fresh portion of organic solvent (e.g., ethyl acetate). Dry the organic extract over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent to obtain the purified product.

Protocol 3: Flash Column Chromatography

This technique is useful for separating compounds with similar polarities.

  • Adsorbent and Eluent Selection: Based on TLC analysis (with an acidified eluent), choose a solvent system that gives your product an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column. Alternatively, for less soluble compounds, dissolve the crude mixture in a small amount of a stronger solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the dry silica onto the column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to push the solvent through the column.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-(Methoxymethyl)isoxazole-4-carboxylic acid.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Hoffman Fine Chemicals. (n.d.). 5-(Methoxymethyl)isoxazole-4-carboxylic acid.
  • Noble Intermediates. (n.d.). 5-Methyl-4-Isoxazole Carboxylic Acid.
  • BenchChem. (2025). Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

Sources

Troubleshooting

common side products in the synthesis of 5-(Methoxymethyl)isoxazole-4-carboxylic acid

Welcome to the technical support center for the synthesis of 5-(Methoxymethyl)isoxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Methoxymethyl)isoxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing in-depth explanations, troubleshooting protocols, and preventative measures to ensure a successful and efficient reaction. Our approach is grounded in mechanistic understanding to empower you to not just follow steps, but to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

FAQ 1: What is the most common synthetic route for 5-(Methoxymethyl)isoxazole-4-carboxylic acid and what are the critical steps?

The most prevalent and industrially scalable synthesis of 5-(Methoxymethyl)isoxazole-4-carboxylic acid follows a three-step sequence starting from ethyl 4-methoxy-3-oxobutanoate.

  • Formation of the Enol Ether Intermediate: The first step involves the reaction of ethyl 4-methoxy-3-oxobutanoate with an orthoformate, typically triethyl orthoformate, in the presence of acetic anhydride. This step forms the key intermediate, ethyl 2-(ethoxymethylene)-4-methoxy-3-oxobutanoate. The acetic anhydride acts as a scavenger for the ethanol produced, driving the reaction to completion.[1]

  • Cyclization to form the Isoxazole Ring: The crude enol ether is then reacted with hydroxylamine (often from hydroxylamine hydrochloride or sulfate) to form the isoxazole ring. This is a cyclocondensation reaction. Careful control of pH and temperature is crucial in this step to favor the formation of the desired 5-substituted isomer.[2][3]

  • Hydrolysis to the Carboxylic Acid: The final step is the hydrolysis of the ethyl ester of 5-(methoxymethyl)isoxazole-4-carboxylate to the final carboxylic acid product. This is typically achieved by heating with a strong acid, such as a mixture of acetic acid and hydrochloric acid.[2][3]

Troubleshooting Guide

Problem 1: My final product is contaminated with an isomer. How can I identify and prevent its formation?

Question: I've isolated my 5-(Methoxymethyl)isoxazole-4-carboxylic acid, but NMR analysis shows a significant isomeric impurity. What is this impurity and how do I get rid of it?

Answer:

The most common isomeric byproduct in this synthesis is 3-(Methoxymethyl)isoxazole-4-carboxylic acid . This arises from a lack of regioselectivity during the cyclization step.

Causality: The reaction of ethyl 2-(ethoxymethylene)-4-methoxy-3-oxobutanoate with hydroxylamine involves the nucleophilic attack of the hydroxylamine nitrogen. This can occur at two electrophilic sites: the carbonyl carbon of the ketone or the carbon of the ethoxymethylene group.

  • Desired Pathway (attack at the ketone): Leads to the 5-(Methoxymethyl)isoxazole isomer.

  • Side Pathway (attack at the enol ether): Results in the formation of the undesired 3-(Methoxymethyl)isoxazole isomer.

A patent for a similar compound, 5-methylisoxazole-4-carboxylate, highlights the formation of the corresponding 3-methyl isomer as a notable impurity.[2] The regioselectivity is highly dependent on the reaction conditions, particularly the pH.

Experimental Protocol: Minimizing Isomer Formation

  • pH Control: Maintain a slightly acidic to neutral pH during the addition of hydroxylamine. A common method is to use hydroxylamine sulfate with a base like sodium acetate.[2] This buffers the reaction mixture and prevents the accumulation of strong acids or bases that can influence the site of nucleophilic attack.

  • Temperature Management: Carry out the cyclization at a low temperature, typically between -20°C and 10°C.[2][3] Lower temperatures enhance the selectivity of the reaction.

  • Order of Addition: Add the enol ether intermediate to the hydroxylamine solution slowly. This ensures that the hydroxylamine is in excess during the reaction, which can favor the desired reaction pathway.

Purification Strategy:

If the isomeric impurity has already formed, separation can be challenging due to similar physical properties.

  • Recrystallization: Careful selection of a solvent system for recrystallization can sometimes enrich the desired isomer. Toluene and acetic acid mixtures have been used for the crystallization of the acid product in related syntheses.[2]

  • Chromatography: If recrystallization is ineffective, column chromatography on silica gel is the most reliable method for separating the isomers at a lab scale.

G cluster_0 Starting Material cluster_1 Reaction Pathways cluster_2 Products A Ethyl 2-(ethoxymethylene)-4-methoxy-3-oxobutanoate B Attack at Ketone Carbonyl A->B + NH2OH (Desired Path) C Attack at Enol Ether Carbon A->C + NH2OH (Side Path) D Desired Product: Ethyl 5-(Methoxymethyl)isoxazole-4-carboxylate B->D Cyclization E Side Product: Ethyl 3-(Methoxymethyl)isoxazole-4-carboxylate C->E Cyclization

Caption: Workflow to minimize decarboxylation.

  • Avoid Prolonged High Temperatures: Once the hydrolysis is complete (as determined by monitoring), proceed with the work-up promptly. Do not leave the reaction mixture at reflux unnecessarily.

  • Moderate Work-up Conditions: During extraction and solvent removal, use a rotary evaporator at a moderate temperature (e.g., 40-50°C) to prevent thermal degradation of the product.

  • Purification: When performing recrystallization, avoid excessively high temperatures or prolonged heating in the solvent.

By carefully controlling the reaction parameters in each key step, the formation of side products can be significantly minimized, leading to a higher yield and purity of the desired 5-(Methoxymethyl)isoxazole-4-carboxylic acid.

References

  • ResearchGate. (n.d.). Cyclocondensation pathways for the synthesis of isoxazole... Retrieved from a path similar to: [Link]

  • Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • MDPI. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • Google Patents. (2003). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • MDPI. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • ResearchGate. (2009). 5-Methylisoxazole-4-carboxylic acid. Retrieved from a path similar to: [Link]

  • PMC. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]

  • PMC. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Retrieved from a path similar to: [Link]...

  • Der Pharma Chemica. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Retrieved from a path similar to: [Link]

Sources

Optimization

Technical Support Center: Optimization of Isoxazole Ring Formation

From the desk of the Senior Application Scientist Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating t...

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the intricacies of isoxazole ring formation. Isoxazoles are a cornerstone in medicinal chemistry, forming the core of drugs like the anti-inflammatory valdecoxib and the antibiotic sulfamethoxazole.[1][2] However, their synthesis is often nuanced, presenting challenges in yield, purity, and regioselectivity.

This document moves beyond simple protocols to explain the underlying principles governing these reactions. By understanding the "why," you can more effectively troubleshoot and optimize your experimental outcomes. We will address the most common issues encountered in the lab through a detailed troubleshooting guide and a series of frequently asked questions.

Troubleshooting Guide: Common Issues in Isoxazole Synthesis

This section addresses specific, frequently encountered problems in a question-and-answer format.

Q1: My reaction yield is low or non-existent. What are the likely causes and how can I fix it?

Low or no yield is one of the most common frustrations in isoxazole synthesis. The cause can range from starting material integrity to the stability of key intermediates. A systematic diagnostic approach is the most effective way to solve this issue.

Causality Analysis: The two primary pathways to isoxazoles are the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine (Claisen synthesis) and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[3][4] Each has unique failure points. In the Claisen synthesis, the reactivity of the dicarbonyl is key. For cycloadditions, the primary challenge is the stability of the nitrile oxide intermediate, which is prone to dimerization into furoxans (1,2,5-oxadiazole-2-oxides), especially at high concentrations or temperatures.[5]

Troubleshooting Workflow:

low_yield_troubleshooting start Low or No Yield Observed check_sm 1. Verify Starting Materials (Purity, Stability, Stoichiometry) start->check_sm check_conditions 2. Assess Reaction Conditions (Solvent, Temp, Base, Time) check_sm->check_conditions If materials are OK solution_sm Solution: - Repurify starting materials - Use fresh reagents (esp. NH₂OH·HCl) - Verify stoichiometry check_sm->solution_sm check_intermediate 3. Investigate Intermediate Stability (e.g., Nitrile Oxide Dimerization) check_conditions->check_intermediate If conditions seem correct solution_conditions Solution: - Screen solvents - Optimize temperature (low temp for nitrile oxide generation) - Titrate base/acid concentration - Monitor via TLC/LC-MS for optimal time check_conditions->solution_conditions solution_intermediate Solution: - Generate nitrile oxide in situ - Use slow addition of precursor - Ensure dipolarophile is in excess or readily available check_intermediate->solution_intermediate success Improved Yield solution_sm->success solution_conditions->success solution_intermediate->success

Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.

Recommended Actions:

  • Starting Material Integrity: Ensure the purity of your 1,3-dicarbonyl compound or alkyne. Hydroxylamine hydrochloride (NH₂OH·HCl) can degrade over time; use a freshly opened bottle or test its quality. For cycloadditions, the nitrile oxide precursor (e.g., an aldoxime or hydroxyimidoyl chloride) must be pure.

  • Reaction Conditions:

    • Temperature: For 1,3-dipolar cycloadditions, generating the nitrile oxide in situ at a low temperature (e.g., 0 °C) can prevent dimerization before slowly warming the reaction to facilitate the cycloaddition.[5]

    • Base/Acid: The choice and amount of base (for cycloadditions) or the pH (for cyclocondensations) are critical. In some cases, acidic conditions favor the desired cyclization.[5][6]

    • Solvent: The solvent must fully dissolve all reactants. For cycloadditions, solvent polarity can influence the reaction rate.[7]

    • Reaction Time: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS. Insufficient time leads to low conversion, while excessive time can cause product degradation.[5]

  • Intermediate Stability: To minimize the formation of furoxan byproducts, generate the nitrile oxide in situ in the presence of the alkyne (the dipolarophile).[5] A slow addition of the oxidizing agent (like N-chlorosuccinimide) or the base to the mixture of the aldoxime and alkyne is a highly effective strategy.

Q2: My reaction is producing a mixture of regioisomers. How can I improve selectivity?

The formation of regioisomers is a common and significant challenge, particularly when using unsymmetrical 1,3-dicarbonyls or alkynes.[5] Regioselectivity is governed by a delicate balance of steric hindrance and electronic effects of the reactants.

Causality Analysis: In the reaction of an unsymmetrical 1,3-dicarbonyl with hydroxylamine, the initial nucleophilic attack can occur at either carbonyl group, leading to two different isoxazole products. In 1,3-dipolar cycloadditions between a nitrile oxide and an unsymmetrical alkyne, two different orientations of approach are possible, yielding 3,4- and 3,5-disubstituted isoxazoles. The outcome is dictated by the frontier molecular orbitals (HOMO-LUMO) of the dipole and dipolarophile, which can be influenced by reaction parameters.

Decision Tree for Improving Regioselectivity:

regioselectivity_troubleshooting start Mixture of Regioisomers Observed method_q Which Synthesis Method? start->method_q claisen Claisen Synthesis (1,3-Dicarbonyl + NH₂OH) method_q->claisen Claisen cyclo 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) method_q->cyclo Cycloaddition claisen_sol Modify Reaction Conditions: - Adjust pH (acidic often favors one isomer) - Change solvent (e.g., EtOH vs. MeCN) - Alter temperature claisen->claisen_sol claisen_sub Modify Substrate: - Use β-enamino diketone derivatives for better regiochemical control claisen->claisen_sub cyclo_sol Modify Reaction Conditions: - Change solvent polarity - Alter temperature cyclo->cyclo_sol cyclo_cat Add Catalyst/Reagent: - Use a Lewis acid (e.g., BF₃·OEt₂) - Use copper-catalysis for terminal alkynes (often favors 3,5-isomer) cyclo->cyclo_cat success Improved Regioselectivity claisen_sol->success claisen_sub->success cyclo_sol->success cyclo_cat->success

Caption: A decision-making flowchart for addressing regioselectivity issues.

Recommended Actions:

  • For Claisen Synthesis (1,3-Dicarbonyl + Hydroxylamine):

    • Modify Substrate: Using β-enamino diketones instead of the parent 1,3-dicarbonyls can provide excellent regiochemical control.[1][8] The enamine group effectively blocks one electrophilic site, directing the cyclization.

    • Adjust pH: The reaction pH can significantly influence which carbonyl is more reactive. Experimenting with acidic versus neutral or basic conditions is recommended.[6]

  • For 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne):

    • Solvent Polarity: The polarity of the solvent can alter the energy levels of the frontier orbitals, thereby influencing regioselectivity. A screening of solvents from nonpolar (e.g., toluene) to polar (e.g., DMSO, ethanol) can reveal an optimal system.[5][9]

    • Add a Lewis Acid: The addition of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), can coordinate to the reactants and direct the cycloaddition to favor a single regioisomer.[5]

    • Use Catalysis: For terminal alkynes, copper-catalyzed conditions often provide high selectivity for the 3,5-disubstituted isoxazole.[9]

Table 1: Effect of Solvent on Regioselectivity of Cycloaddition This table summarizes the observed ratio of 3,5- to 3,4-disubstituted isoxazoles in the reaction between 2-furfuryl nitrile oxide and ethyl propiolate, demonstrating the impact of solvent choice.

SolventDielectric Constant (ε)Ratio of 3,5- to 3,4-isomerReference
Dichloromethane9.13.4[9]
Toluene2.42.0[9]
Ethanol24.61.9[9]
Dimethyl Sulfoxide46.71.5[9]

Data adapted from a study on the 1,3-dipolar cyclization with 2-furfuryl nitrile oxide.[9] The trend shows that increasing solvent polarity can, in some systems, decrease the selectivity for the 3,5-isomer.

Q3: I am struggling with the purification of my crude isoxazole product. What are the best strategies?

Purification can be difficult when the crude product contains unreacted starting materials, byproducts like furoxans, or regioisomers with very similar polarities.

Recommended Actions:

  • Column Chromatography Optimization: This is the most common method.

    • Solvent System Screening: Do not rely on a single eluent system. Systematically screen various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) using TLC. Finding a system that provides a ΔRf > 0.2 between your product and the main impurity is ideal.

    • Use of Additives: Sometimes, adding a small amount of a modifier can dramatically improve separation. Adding ~0.5% triethylamine can help with basic impurities, while ~0.5% acetic acid can help with acidic ones.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. A solvent screen is necessary to find a system where the product is soluble at high temperatures but poorly soluble at low temperatures.

  • Aqueous Workup: Before chromatography, an effective aqueous wash can remove many impurities. For example, washing the organic layer with a dilute acid (e.g., 1M HCl) can remove basic impurities, while a wash with a dilute base (e.g., saturated NaHCO₃) can remove acidic starting materials or byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the stability limitations of the isoxazole ring? I suspect my product is decomposing during workup or storage.

The isoxazole ring is aromatic and generally stable, but the N-O bond is its Achilles' heel. This bond is relatively weak and susceptible to cleavage under certain conditions.

  • Reductive Conditions: The N-O bond can be readily cleaved by catalytic hydrogenation (e.g., H₂/Pd), Raney Nickel, or other reducing agents.[5] This property is often exploited synthetically to unmask β-amino alcohols or 1,3-dicarbonyls.

  • Strongly Basic Conditions: Some isoxazoles can undergo base-catalyzed ring-opening, especially at elevated temperatures.[5][10] For example, the drug leflunomide is known to be unstable at basic pH.[10]

  • Photochemical Conditions: UV irradiation can induce rearrangement of the isoxazole ring to an oxazole via an azirine intermediate.[3][5] If your compound is light-sensitive, protect it from light during reaction and storage.

  • Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond.[5]

If you suspect decomposition, use milder workup procedures, avoid strongly acidic or basic conditions unless necessary, and protect the reaction and product from strong light.

Q2: Can I use microwave irradiation or sonication to accelerate my reaction?

Yes, both microwave irradiation and ultrasound (sonication) are powerful tools for accelerating isoxazole synthesis, often leading to shorter reaction times, higher yields, and cleaner reaction profiles.[11][12]

  • Microwave Synthesis: Microwave heating can dramatically reduce reaction times from hours to minutes.[5] It is particularly effective for both cyclocondensation and 1,3-dipolar cycloaddition reactions.[13] A typical protocol might involve heating a sealed vial containing the reactants in a suitable solvent (e.g., ethanol, DMF) in a microwave reactor at 100-180 °C for 5-20 minutes.[5]

  • Ultrasound-Assisted Synthesis: Sonication promotes reactions through acoustic cavitation, which enhances mass transfer and creates localized high-temperature and high-pressure zones.[11] This method often allows reactions to proceed at lower overall temperatures than conventional heating, and in some cases, can be performed at room temperature.[12] It has been successfully applied to one-pot, multi-component syntheses of isoxazole derivatives.[11]

Q3: What are the primary safety precautions for isoxazole synthesis?

Safety should always be the top priority in the laboratory.

  • Reagent Handling: Hydroxylamine hydrochloride can be corrosive and toxic. Strong bases (KOH, NaOH) and acids are highly corrosive. Handle these reagents in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Exothermic Reactions: The formation of the isoxazole ring, particularly during cyclization, can be exothermic. When working on a larger scale, add reagents slowly and use an ice bath to control the temperature and prevent a thermal runaway.[14]

  • Pressure Buildup: Reactions that generate gaseous byproducts (e.g., in situ generation of some reactive intermediates) can cause pressure to build up in a sealed vessel. Ensure any sealed reaction vessel is equipped with a pressure-relief mechanism.[14]

Experimental Protocols

Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole via Chalcone Intermediate

This two-step procedure first involves a Claisen-Schmidt condensation to form an α,β-unsaturated ketone (chalcone), followed by cyclization with hydroxylamine.[5]

chalcone_workflow sub1 Aromatic Ketone + Aromatic Aldehyde step1 Step 1: Claisen-Schmidt Condensation (Base, e.g., NaOH in EtOH) sub1->step1 inter Chalcone Intermediate (α,β-Unsaturated Ketone) step1->inter step2 Step 2: Cyclization (Base, e.g., KOH in EtOH, Reflux) inter->step2 sub2 Hydroxylamine Hydrochloride (NH₂OH·HCl) sub2->step2 prod 3,5-Disubstituted Isoxazole step2->prod

Caption: Workflow for isoxazole synthesis via a chalcone intermediate.

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

  • Dissolve the aromatic ketone (1.0 eq.) and aromatic aldehyde (1.0 eq.) in ethanol in a round-bottom flask.

  • While stirring at room temperature, add an aqueous solution of a base (e.g., 10% NaOH or KOH) dropwise.

  • Continue stirring for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash with cold water, and dry. This crude chalcone can be used in the next step, or purified by recrystallization.

Step 2: Isoxazole Formation

  • In a round-bottom flask equipped with a reflux condenser, add the chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) to ethanol.

  • Add an aqueous solution of a base (e.g., 40% KOH) and heat the mixture to reflux for 4-12 hours. Monitor the reaction by TLC.[5]

  • After cooling to room temperature, pour the reaction mixture into crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude isoxazole, which can then be purified by column chromatography or recrystallization.

Protocol 2: 1,3-Dipolar Cycloaddition with in situ Nitrile Oxide Generation

This protocol describes the reaction of an alkyne with a nitrile oxide generated in situ from an aldoxime using an oxidant like N-chlorosuccinimide (NCS).

  • In a round-bottom flask, dissolve the alkyne (1.0 eq.) and the aldoxime (1.2 eq.) in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Add a catalytic amount of a base like pyridine or a stoichiometric amount of a base like triethylamine (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of NCS (1.2 eq.) in the same solvent dropwise over 30-60 minutes, keeping the internal temperature below 5 °C. The slow addition is crucial to prevent the buildup and dimerization of the nitrile oxide.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • de Oliveira, R. B., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(12), 6234–6246. [Link]

  • Al-Omair, M. A., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. National Institutes of Health. [Link]

  • Hernandez, J. G., et al. (2021). Regioselective control under mechanochemical conditions for 3,4,5‐isoxazoles. ResearchGate. [Link]

  • Treadwell, D., & Forrest, K. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Chemical Education, 5(4), 133-136. [Link]

  • Gulevskaya, A. V., et al. (2015). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 13(15), 4468–4480. [Link]

  • Wang, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(5), 1082. [Link]

  • Kumar, A. (2024). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience, 13(2), 094. [Link]

  • Wikipedia contributors. (2023). Isoxazole. Wikipedia. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of isoxazole. ResearchGate. [Link]

  • Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13645–13652. [Link]

  • Katritzky, A. R. (1985). Synthetic reactions using isoxazole compounds. University of Florida. [Link]

  • Khan Academy. (2019). synthesis of isoxazoles. YouTube. [Link]

  • Kalgutkar, A. S., et al. (2003). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. [Link]

  • Hernandez, J. G., et al. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 11(35), 21543–21550. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Organic Chemistry Portal. [Link]

  • Wang, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. National Institutes of Health. [Link]

  • Meshram, N. N., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Eng. Proc., 59, 222. [Link]

  • Sharma, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(21), 5839–5867. [Link]

  • Nardi, M., et al. (2021). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Catalysts, 11(2), 241. [Link]

  • Zare, A., et al. (2023). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 28(14), 5521. [Link]

  • Deswal, S., & Singh, R. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33285–33311. [Link]

  • Kumar, P. S., et al. (2012). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 4(1), 351-356. [Link]

  • ResearchGate. (2015). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Scale-up experiment and further transformations. ResearchGate. [Link]

  • ResearchGate. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. ResearchGate. [Link]

  • ResearchGate. (2018). Optimization of the reaction conditions for the synthesis of 3,4,5-trisubstituted isoxazoles 3. a. ResearchGate. [Link]

  • ResearchGate. (2018). 1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne. ResearchGate. [Link]

  • ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation. ResearchGate. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). National Institutes of Health. [Link]

Sources

Troubleshooting

stability and degradation of 5-(Methoxymethyl)isoxazole-4-carboxylic acid

Welcome to the technical support resource for 5-(Methoxymethyl)isoxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the sta...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-(Methoxymethyl)isoxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Here, we address common issues encountered during experimentation through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and validated protocols.

Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: General Stability and Storage

Question 1: I've observed a decrease in the purity of my solid 5-(Methoxymethyl)isoxazole-4-carboxylic acid sample over time. What are the optimal storage conditions?

Answer: The stability of 5-(Methoxymethyl)isoxazole-4-carboxylic acid as a solid is generally good, but improper storage can lead to degradation. The primary concerns for the solid compound are moisture and light.

  • Causality: The isoxazole ring system, while aromatic, possesses a relatively weak N-O bond that can be susceptible to cleavage. Furthermore, carboxylic acids are hygroscopic and can adsorb water from the atmosphere. This moisture can facilitate slow hydrolytic degradation over time, even in the solid state. Photochemical degradation can also occur upon exposure to UV light, which can induce ring rearrangements or cleavage.

  • Troubleshooting & Prevention:

    • Moisture Control: Always store the compound in a tightly sealed container. For long-term storage, placing it inside a desiccator with a drying agent (e.g., silica gel) is highly recommended.

    • Light Protection: Use an amber vial or wrap the container in aluminum foil to protect it from light. Store it in a dark place like a cabinet or drawer.

    • Temperature: Store at room temperature or refrigerated, as specified by the supplier. Avoid frequent temperature fluctuations that could cause condensation inside the container. Safety data sheets for similar isoxazole carboxylic acids recommend keeping containers tightly closed in a dry, cool, and well-ventilated place.

Question 2: My solution of 5-(Methoxymethyl)isoxazole-4-carboxylic acid in an organic solvent (e.g., DMSO, Methanol) appears to be degrading. Why is this happening?

Answer: While generally more stable in aprotic organic solvents, degradation can still occur, often due to impurities in the solvent or environmental factors.

  • Causality:

    • Solvent Impurities: "Anhydrous" solvents can still contain trace amounts of water, which can lead to slow hydrolysis. Older bottles of solvents like THF can form peroxides, which are oxidative agents that can attack the isoxazole ring.

    • Basic Residues: Traces of basic impurities in the solvent or on glassware can catalyze the degradation of the isoxazole ring. The isoxazole ring, particularly when unsubstituted at position 3, can be unstable under even moderately basic conditions.

    • Photodegradation: Solutions are often more susceptible to photodegradation than solids. UV light, including ambient laboratory light, can provide the energy to initiate photochemical reactions.

  • Troubleshooting & Prevention:

    • Use High-Purity Solvents: Always use fresh, high-purity, anhydrous solvents from a reputable supplier.

    • Prepare Solutions Fresh: For maximum reliability, prepare solutions immediately before use. If storage is necessary, store under an inert atmosphere (e.g., argon or nitrogen) in an amber vial at low temperature (-20°C).

    • Proper Glassware Handling: Ensure all glassware is scrupulously cleaned and dried. If base-catalyzed degradation is suspected, consider rinsing glassware with a dilute acid solution followed by pure water and solvent before use.

Section 2: pH-Dependent Degradation (Hydrolysis)

Question 3: I ran a reaction under basic conditions (e.g., using NaOH, K₂CO₃, or an amine base) and my subsequent HPLC analysis shows a major new peak and loss of my starting material. Is this expected?

Answer: Yes, this is a highly probable outcome. The isoxazole ring in many derivatives is known to be labile under basic conditions, leading to ring-opening degradation.

  • Mechanistic Insight: Base-catalyzed hydrolysis is a well-documented degradation pathway for isoxazoles. For instance, the drug Leflunomide, which contains a 5-methylisoxazole core, readily undergoes ring-opening in basic pH to form a cyanoenol metabolite. This process is initiated by deprotonation, which facilitates the cleavage of the weak N-O bond. For 5-(Methoxymethyl)isoxazole-4-carboxylic acid, the presence of the electron-withdrawing carboxylic acid group can influence the ring's susceptibility. At basic pH, the carboxylate anion is formed, which may further affect the electronic distribution and stability of the isoxazole ring.

  • Expected Degradation Products: The primary degradation product from base-catalyzed ring cleavage would likely be a cyano-containing species.

  • Troubleshooting & Prevention:

    • Avoid Strong Bases: If possible, use milder bases or alternative synthetic routes that do not require strongly basic conditions.

    • Temperature Control: If basic conditions are unavoidable, run the reaction at the lowest possible temperature to minimize the rate of degradation. The degradation of Leflunomide is significantly faster at 37°C than at 25°C in basic buffer.

    • Reaction Time: Minimize the reaction time as much as possible. Monitor the reaction closely by TLC or LC-MS to stop it as soon as the starting material is consumed, before significant degradation occurs.

    • Workup Procedure: Neutralize the reaction mixture promptly and carefully with a mild acid during workup to prevent further degradation.

Question 4: Is 5-(Methoxymethyl)isoxazole-4-carboxylic acid stable in acidic conditions?

Answer: Generally, isoxazole rings are significantly more stable under acidic conditions than basic ones. However, extreme conditions can still pose a risk.

  • Causality: The isoxazole ring is less susceptible to acid-catalyzed hydrolysis. Studies on related compounds like Leflunomide show it is resistant to ring opening at acidic pH (pH 4.0). The nitrogen atom of the isoxazole ring can be protonated under strongly acidic conditions, but this does not typically lead to rapid ring cleavage. The primary concern under strong acidic conditions (e.g., refluxing in concentrated HCl) might be hydrolysis of the methoxymethyl ether linkage, though this would likely require harsh conditions.

  • Recommendations:

    • For most applications (e.g., reactions using TFA, dilute HCl, acetic acid), the compound should be stable.

    • Avoid prolonged heating in strong, concentrated acids unless a specific transformation is desired.

    • Always perform a small-scale pilot reaction to confirm stability under your specific acidic conditions if they are particularly harsh.

Section 3: Photolytic and Thermal Degradation

Question 5: My experimental results are inconsistent. Could light exposure be a factor?

Answer: Absolutely. Photodegradation is a critical and often overlooked factor for heterocyclic compounds like isoxazoles.

  • Mechanistic Insight: The isoxazole ring can absorb UV radiation, leading to an excited state that can undergo various photochemical reactions, including N-O bond cleavage and ring rearrangement. Direct photolysis occurs when the molecule itself absorbs light, while indirect photolysis can be mediated by other light-absorbing species in the solution. Studies have demonstrated the photodegradation of isoxazole in water using UV light, a process that can be accelerated by the presence of reactive oxygen species.

  • Troubleshooting & Prevention:

    • Minimize Light Exposure: Conduct experiments in a fume hood with the sash lowered or in a room with minimal UV light. Use amber glassware or foil-wrapped flasks for all solutions containing the compound.

    • Control for Photodegradation: If you suspect photodegradation is affecting your results, run a control experiment where a solution of your compound is stirred under identical conditions but protected from light. Compare the outcome to a sample exposed to ambient lab light.

Question 6: I need to heat my compound for a reaction. What is its thermal stability?

Answer: While specific data for 5-(Methoxymethyl)isoxazole-4-carboxylic acid is not readily available, we can infer its general thermal stability. As a solid, it is stable at room temperature and likely up to its melting point. In solution, thermal stability is highly dependent on the solvent and pH.

  • Causality: At elevated temperatures, degradation processes are accelerated. This is particularly true for hydrolysis, where heating in an acidic or (especially) basic solution will dramatically increase the rate of degradation. In a neutral, aprotic solvent, the compound is expected to be more stable, but decarboxylation (loss of CO₂) from the carboxylic acid group at very high temperatures is a potential degradation pathway.

  • Recommendations:

    • Determine Melting Point: If working with the solid, determining the melting point with decomposition can provide an upper limit for its thermal stability. A similar compound, 5-methylisoxazole-4-carboxylic acid, has a melting point of 144-148 °C.

    • Use Moderate Temperatures: When heating in solution, use the lowest temperature required for the reaction to proceed at a reasonable rate.

    • Inert Atmosphere: Heating in the presence of oxygen can promote oxidative degradation. Consider running high-temperature reactions under an inert atmosphere (N₂ or Ar).

Experimental Protocols & Guides
Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is essential for identifying potential degradation products and establishing the intrinsic stability of the molecule, which is a key requirement in pharmaceutical development. The goal is to achieve 10-15% degradation to ensure the analytical method is challenged appropriately.

Objective: To investigate the stability of 5-(Methoxymethyl)isoxazole-4-carboxylic acid under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Incubate under the specified conditions. A control sample (1 mL stock + 1 mL pure water) should be kept under ambient conditions protected from light.

Stress ConditionReagent/ProcedureIncubation ConditionsPost-Incubation Quenching
Acid Hydrolysis 1.0 M HCl60 °C for 8 hoursNeutralize with 1.0 M NaOH
Base Hydrolysis 1.0 M NaOHRoom Temp (25 °C) for 2 hoursNeutralize with 1.0 M HCl
Oxidation 6% H₂O₂Room Temp (25 °C) for 24 hoursN/A
Thermal Stress Heat solid powder105 °C for 24 hoursDissolve in solvent for analysis
Photolytic Stress Expose solution (in quartz cuvette)UV light (254 nm) and visible lightN/A
  • Analysis:

    • After the incubation period and any necessary quenching, dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze all samples, including the control and a "time zero" sample, by a stability-indicating HPLC-UV method.

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (1M HCl, 60°C) Stock->Acid Aliquot Base Base Hydrolysis (1M NaOH, 25°C) Stock->Base Aliquot Oxidation Oxidation (6% H₂O₂, 25°C) Stock->Oxidation Aliquot Photo Photolytic Stress (UV/Vis Light) Stock->Photo Aliquot Quench Quench & Neutralize (as needed) Acid->Quench Base->Quench Dilute Dilute to Final Concentration Oxidation->Dilute Thermal Thermal Stress (Solid, 105°C) Thermal->Dilute Photo->Dilute Quench->Dilute HPLC Analyze by Stability-Indicating HPLC-UV/MS Dilute->HPLC Data Compare stressed samples to T0 and control HPLC->Data

Caption: Workflow for a forced degradation study.

Likely Degradation Pathway under Basic Conditions

Caption: Proposed degradation via base-catalyzed ring opening.

Guide 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the decrease in the amount of the active compound due to degradation and separate it from all its degradation products.

  • Column Selection: A reverse-phase C18 column is the most common starting point for this type of molecule.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, or water with formic acid for MS compatibility) and an organic solvent (acetonitrile or methanol) is typically required to separate the parent compound from more polar or less polar degradants.

  • Detection: UV detection is standard. Select a wavelength where the parent compound and potential degradants have significant absorbance. A photodiode array (PDA) detector is highly recommended as it can assess peak purity, helping to ensure that a peak corresponding to the parent compound is not co-eluting with a degradant.

  • Method Validation: The method must be validated according to ICH guidelines (e.g., ICH Q2(R1)). This involves using the samples generated from the forced degradation study to prove the method's specificity.

References
  • Russo, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research, 169, 115203. [Link]

  • Russo, D., et al. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. IRIS UniPA. [Link]

  • Gomes, J., et al. (2021). Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon Materials: A Review. Catalysts, 11(9), 1067. [Link]

  • Zhao, S., et al. (2023). Nanostructured MnOx/g-C3N4 for photodegradation of sulfamethoxazole under visible light irradiation. Scientific Reports, 13(1), 19896. [Link]

  • Russo, D., et al. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. ResearchGate. [Link]

  • Serafim, K. E., et al. (2013). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. [Link]

  • Hoffman Fine Chemicals Pty Ltd. (n.d.). 5-(Methoxymethyl)isoxazole-4-carboxylic acid. Retrieved from Hoffman Fine Chemicals website. [Link]

  • Kumar, A., & Kumar, S. (2024). Construction of Isoxazole ring: An Overview. Journal of Heterocyclic Chemistry. [Link]

  • Das, B., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33543-33562. [Link]

  • Jain, D., et al. (2023). Identification of 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)
Optimization

troubleshooting guide for the synthesis of isoxazole compounds

Isoxazole Synthesis: A Technical Troubleshooting Guide Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigat...

Author: BenchChem Technical Support Team. Date: January 2026

Isoxazole Synthesis: A Technical Troubleshooting Guide

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing isoxazole-containing molecules. As a Senior Application Scientist, I have structured this resource to address the most common and critical challenges encountered in the lab, moving beyond simple procedural lists to explain the underlying chemical principles. Our goal is to empower you with the knowledge to diagnose, resolve, and prevent issues in your synthetic workflow.

The isoxazole ring is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and bioactive natural products.[1] However, its synthesis is not always straightforward. The two most prevalent synthetic routes—the [3+2] cycloaddition of a nitrile oxide with an alkyne, and the condensation of a 1,3-dicarbonyl compound with hydroxylamine—each present unique challenges.[2] This guide provides in-depth, question-and-answer-based troubleshooting for these and other related methodologies.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Low or No Product Yield

Question 1: My 1,3-dipolar cycloaddition reaction is failing or giving very low yields. What are the most likely causes?

Answer: Low or no yield in a 1,3-dipolar cycloaddition is one of the most common issues. The problem almost always lies with the nitrile oxide intermediate—either it's not being generated efficiently, or it's decomposing before it can react with your alkyne (dipolarophile).[3]

Causality & Expert Analysis: Nitrile oxides are high-energy, transient species. Their stability is paramount. The primary competing side reaction is the head-to-tail dimerization of the nitrile oxide to form a furoxan (a 1,2,5-oxadiazole-2-oxide).[4][5] This process is second-order with respect to the nitrile oxide concentration. Therefore, any condition that allows the nitrile oxide concentration to build up significantly without a readily available dipolarophile will favor this undesired pathway.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-yield 1,3-dipolar cycloadditions.

Key Troubleshooting Points & Solutions:

Potential Cause Explanation Recommended Solution
Inefficient Nitrile Oxide Generation The precursor (e.g., aldoxime, hydroximoyl chloride) is not converting to the nitrile oxide. This can be due to a weak base, an ineffective oxidant, or poor-quality starting materials.[4]From Aldoximes: Use a reliable oxidant like N-Chlorosuccinimide (NCS), Chloramine-T, or a hypervalent iodine reagent.[3] Ensure your aldoxime is pure. From Hydroximoyl Halides: Use a non-nucleophilic base like triethylamine (TEA). Ensure the halide precursor is freshly prepared or properly stored.
Nitrile Oxide Dimerization The nitrile oxide reacts with itself faster than with the alkyne. This is common at high concentrations.[5]Generate the nitrile oxide in situ at a slow rate in the presence of the alkyne. This can be achieved by the slow addition of the base (for dehydrohalogenation) or the oxidant (for aldoxime oxidation) to the reaction mixture containing the alkyne.[4]
Poor Alkyne Reactivity The dipolarophile (alkyne) may be sterically hindered or electronically deactivated, leading to a slow cycloaddition rate that cannot compete with nitrile oxide dimerization.If possible, modify the alkyne to be less hindered or more electron-rich. Alternatively, using a copper(I) catalyst can accelerate the reaction with terminal alkynes, often improving yields and regioselectivity.[1]
Suboptimal Reaction Conditions Incorrect solvent or temperature can hinder the reaction.Screen different solvents. For many cycloadditions, solvents like THF, DCM, or toluene are effective. Temperature can be critical; while many reactions run at room temperature, gentle heating may sometimes be required, but excessive heat can accelerate decomposition.

Question 2: My Paal-Knorr type synthesis from a 1,3-dicarbonyl and hydroxylamine is giving low yields. What should I investigate?

Answer: This classic condensation reaction is generally robust, but its success is highly dependent on pH control and the reactivity of the dicarbonyl substrate.[2][6]

Causality & Expert Analysis: The reaction proceeds through the formation of a monoxime intermediate, which then cyclizes and dehydrates to form the isoxazole ring.[6] The initial nucleophilic attack of hydroxylamine on a carbonyl is reversible and pH-dependent. The subsequent cyclization and dehydration steps are often acid-catalyzed.[7] If the pH is too low, the hydroxylamine will be protonated and non-nucleophilic. If the pH is too high, the final dehydration step can be inhibited.

Troubleshooting Table:

Potential Cause Explanation Recommended Solution
Incorrect pH The pH of the reaction medium is critical for both the initial condensation and the final cyclization/dehydration steps.[8]Buffer the reaction. Using hydroxylamine hydrochloride with a base like pyridine or sodium acetate often provides the right conditions.[6] For challenging substrates, a two-step procedure (first forming the oxime, then cyclizing under acidic conditions) can be effective.
Keto-Enol Tautomerism The reactivity of the 1,3-dicarbonyl can be affected by its keto-enol equilibrium. Sometimes the less reactive enol form predominates.[4]Change the solvent. Aprotic solvents can sometimes favor the more reactive keto-form. The addition of a catalytic amount of acid can also facilitate the reaction.
Formation of Side Products Incomplete cyclization can lead to stable oxime intermediates. With unsymmetrical diketones, reaction at the wrong carbonyl can also be an issue.Monitor the reaction by TLC or LCMS to check for stable intermediates. If an intermediate builds up, adjust the pH or temperature to promote the final cyclization. Using β-enamino diketone derivatives can provide better control over the reaction.[4]
Category 2: Regioselectivity Issues

Question 3: My 1,3-dipolar cycloaddition with an unsymmetrical alkyne is producing a mixture of regioisomers. How can I control this?

Answer: The formation of regioisomers is a classic challenge in 1,3-dipolar cycloadditions.[4] Regioselectivity is governed by a complex interplay of steric and electronic factors, specifically the frontier molecular orbitals (HOMO-LUMO interactions) of the nitrile oxide and the alkyne.

Causality & Expert Analysis: Generally, for terminal alkynes, the reaction yields the 3,5-disubstituted isoxazole as the major product. This is explained by the orbital coefficients in the HOMO of the alkyne and the LUMO of the nitrile oxide. However, this preference can be weakened or even reversed by strong electronic or steric influences from the substituents.

Decision Tree for Improving Regioselectivity:

Caption: Decision-making flowchart for addressing regioselectivity issues.

Strategies for Controlling Regioselectivity:

  • Catalysis: This is often the most effective solution for terminal alkynes. Copper(I)-catalyzed reactions (a variant of "click chemistry") are highly reliable for producing 3,5-disubstituted isoxazoles with excellent regioselectivity.[1][9] Ruthenium catalysts have also been used.[9]

  • Modify Electronic Properties: The electronic nature of the substituents on both the alkyne and the nitrile oxide precursor can dramatically influence the outcome. Reactions with ortho-nitrophenyl alkynes, for instance, have been shown to proceed with excellent levels of regioselectivity.[10]

  • Use of Lewis Acids: For syntheses involving β-enamino diketones, the addition of a Lewis acid catalyst like BF₃·OEt₂ can effectively control the regiochemical outcome.[4]

  • Solvent Effects: Systematically screen solvents of varying polarity, as this can influence the transition state energies of the two possible regioisomeric pathways.[4]

Category 3: Purification & Stability

Question 4: My isoxazole product seems to be decomposing during workup or purification. Why is this happening and what can I do?

Answer: While the isoxazole ring is generally considered aromatic and stable, it contains a weak N-O bond that can be cleaved under certain conditions.[2] Product decomposition is often due to harsh pH, reductive conditions, or exposure to certain metals.

Causality & Expert Analysis: The N-O bond is the Achilles' heel of the isoxazole ring. It is susceptible to cleavage by catalytic hydrogenation (e.g., H₂/Pd), strong bases, and some transition metals.[4] This reductive cleavage is a synthetically useful reaction for converting isoxazoles into 1,3-dicarbonyls or other functional groups, but it can be an undesired side reaction during purification or subsequent synthetic steps.[2]

Stabilization & Purification Strategies:

Condition Problem Solution
Strongly Acidic or Basic Workup The isoxazole ring can be sensitive to harsh pH. Strong bases, in particular, can promote ring-opening.[4]Neutralize the reaction mixture carefully. Use mild workup procedures, such as washing with saturated sodium bicarbonate solution instead of strong bases like NaOH.
Column Chromatography Some isoxazoles can decompose on silica or alumina gel, especially if the stationary phase is slightly acidic or basic.Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutralizer like triethylamine (for basic compounds) or acetic acid (for acidic compounds). Run the column quickly to minimize contact time.
Reductive Conditions Any residual reducing agents or catalytic metals (e.g., Palladium) from previous steps can cause N-O bond cleavage.Ensure that any catalysts from prior steps are thoroughly removed before proceeding. Avoid purification methods that employ reductive conditions unless ring-opening is the desired outcome.
Crystallization If the product is a solid, crystallization is an excellent and gentle purification method.[4]Screen a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find suitable conditions for recrystallization. This often provides a highly pure product without the risks associated with chromatography.[11]

Key Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Isoxazole Synthesis

This protocol describes the highly regioselective synthesis of a 3,5-disubstituted isoxazole from a terminal alkyne and an in situ generated nitrile oxide.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldoxime (1.0 eq.), the terminal alkyne (1.1 eq.), and Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq.).

  • Solvent Addition: Add a 1:1 mixture of water and t-butanol as the solvent.

  • Initiation: To the stirring suspension, add sodium ascorbate (0.1 eq.) as a 1M solution in water. The solution should change color as Cu(I) is generated.

  • Reaction: Add N-Chlorosuccinimide (NCS) (1.05 eq.) portion-wise over 10-15 minutes. Caution: The reaction can be exothermic.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Paal-Knorr Type Isoxazole Synthesis

This protocol describes the synthesis of an isoxazole from a 1,3-diketone.

  • Setup: In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq.) and hydroxylamine hydrochloride (1.2 eq.) in ethanol.[12]

  • Base Addition: Add a base such as pyridine (2.0 eq.) or sodium acetate (1.5 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and stir for 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC, looking for the consumption of the starting diketone.

  • Workup: After cooling to room temperature, pour the reaction mixture into crushed ice or cold water.[12] An oily layer or a solid precipitate should form.

  • Extraction/Filtration: If a solid forms, collect it by vacuum filtration, wash with cold water, and dry. If an oil forms, extract it with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[11]

References

  • Yuan, Z., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications. Available at: [Link]

  • Bunev, A. S., et al. (2015). Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. PubMed. Available at: [Link]

  • Yuan, Z., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. SciSpace. Available at: [Link]

  • Kadam, K. S., et al. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Thieme Connect. Available at: [Link]

  • Khusnutdinov, R. I., et al. (2023). Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. MDPI. Available at: [Link]

  • Reddit. (2022). Isoxazole synthesis. r/Chempros. Available at: [Link]

  • Harris, C. S., et al. (2018). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). ACS Publications. Available at: [Link]

  • ResearchGate. (2017). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (2017). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. National Institutes of Health. Available at: [Link]

  • Ren, J., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]

  • Der Pharma Chemica. (2016). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Available at: [Link]

  • ResearchGate. (2020). Synthesis of 3,5‐Disubstituted Isoxazoles through a 1,3‐Dipolar Cycloaddition Reaction between Alkynes and Nitrile Oxides Generated from O‐Silylated Hydroxamic Acids. ResearchGate. Available at: [Link]

  • Nde, C. N., et al. (2022). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI. Available at: [Link]

  • ResearchGate. (2012). Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate. Available at: [Link]

  • Grokipedia. (n.d.). Paal–Knorr synthesis. Grokipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2012). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia. Available at: [Link]

  • Kumar, V., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. Available at: [Link]

  • Kumar, V., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. National Institutes of Health. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting

resolving impurities in 5-(Methoxymethyl)isoxazole-4-carboxylic acid preparations

Technical Support Center: 5-(Methoxymethyl)isoxazole-4-carboxylic Acid Welcome to the technical support guide for 5-(Methoxymethyl)isoxazole-4-carboxylic acid. This document is designed for researchers, chemists, and dru...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-(Methoxymethyl)isoxazole-4-carboxylic Acid

Welcome to the technical support guide for 5-(Methoxymethyl)isoxazole-4-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for identifying and resolving impurities in preparations of this important heterocyclic building block. While specific literature on this exact molecule is sparse, the principles outlined here are derived from extensive experience with closely related isoxazole syntheses and are widely applicable.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and fundamental properties of 5-(Methoxymethyl)isoxazole-4-carboxylic acid.

Q1: What are the basic physicochemical properties of 5-(Methoxymethyl)isoxazole-4-carboxylic acid?

A1: 5-(Methoxymethyl)isoxazole-4-carboxylic acid (MF: C₆H₇NO₄, MW: 157.13 g/mol ) is typically a white to off-white solid. While its melting point is not widely reported, the closely related 5-methylisoxazole-4-carboxylic acid melts in the range of 144-149 °C, which can serve as a rough estimate.[1][2] It is expected to be soluble in polar organic solvents like DMSO and methanol and show limited solubility in non-polar solvents.

Q2: How should I properly store this compound to ensure its stability?

A2: To maintain integrity, the compound should be stored in a tightly sealed container in a cool, dry place, preferably refrigerated (0-8 °C) and protected from light.[2] Isoxazole rings, particularly those with functional groups, can be susceptible to degradation under harsh acidic or basic conditions or upon prolonged exposure to moisture and air.[3] Using an inert atmosphere (e.g., nitrogen or argon) for long-term storage is a recommended best practice.

Q3: Is this compound hazardous? What are the key safety precautions?

A3: As with any laboratory chemical, 5-(Methoxymethyl)isoxazole-4-carboxylic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Section 2: Troubleshooting Guide for Impurity Resolution

This section provides a structured, question-and-answer guide to address specific experimental challenges related to impurities.

Chromatographic Impurities

Q4: My HPLC/LC-MS analysis shows one or more unexpected peaks. What are the most probable sources of these impurities?

A4: Unexpected chromatographic peaks are the most common indicator of impurities. The likely culprits can be systematically investigated. The synthesis of 5-substituted isoxazole-4-carboxylic acids typically involves the cyclization of a β-keto ester derivative with hydroxylamine, followed by hydrolysis.[4] Based on this, impurities can be classified as follows:

  • Starting Materials: Incomplete consumption of the starting ester (e.g., ethyl 2-(methoxymethylidene)-3-oxobutanoate) is a common source of impurities.

  • Process-Related Impurities:

    • Regioisomer: The most significant process-related impurity is often the regioisomeric 3-(Methoxymethyl)isoxazole-4-carboxylic acid. Its formation is a known challenge in isoxazole synthesis, and controlling reaction conditions (e.g., temperature, pH) is critical to minimize its formation.[4]

    • Hydrolysis Intermediate: Incomplete hydrolysis of the ethyl ester precursor will leave residual ethyl 5-(methoxymethyl)isoxazole-4-carboxylate.

  • Degradation Products: Although generally stable, the isoxazole ring can be susceptible to cleavage under harsh workup conditions (e.g., strong acids/bases, high temperatures), leading to ring-opened byproducts.[3]

Q5: How can I systematically identify an unknown peak in my chromatogram?

A5: A logical workflow is essential for efficient impurity identification. The following diagram and steps outline a field-proven approach.

Impurity_Identification_Workflow Start Unexpected Peak in HPLC Check_RT 1. Compare Retention Time (RT) with known standards (starting materials, etc.) Start->Check_RT LCMS 2. Perform LC-MS Analysis Check_RT->LCMS If no match Analyze_MS 3. Analyze Mass Spectrum - Does [M+H]+ match a  potential impurity? - Is it an isomer (same m/z)? LCMS->Analyze_MS NMR 4. Isolate & Run NMR (if concentration allows) Analyze_MS->NMR If isomer suspected or MS inconclusive Identify Impurity Identified Analyze_MS->Identify If m/z matches known impurity NMR->Identify Structure Confirmed Not_Identified Further Investigation (e.g., 2D NMR, HRMS) NMR->Not_Identified Inconclusive

Caption: A systematic workflow for identifying unknown chromatographic impurities.

Step-by-Step Guide:

  • Retention Time (RT) Matching: If available, inject standards of your starting materials to see if the RT matches the impurity peak.

  • LC-MS Analysis: This is the most powerful first step. The mass-to-charge ratio (m/z) will instantly tell you if the impurity is a starting material, an intermediate (like the ethyl ester), or an isomer (which will have the same m/z as your product).

  • NMR Spectroscopy: If an impurity is present at >5%, you may be able to identify its characteristic signals in the ¹H NMR of the crude product. For definitive identification, isolation via preparative HPLC or column chromatography followed by NMR is the gold standard.

Purification Challenges

Q6: My crude product is an oil or fails to crystallize effectively. What strategies can I use to achieve a pure, solid product?

A6: Crystallization issues often arise from residual solvents or the presence of impurities that inhibit lattice formation.

  • Solvent System Selection: The key is finding a solvent system where the product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. For a moderately polar molecule like this, consider solvent systems such as:

    • Toluene/Heptane

    • Ethyl Acetate/Hexane

    • Ethanol/Water

    • A crystallizing solvent mixture of 2% acetic acid in toluene has been shown to be effective for reducing impurity levels in the closely related 5-methylisoxazole-4-carboxylic acid.[5]

  • Acid-Base Extraction: As a carboxylic acid, your product can be effectively purified by leveraging its acidic nature. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with a weak aqueous base like sodium bicarbonate. The product will move to the aqueous layer as its carboxylate salt, leaving neutral impurities behind. Wash the aqueous layer with fresh organic solvent, then re-acidify with dilute HCl to precipitate the purified product, which can then be extracted back into an organic solvent and isolated.

  • Chromatography: If crystallization fails, silica gel column chromatography is a viable alternative, though it can be lower yielding. Use a solvent system like ethyl acetate/hexane with a small amount of acetic acid (0.5-1%) to prevent peak tailing.

The following table summarizes common impurities and their characteristics.

Impurity NameProbable OriginKey Analytical Signatures
Ethyl 5-(methoxymethyl)isoxazole-4-carboxylate Incomplete hydrolysis of ester intermediateDifferent RT from the acid; LC-MS [M+H]⁺ ≈ 186.07; ¹H NMR shows ethyl signals (~1.3 ppm triplet, ~4.3 ppm quartet).
3-(Methoxymethyl)isoxazole-4-carboxylic acid Isomeric side product from cyclizationSame m/z as the product; will have a different RT in HPLC and distinct NMR chemical shifts.
Starting β-keto ester Unreacted starting materialDifferent RT and m/z from the product.
Residual Solvents (e.g., Toluene, Ethanol) From reaction or purification stepsVisible in ¹H NMR; can be quantified by GC.

Section 3: Standardized Protocols

These protocols provide a validated starting point for analysis and purification.

Protocol 1: Reverse-Phase HPLC for Purity Analysis

This method is suitable for determining the purity of 5-(Methoxymethyl)isoxazole-4-carboxylic acid and detecting common impurities.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water (for MS compatibility).[6][7]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[8]

  • Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 1 mL of acetonitrile/water (1:1) to a final concentration of 1 mg/mL.

Protocol 2: Recrystallization for Purification

This general procedure can be adapted using various solvent systems to purify the crude product.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., toluene).

  • Heating: Gently heat the mixture on a hot plate with stirring until all the solid dissolves. If it doesn't dissolve, add more solvent dropwise until a clear solution is obtained at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed filter funnel into a clean, pre-warmed flask.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.

  • Crystallization: Once crystals begin to form, you can further enhance the yield by placing the flask in an ice bath for 30-60 minutes.

  • Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

References

  • 5-Methylisoxazole-4-carboxylic acid. (2018). SIELC Technologies. [Link]

  • US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • International Application Published Under the Patent Cooperation Treaty (PCT). (2001).
  • Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). Semantic Scholar. [Link]

  • (PDF) 5-Methylisoxazole-4-carboxylic acid. (2009). ResearchGate. [Link]

  • 5-Methylisoxazole-4-carboxylic acid. (n.d.). PubChem. [Link]

Sources

Optimization

Technical Support Center: Enhancing the Purity of 5-(Methoxymethyl)isoxazole-4-carboxylic acid

Welcome to the technical support center for 5-(Methoxymethyl)isoxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for comm...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(Methoxymethyl)isoxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for common purification challenges. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the complexities of enhancing the purity of this important synthetic intermediate.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 5-(Methoxymethyl)isoxazole-4-carboxylic acid in a direct question-and-answer format.

Q1: My final product is a persistent oil or a sticky gum instead of a crystalline solid. How can I induce crystallization?

Probable Cause: The presence of residual solvents, moisture, or low-level impurities can disrupt the crystal lattice formation, preventing your compound from solidifying. The inherent properties of the molecule may also favor an amorphous state.

Suggested Solution:

  • Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed under high vacuum, possibly with gentle heating. Co-evaporation with a solvent like toluene can help azeotropically remove tenacious solvent traces.

  • Recrystallization Screening: Since isoxazole derivatives and carboxylic acids can often be purified by recrystallization, a systematic solvent screening is the most effective approach.[1][2]

    • Start with a single solvent system: Test solubility in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and water) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.

    • Attempt a binary solvent system: If no single solvent is ideal, use a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Allow it to cool slowly. Common pairs include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.

  • Scratching and Seeding:

    • If the cooled solution is supersaturated but no crystals form, scratch the inside of the flask with a glass rod just below the solvent line. The microscopic glass fragments can serve as nucleation sites.

    • If you have a small amount of pure, solid material from a previous batch, add a single "seed" crystal to the supersaturated solution to initiate crystallization.

Q2: I'm observing severe tailing/streaking of my compound on a silica gel TLC plate. What is happening and how can I get a clean spot?

Probable Cause: This is a classic issue for carboxylic acids on standard silica gel.[3] The silica gel surface is slightly acidic and highly polar. The acidic proton of your carboxylic acid can engage in strong, and sometimes inconsistent, interactions (both hydrogen bonding and acid-base interactions) with the stationary phase. This causes the compound to smear or "streak" up the plate rather than moving as a compact spot, making it impossible to accurately assess purity or determine an appropriate solvent system for column chromatography.

Suggested Solution: To ensure the carboxylic acid remains in a single, protonated state and minimize strong interactions with the silica, you must modify the mobile phase.

  • Acidify the Mobile Phase: Add a small amount (typically 0.5-1%) of a volatile acid to your eluting solvent system.[3]

    • Acetic acid is the most common choice.

    • Formic acid is another excellent option.

  • Workflow:

    • Prepare your standard eluent (e.g., 30% ethyl acetate in hexane).

    • Create a modified version by adding 1 mL of acetic acid to 100 mL of the standard eluent.

    • Run two TLC plates side-by-side, one with the standard eluent and one with the acidified eluent. The acidified system should produce a much more defined, compact spot.

    • Crucially , use this same acidified solvent system as your mobile phase for preparative column chromatography to achieve good separation.

Q3: My NMR and HPLC results show isomeric impurities. How can I separate compounds with such similar polarities?

Probable Cause: The synthesis of substituted isoxazoles can sometimes yield regioisomers, such as the 3-substituted or 5-substituted isomers, which often have very similar physical properties, making them difficult to separate.[4] For example, in related syntheses, the formation of an isomeric impurity like ethyl-3-methylisoxazole-4-carboxylate has been noted.[4]

Suggested Solution: Separating isomers requires optimizing your separation technique to exploit subtle differences in their structure.

  • High-Resolution Column Chromatography:

    • Solvent System Optimization: Meticulously screen different solvent systems using TLC (with an acidified mobile phase as needed) to maximize the difference in Rf values (ΔRf) between the desired product and the isomer.[1] Sometimes a ternary system (e.g., ethyl acetate/hexane/dichloromethane) can provide unique selectivity.

    • Stationary Phase Choice: While silica gel is standard, consider using a different stationary phase if separation is still poor. Reversed-phase (C18) chromatography is a powerful alternative for polar compounds like carboxylic acids.[5]

  • Reversed-Phase Flash Chromatography:

    • This technique separates compounds based on hydrophobicity. The mobile phase is typically a polar mixture, like water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid (TFA).[5]

    • This method can often resolve isomers that are inseparable on normal-phase silica.[5]

  • Preparative HPLC (High-Performance Liquid Chromatography):

    • For very challenging separations or when very high purity (>99%) is required, preparative HPLC is the gold standard. It uses smaller particle size columns, providing much higher resolution than flash chromatography. Both normal-phase and reversed-phase columns can be used.[6]

Q4: My product seems to be decomposing during purification. What conditions should I be aware of?

Probable Cause: While generally stable, the isoxazole ring can be sensitive to certain conditions, such as strong acids, strong bases, or prolonged heating, which can lead to ring-opening or other degradation pathways.[1]

Suggested Solution:

  • Avoid Strong Bases: During workup, use mild bases like sodium bicarbonate for extractions instead of stronger bases like sodium hydroxide, if possible.

  • Temperature Control:

    • When removing solvent on a rotary evaporator, use a moderate water bath temperature (e.g., 30-40 °C).

    • If performing distillation, ensure it is done under high vacuum to keep the boiling point as low as possible.

  • Chromatography Considerations:

    • The slightly acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds over the long contact time of a column. Adding a very small amount of a weak base like triethylamine (e.g., 0.1%) to the slurry and mobile phase can neutralize the silica, but this must be done cautiously as it can interfere with the separation of acidic compounds.[7]

    • If degradation on silica is suspected, switching to a more inert stationary phase like alumina or using reversed-phase chromatography is a good alternative.

Frequently Asked Questions (FAQs)

What are the most likely impurities in crude 5-(Methoxymethyl)isoxazole-4-carboxylic acid?

Impurities are highly dependent on the synthetic route. However, based on common isoxazole syntheses, you can anticipate:

  • Unreacted Starting Materials: Such as the precursors used to construct the isoxazole ring.

  • Isomeric Byproducts: Regioisomers formed during the cyclization step.[4]

  • Hydrolysis Products: If the synthesis starts from the corresponding ethyl ester, incomplete hydrolysis will leave residual ester in the final product.

  • Residual Solvents: Solvents used in the reaction and workup (e.g., ethanol, ethyl acetate, toluene).

What is the definitive method for assessing the purity of the final product?

A combination of methods is always best for a comprehensive assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the industry standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase like acetonitrile/water containing 0.1% formic acid is a typical starting point.[8][9] Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and can identify and quantify impurities if their signals are resolved from the main compound signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[8]

  • Melting Point: A sharp melting point range is a good indicator of high purity. For a related compound, 5-methylisoxazole-4-carboxylic acid, the melting point is reported as 144-148 °C.[10]

How should I store purified 5-(Methoxymethyl)isoxazole-4-carboxylic acid?

To ensure long-term stability, the purified compound should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, keeping it in a desiccator or under an inert atmosphere (like nitrogen or argon) is recommended to prevent degradation from moisture and air.

Experimental Protocols & Data

Protocol 1: High-Purity Recrystallization

This protocol is designed for purifying solid material that is already relatively pure (>90%) but contains minor impurities.

  • Solvent Selection: Based on pre-screening (see Q1), select an appropriate solvent system (e.g., isopropanol/water).

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot isopropanol required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed filter funnel to remove them. This step must be done quickly to prevent premature crystallization.

  • Induce Crystallization: While stirring the hot solution, add water dropwise until the solution remains faintly turbid. Add one or two more drops of hot isopropanol to redissolve the precipitate and obtain a clear, saturated solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize the yield of the precipitate.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to a constant weight. Analyze a small sample by HPLC and NMR to confirm purity.

Protocol 2: Acid-Modified Silica Gel Flash Chromatography

This protocol is ideal for removing impurities with different polarities, especially when recrystallization is ineffective.

  • TLC Analysis: Determine the optimal acidified mobile phase (e.g., 40% Ethyl Acetate / 59.5% Hexane / 0.5% Acetic Acid) that gives the target compound an Rf value of ~0.3 and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase (without the acid modifier initially). Pack the column and then equilibrate it with 2-3 column volumes of the full, acidified mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Carefully add the acidified mobile phase and apply gentle pressure to begin elution. Collect fractions in test tubes or vials.

  • Fraction Analysis: Monitor the collected fractions by TLC using the same acidified eluent.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent and the volatile acid modifier using a rotary evaporator. Further drying under high vacuum will yield the purified carboxylic acid.[3]

Table 1: Typical Analytical Specifications
ParameterStandard GradeHigh-Purity Grade
Purity (HPLC) ≥ 95%≥ 99.0%
Identity (¹H NMR, MS) Conforms to structureConforms to structure
Appearance Off-white to light yellow solidWhite crystalline solid
Melting Point Report rangeReport sharp range
Residual Solvents As per ICH Q3CAs per ICH Q3C (lower limits)

Visualization Workflows

Purification Method Selection Workflow

This diagram outlines the decision-making process for purifying the crude product.

Purification_Workflow Crude Crude 5-(Methoxymethyl)isoxazole- 4-carboxylic acid Assess Assess Properties: - Solid or Oil? - Purity Level? Crude->Assess Is_Solid Is it a Solid? Assess->Is_Solid Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Yes Chromatography Perform Column Chromatography (Normal or Reversed-Phase) Is_Solid->Chromatography No (Oil) Success_R Purity > 99%? Recrystallize->Success_R Final_Product Final Pure Product Success_R->Final_Product Yes Success_R->Chromatography No Success_C Purity > 99%? Chromatography->Success_C Success_C->Final_Product Yes Success_C->Chromatography No (Re-purify)

Caption: Decision workflow for selecting a purification method.

Impurity Removal Strategy

This diagram links common impurity types to the most effective purification techniques.

Impurity_Removal cluster_impurities Impurity Types cluster_techniques Purification Techniques Starting_Material Unreacted Starting Materials Chrom Column Chromatography Starting_Material->Chrom Isomers Isomeric Byproducts Isomers->Chrom Prep_HPLC Preparative HPLC Isomers->Prep_HPLC for high resolution Salts Inorganic Salts Recryst Recrystallization Salts->Recryst Extraction Aqueous Wash / Acid-Base Extraction Salts->Extraction Polar_Imp Highly Polar Impurities Polar_Imp->Chrom Polar_Imp->Extraction

Caption: Matching purification techniques to impurity types.

References

  • RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO. (2012-11-09).
  • Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem.
  • Technical Support Center: Optimizing Carboxylic Acid Purification - Benchchem.
  • (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives - ResearchGate. (2025-08-07).
  • HPLC Separation of Carboxylic Acids - SIELC Technologies.
  • How to separate ester from carboxylic acid by using chromatography? - ResearchGate. (2020-01-06).
  • US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents.
  • A Technical Guide to the Purity and Characterization of 5-Methoxyoxazole-2-carboxylic Acid - Benchchem.
  • Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies.
  • 5-Methylisoxazole-4-carboxylic acid 97 42831-50-5 - Sigma-Aldrich.

Sources

Troubleshooting

Technical Support Center: Navigating the Scale-Up of 5-(Methoxymethyl)isoxazole-4-carboxylic Acid Production

Welcome to the technical support center for the production of 5-(methoxymethyl)isoxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 5-(methoxymethyl)isoxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important chemical intermediate. Our approach is rooted in established scientific principles and field-proven experience to ensure you can anticipate and overcome challenges in your synthesis campaigns.

I. Conceptual Overview of the Synthetic Strategy

The synthesis of 5-(methoxymethyl)isoxazole-4-carboxylic acid on a larger scale typically involves a multi-step process. A common and logical pathway begins with the formation of a 5-(hydroxymethyl)isoxazole intermediate, followed by an etherification reaction to introduce the methoxymethyl group, and finally, hydrolysis to yield the target carboxylic acid. This strategy allows for controlled introduction of the functional groups and can be adapted for scale-up.

A Starting Materials (e.g., ethyl acetoacetate, chloroacetyl chloride) B Synthesis of Ethyl 5-(hydroxymethyl)-3-methylisoxazole-4-carboxylate A->B Isoxazole Ring Formation C Etherification (Introduction of Methoxymethyl Group) B->C O-Alkylation D Hydrolysis C->D Saponification E 5-(Methoxymethyl)isoxazole-4-carboxylic acid (Final Product) D->E Acidification & Isolation

Caption: General synthetic workflow for 5-(Methoxymethyl)isoxazole-4-carboxylic acid.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the scale-up production of 5-(methoxymethyl)isoxazole-4-carboxylic acid in a question-and-answer format.

A. Isoxazole Ring Formation and Stability

Question 1: We are observing low yields during the initial isoxazole ring formation. What are the likely causes and how can we mitigate this?

Answer: Low yields in isoxazole synthesis are a frequent challenge and can often be traced back to several factors. A systematic approach to troubleshooting is recommended.[1]

  • Starting Material Purity: Ensure the purity of your starting materials. For instance, in a Claisen-type condensation, the reactivity of 1,3-dicarbonyl compounds can be affected by their keto-enol tautomeric equilibrium.

  • Reaction Conditions:

    • Temperature: Precise temperature control is critical. Some reactions for isoxazole synthesis require specific temperature profiles to proceed efficiently and minimize side reactions.

    • pH Control: The pH of the reaction medium can significantly influence the reaction rate and the formation of byproducts. For reactions involving hydroxylamine, maintaining an optimal pH is crucial for its nucleophilicity.

    • Reaction Time: Monitor the reaction progress using in-process controls like TLC or HPLC to determine the optimal reaction time. Prolonged reaction times can lead to product degradation.

  • Intermediate Stability: In methods like 1,3-dipolar cycloadditions, the nitrile oxide intermediate can be prone to dimerization.[1] To address this, consider in-situ generation of the nitrile oxide and ensure the alkyne is readily available for reaction.

Question 2: We are struggling with the formation of regioisomers during the synthesis. How can we improve the regioselectivity?

Answer: The formation of regioisomers is a common hurdle, especially when using unsymmetrical starting materials.[1] Regioselectivity is governed by both steric and electronic factors of the reactants, as well as the reaction conditions.

  • Solvent Effects: The polarity of the solvent can influence the regioselectivity. Experimenting with a range of solvents, from polar protic to aprotic, can help in favoring the formation of the desired isomer.

  • Catalyst Selection: The use of certain catalysts, such as Lewis acids, can direct the reaction towards a specific regioisomer.

  • Protecting Groups: In some cases, the use of protecting groups on one of the reacting partners can sterically hinder one reaction pathway, thus favoring the formation of a single isomer.

Question 3: Is the isoxazole ring stable to the downstream reaction conditions, particularly during etherification and hydrolysis?

Answer: The isoxazole ring is generally considered aromatic and stable, however, the N-O bond is inherently weak and can be susceptible to cleavage under certain conditions.[1]

  • Strongly Basic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases. This is a critical consideration during the hydrolysis step.

  • Reductive Conditions: The N-O bond can be cleaved by catalytic hydrogenation.

  • Photochemical Conditions: UV irradiation can induce rearrangement of the isoxazole ring.[1]

It is advisable to conduct stability studies of your isoxazole intermediate under the proposed conditions for the subsequent steps.

B. Etherification of the Hydroxymethyl Group

Question 4: What are the key challenges in the etherification of the 5-(hydroxymethyl)isoxazole intermediate, especially at scale?

Answer: The etherification of the hydroxymethyl group presents several challenges that are amplified during scale-up.

  • Choice of Reagents: The selection of the methoxymethylating agent and the base is critical. Common reagents include methoxymethyl chloride (MOM-Cl) or dimethoxymethane with an acid catalyst. The choice will depend on factors like cost, safety, and compatibility with the substrate.

  • Exothermic Reactions: The reaction of the alkoxide (formed by the deprotonation of the hydroxymethyl group with a base) with the electrophilic methoxymethylating agent can be exothermic. On a large scale, efficient heat management is crucial to prevent runaway reactions and the formation of byproducts.

  • Byproduct Formation: Over-alkylation or reaction at other sites on the molecule can occur. Careful control of stoichiometry and reaction temperature is necessary to minimize these side reactions.

  • Work-up and Purification: The work-up procedure to remove unreacted reagents and byproducts can be challenging at scale. The choice of solvents for extraction and washing needs to be optimized for efficiency and safety.

Question 5: How can we ensure the stability of the methoxymethyl group during the final hydrolysis step?

Answer: The methoxymethyl (MOM) ether is known to be stable to a range of conditions but is cleaved by acids.

  • Hydrolysis Conditions: The final hydrolysis of the ester to the carboxylic acid is typically carried out under basic conditions (saponification). The MOM group is generally stable to these conditions. However, it is crucial to avoid acidic conditions during workup until the final product isolation step.

  • pH Control During Work-up: After saponification, the reaction mixture is acidified to protonate the carboxylate and precipitate the final product. Careful and controlled addition of acid is necessary to avoid cleavage of the methoxymethyl ether.

C. Purification and Isolation

Question 6: What are the recommended methods for purifying the final product, 5-(methoxymethyl)isoxazole-4-carboxylic acid, on a large scale?

Answer: The purification of carboxylic acids at an industrial scale often relies on crystallization and extraction techniques rather than chromatography.

  • Crystallization: This is often the most effective and scalable method for purifying solid organic compounds. The choice of solvent system is critical for obtaining high purity and good recovery.

  • Acid-Base Extraction: This technique can be very effective for separating the carboxylic acid product from neutral or basic impurities. The crude product is dissolved in an organic solvent and extracted with an aqueous base (like sodium bicarbonate) to form the water-soluble carboxylate salt. The aqueous layer is then washed with an organic solvent to remove impurities, followed by acidification to precipitate the purified carboxylic acid.

  • Distillation: While not directly applicable to the non-volatile carboxylic acid, distillation can be used to purify intermediates in the synthetic route.

Table 1: Comparison of Purification Methods for Scale-Up

Purification MethodAdvantagesDisadvantagesScalability
Crystallization High purity achievable, cost-effective at scale.Requires finding a suitable solvent system, can have yield losses in the mother liquor.Excellent
Acid-Base Extraction Effective for removing a wide range of impurities.Requires large volumes of solvents, potential for emulsion formation.Good
Chromatography Can provide very high purity.Expensive, solvent-intensive, and often not practical for large-scale production.Poor

Question 7: We are observing a persistent impurity in our final product. How can we identify and eliminate it?

Answer: Identifying and eliminating persistent impurities is a critical aspect of process development.

  • Impurity Identification: Utilize analytical techniques such as LC-MS and NMR to characterize the structure of the impurity. This will provide clues about its origin.

  • Source Determination: Once the structure is known, you can deduce whether the impurity arises from the starting materials, a side reaction, or product degradation.

  • Process Optimization:

    • If it's a starting material impurity, source a higher purity grade or introduce a purification step for the raw material.

    • If it's a byproduct, optimize the reaction conditions (temperature, stoichiometry, reaction time) to minimize its formation.

    • If it's a degradation product, investigate the stability of your product under the reaction and work-up conditions and modify them accordingly.

III. Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-(hydroxymethyl)-3-methylisoxazole-4-carboxylate

This procedure is adapted from a known synthesis of a similar isoxazole derivative and serves as a starting point for process development.[2]

  • Carefully react ethyl acetoacetate with chloroacetyl chloride.

  • Treat the resulting intermediate with hydroxylamine hydrochloride in a suitable solvent system.

  • Monitor the reaction to completion using an appropriate analytical method (e.g., TLC or HPLC).

  • Upon completion, perform a suitable work-up, which may involve quenching, extraction, and solvent removal.

  • Purify the crude product, for instance by crystallization, to obtain the desired ethyl 5-(hydroxymethyl)-3-methylisoxazole-4-carboxylate.

Protocol 2: Methoxymethylation of the Hydroxymethyl Intermediate
  • Dissolve the 5-(hydroxymethyl)isoxazole intermediate in a suitable aprotic solvent (e.g., THF).

  • Cool the solution to a low temperature (e.g., 0 °C).

  • Add a suitable base (e.g., sodium hydride) portion-wise to form the alkoxide.

  • Slowly add methoxymethyl chloride (MOM-Cl) to the reaction mixture, maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/HPLC).

  • Carefully quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).

  • Extract the product into an organic solvent, wash, dry, and concentrate to obtain the crude methoxymethylated product.

Protocol 3: Hydrolysis to 5-(Methoxymethyl)isoxazole-4-carboxylic acid
  • Dissolve the crude methoxymethylated ester in a suitable solvent mixture (e.g., THF/water).

  • Add a slight excess of an aqueous base (e.g., lithium hydroxide or sodium hydroxide).

  • Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC/HPLC).

  • Remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and wash with a water-immiscible organic solvent to remove any neutral impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

IV. Visualization of Troubleshooting Logic

cluster_0 Problem: Low Yield cluster_1 Problem: Impurity in Final Product A Low Yield Observed B Check Starting Material Purity A->B C Optimize Reaction Conditions (Temp, pH, Time) A->C D Investigate Intermediate Stability A->D E Yield Improved B->E C->E D->E F Impurity Detected G Characterize Impurity (LC-MS, NMR) F->G H Identify Source (Starting Material, Side Reaction, Degradation) G->H I Modify Process (Purify SM, Optimize Conditions, Adjust Work-up) H->I J Impurity Minimized I->J

Caption: Troubleshooting workflows for common scale-up challenges.

V. References

  • Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Retrieved from

  • Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Retrieved from

  • MDPI. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]

  • ResearchGate. (2020). Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. Retrieved from [Link]

  • ResearchGate. (2009). Studies towards a biomimetic synthesis of α-cyclopiazonic acid: Synthesis of 5-substituted isoxazole-4-carboxylic esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

  • ResearchGate. (2009). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • Google Patents. (2001). International Application Published Under the Patent Cooperation Treaty (PCT). Retrieved from

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 134541-08-5 | 5-(Methoxymethyl)isoxazole-4-carboxylic acid. Retrieved from [Link]

  • PubMed. (2020). Current Situation of the Challenging Scale-Up Development of Hydroxymethylfurfural Production. Retrieved from [Link]

  • ResearchGate. (2020). Current Situation of the Challenging Scale-Up Development of Hydroxymethylfurfural Production. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-(Methoxymethyl)isoxazole-4-carboxylic acid

Welcome to the technical support center for the synthesis of 5-(Methoxymethyl)isoxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Methoxymethyl)isoxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important isoxazole derivative. Here, we address common challenges and provide in-depth, field-proven insights to ensure the success of your synthesis.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 5-(Methoxymethyl)isoxazole-4-carboxylic acid, with a focus on the critical role of solvent selection.

Problem 1: Low Yield of the Desired Product

Question: My reaction is resulting in a low yield of 5-(Methoxymethyl)isoxazole-4-carboxylic acid. What are the likely causes and how can I improve it?

Answer: Low yields are a frequent issue in isoxazole synthesis and can stem from several factors, including the stability of intermediates and reaction conditions.[1] A key aspect to investigate is the solvent system.

Causality Behind Experimental Choices: The synthesis of the isoxazole ring often proceeds through a 1,3-dipolar cycloaddition reaction.[2] In this process, a nitrile oxide is generated in situ and reacts with an alkyne. The solvent plays a crucial role in stabilizing the nitrile oxide intermediate and influencing the reaction rate. Nitrile oxides are prone to dimerization to form furoxans, which is a common side reaction that reduces the yield of the desired isoxazole.[1]

Troubleshooting Steps:

  • Evaluate Solvent Polarity: The polarity of the solvent can significantly impact the reaction.

    • Less Polar Solvents: In many cases, less polar solvents can lead to higher yields in cycloaddition reactions for isoxazole synthesis.[3]

    • Protic vs. Aprotic Solvents: The choice between protic (e.g., ethanol) and aprotic (e.g., acetonitrile, dichloromethane) solvents can influence regioselectivity and yield.[1][4] For the synthesis of 3,4-disubstituted isoxazoles, it has been observed that reactions in polar solvents gave low yields, while higher yields were achieved in less polar solvents.[3]

  • Optimize Reaction Temperature: Temperature control is critical. Some reactions require specific temperature ranges to proceed efficiently and minimize side reactions.[1]

  • Slow Addition of Precursors: To minimize the dimerization of the nitrile oxide, consider the slow addition of the nitrile oxide precursor to the reaction mixture containing the alkyne. This ensures that the concentration of the reactive intermediate remains low.[1]

  • Consider Microwave Irradiation: Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[5] However, it's important to note that some isoxazole derivatives may exhibit decreased stability under microwave irradiation due to heat generation.[6]

Workflow for Troubleshooting Low Yields:

Sources

Reference Data & Comparative Studies

Validation

comparing the bioactivity of 5-(Methoxymethyl)isoxazole-4-carboxylic acid with its analogs

For researchers and drug development professionals, the isoxazole scaffold represents a privileged heterocyclic motif with a remarkable spectrum of biological activities. This guide provides an in-depth comparative analy...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the isoxazole scaffold represents a privileged heterocyclic motif with a remarkable spectrum of biological activities. This guide provides an in-depth comparative analysis of the bioactivity of 5-(methoxymethyl)isoxazole-4-carboxylic acid and its conceptual analogs, offering insights into their potential as antimicrobial and anticancer agents. While direct experimental data for 5-(methoxymethyl)isoxazole-4-carboxylic acid is not extensively available in the public domain, this guide will draw upon structure-activity relationship (SAR) studies of closely related analogs to provide a predictive comparison and a framework for future research.

Introduction: The Versatility of the Isoxazole Core

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a wide array of therapeutic agents.[1] From established drugs to investigational compounds, the isoxazole moiety is a recurring feature in the quest for novel treatments for infectious diseases and cancer.[2] The 4-carboxylic acid substituent is a key feature, often enhancing solubility and providing a handle for further chemical modification, while the 5-position offers a prime location for structural diversification to modulate potency and selectivity.

Comparative Bioactivity of 5-Substituted Isoxazole-4-Carboxylic Acid Analogs

To understand the potential bioactivity of 5-(methoxymethyl)isoxazole-4-carboxylic acid, we will examine the experimental data from its structural analogs. The following sections present a comparative analysis based on available literature, focusing on antimicrobial and anticancer activities.

Conceptual Analogs for Comparison

In the absence of direct comparative data for 5-(methoxymethyl)isoxazole-4-carboxylic acid, we will consider the following representative analogs to illustrate the structure-activity relationships within this chemical class:

  • Analog A: 5-Methylisoxazole-4-carboxylic acid: The simplest alkyl analog, providing a baseline for understanding the impact of substitution at the 5-position.

  • Analog B: 5-Phenylisoxazole-4-carboxylic acid: An analog with an aromatic substituent, which can significantly influence bioactivity through various interactions.

  • Analog C: 5-Amino-3-methylisoxazole-4-carboxylic acid: An analog featuring an amino group, which can alter the electronic properties and hydrogen bonding potential of the molecule.[3]

Antimicrobial Activity

Isoxazole derivatives have long been investigated for their antibacterial and antifungal properties.[4] The mechanism of action often involves the inhibition of essential cellular processes in microorganisms.

Table 1: Comparative Antimicrobial Activity of 5-Substituted Isoxazole-4-Carboxylic Acid Analogs

AnalogTest OrganismMIC (µg/mL)Reference
5-Methylisoxazole-4-carboxamide derivatives Pseudomonas aeruginosa2000[5]
Klebsiella pneumonia2000[5]
Candida albicans2000[5]
Quinazolinone based isoxazole derivatives Gram-positive & Gram-negative bacteria0.012 (µM)[1]
Fungi0.012 (µM)[1]

Note: Data for the parent carboxylic acids is limited; therefore, data for closely related carboxamide derivatives is presented to infer the potential of the core scaffold. The conversion of the carboxylic acid to a carboxamide can significantly impact activity.

The available data suggests that the nature of the substituent at the 5-position plays a crucial role in determining the antimicrobial spectrum and potency. While simple alkyl substitution in the carboxamide form shows modest activity, more complex derivatives, such as those hybridized with a quinazolinone moiety, can exhibit potent, broad-spectrum antimicrobial effects.[1][5] The methoxymethyl group in the target compound, with its increased polarity and hydrogen bond accepting capability compared to a simple methyl group, could potentially influence interactions with microbial targets.

Anticancer Activity

The anticancer potential of isoxazole derivatives is a burgeoning area of research, with compounds demonstrating cytotoxicity against a range of cancer cell lines.[6] Mechanisms of action are diverse and can include the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.[7]

Table 2: Comparative Anticancer Activity of 5-Substituted Isoxazole-4-Carboxylic Acid Analogs

AnalogCancer Cell LineIC₅₀ (µM)Reference
5-Sulfonyl-1,3-oxazole-4-carboxylates Human Cancer Cell Lines (average)5.37[8]
Isoxazole-amide derivatives HeLa (Cervical Cancer)0.11 (µg/mL)[9]
Hep3B (Liver Cancer)2.774 (µg/mL)[9]
MCF7 (Breast Cancer)1.59 (µg/mL)[9]

Note: As with the antimicrobial data, available cytotoxicity data often pertains to amide or ester derivatives of the core carboxylic acid.

The data indicates that isoxazole-4-carboxylic acid derivatives can be potent anticancer agents. The substitution pattern is a key determinant of activity, with different analogs showing varying levels of cytotoxicity against different cancer cell lines. For instance, certain isoxazole-carboxamide derivatives have demonstrated potent activity against cervical, liver, and breast cancer cell lines.[9] The electronic and steric properties of the 5-substituent are critical for interaction with cancer-related molecular targets. The ether linkage in the methoxymethyl group of the target compound could offer a point of metabolic flexibility or specific interactions within a binding pocket, potentially influencing its anticancer profile.

Experimental Protocols

To facilitate further research and validation of the bioactivity of 5-(methoxymethyl)isoxazole-4-carboxylic acid and its analogs, detailed experimental protocols for key assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Workflow for MIC Determination

MIC_Workflow prep Prepare serial dilutions of test compounds in a 96-well plate inoculate Inoculate wells with a standardized microbial suspension prep->inoculate incubate Incubate the plate under appropriate conditions (e.g., 37°C for 24h) inoculate->incubate read Visually inspect for turbidity or use a plate reader to determine growth incubate->read mic MIC is the lowest concentration with no visible growth read->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (microorganism in broth) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

MTT_Workflow seed Seed cancer cells into a 96-well plate and allow to adhere treat Treat cells with various concentrations of the test compound seed->treat incubate Incubate for a defined period (e.g., 48-72h) treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_formazan Incubate to allow formazan crystal formation add_mtt->incubate_formazan solubilize Solubilize formazan crystals with a suitable solvent incubate_formazan->solubilize measure Measure absorbance at 570 nm using a plate reader solubilize->measure calculate Calculate cell viability and IC50 value measure->calculate

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add to the respective wells. Include a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubation: Incubate the cells with the compound for 48 to 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Putative Mechanisms of Action and Signaling Pathways

The bioactivity of isoxazole derivatives can be attributed to their interaction with various cellular targets and signaling pathways.

Antimicrobial Mechanism of Action

While the exact mechanisms for many isoxazole derivatives are still under investigation, potential antimicrobial targets include:

  • DNA Gyrase and Topoisomerase IV: Inhibition of these bacterial enzymes disrupts DNA replication and repair.

  • Cell Wall Synthesis: Some isoxazoles may interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

  • Protein Synthesis: Inhibition of ribosomal function can halt protein production, leading to cell death.

Hypothesized Signaling Pathway for Antimicrobial Action

Antimicrobial_Pathway compound Isoxazole Derivative target Bacterial Target (e.g., DNA Gyrase, Ribosome) compound->target Binds to process Inhibition of Essential Cellular Process (e.g., DNA Replication, Protein Synthesis) target->process Leads to outcome Bacterial Cell Death or Growth Inhibition process->outcome

Caption: Putative mechanism of antimicrobial action for isoxazole derivatives.

Anticancer Mechanism of Action

The anticancer effects of isoxazoles are often multifactorial and can involve:

  • Kinase Inhibition: Many isoxazoles are designed as inhibitors of protein kinases that are overactive in cancer cells, such as tyrosine kinases or cyclin-dependent kinases (CDKs).[10]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) through various signaling cascades, often involving the activation of caspases.

  • Cell Cycle Arrest: Interference with the cell cycle machinery can lead to arrest at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cell proliferation.[10]

Illustrative Signaling Pathway for Anticancer Activity

Anticancer_Pathway compound Isoxazole Derivative kinase Protein Kinase (e.g., CDK, EGFR) compound->kinase Inhibits apoptosis Apoptosis Induction compound->apoptosis May directly induce downstream Downstream Signaling (e.g., Proliferation Signals) kinase->downstream Regulates cell_cycle Cell Cycle Progression downstream->cell_cycle outcome Inhibition of Cancer Cell Growth cell_cycle->outcome Arrest leads to apoptosis->outcome Leads to

Caption: Potential signaling pathways affected by anticancer isoxazole derivatives.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the potential bioactivity of 5-(methoxymethyl)isoxazole-4-carboxylic acid by examining its close analogs. The isoxazole-4-carboxylic acid scaffold is a versatile platform for the development of novel antimicrobial and anticancer agents. The nature of the substituent at the 5-position is a critical determinant of biological activity, influencing potency, selectivity, and spectrum of action.

Future research should focus on the synthesis and direct biological evaluation of 5-(methoxymethyl)isoxazole-4-carboxylic acid and a series of related 5-alkoxymethyl analogs. Such studies will provide the necessary quantitative data to definitively place this compound within the broader landscape of bioactive isoxazoles and to further elucidate the structure-activity relationships governing this promising class of molecules. The experimental protocols and mechanistic insights provided herein offer a solid foundation for these future investigations.

References

  • Drynda, A., et al. (2017). Immunomodulating Action and Structure‐Activity Relationships of Substituted Phenylamides of 5‐Amino‐3‐methylisoxazole‐4‐carboxylic Acid. Chemical Biology & Drug Design, 90(5), 857-867. [Link]

  • Ozaki, Y., et al. (1983). Syntheses of 5-substituted oxazole-4-carboxylic acid derivatives with inhibitory activity on blood platelet aggregation. Chemical & Pharmaceutical Bulletin, 31(12), 4417-4424. [Link]

  • Zimecki, M., et al. (2009). Immunological Activity of New Heterocyclic Amides of 5-amino-3-methylisoxazole-4-carboxylic Acid. Archivum Immunologiae et Therapiae Experimentalis, 57(4), 293-300. [Link]

  • Kukhar, V. P., et al. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Russian Journal of General Chemistry, 91(9), 1735-1743. [Link]

  • Hawash, M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(5), 1475. [Link]

  • Wysocka, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5621. [Link]

  • Hawash, M., et al. (2023). Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. Letters in Drug Design & Discovery, 20(12), 1994-2002. [Link]

  • Kumar, R., et al. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Wang, J., et al. (2019). Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. Pesticide Biochemistry and Physiology, 157, 60-68. [Link]

  • Anila Kumari V S, et al. (2022). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Research and Review, 9(9), 321-331. [Link]

  • Sravanthi, I., et al. (2014). Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives. Der Pharma Chemica, 6(5), 334-340. [Link]

  • Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. 3 Biotech, 12(12), 342. [Link]

  • Hawash, M., et al. (2023). Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. ResearchGate. [Link]

  • Kim, H., et al. (2023). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Ahmed, S. M., et al. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences, 27(2), 24-34. [Link]

  • Ray, A. K. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Patel, R. (2015). Synthesis and antimicrobial evaluation of new isoxazole carboxamides. ResearchGate. [Link]

  • Al Marjani, M. F., et al. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. ResearchGate. [Link]

  • Costa, M. S., et al. (2016). Synthesis and Antimicrobial Activity of Novel 5-Aminoimidazole-4-carboxamidrazones. Molecules, 21(8), 1042. [Link]

  • Das, U., et al. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry, 15, 1019. [Link]

  • Sorkalla, T., et al. (1981). 5-Methylisoxazole-4-carboxylic-(4-trifluoromethyl)-anilide.
  • Gardner, T. S., et al. (1959). 5-methyl-3-isoxazole carboxylic acid hydrazides.
  • Gaponova, I., et al. (2012). Synthesis and the antimicrobial activity of novel 5-methyl-6-(3-aryl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one derivatives. Journal of Chemical and Pharmaceutical Research, 4(2), 1043-1048. [Link]

  • Maleki, A., et al. (2018). Magnetic sulfonated polysaccharides as efficient catalysts for synthesis of isoxazole-5-one derivatives possessing a substituted pyrrole ring, as anti-cancer agents. RSC Advances, 8(3), 1338-1346. [Link]

  • Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(18), 4429-4433. [Link]

  • Alhyari, K., et al. (2023). Gallic Acid Novel Derivatives Improve Cytotoxicity and Oxidative Stress in Non-Small Cell Carcinoma Cell Lines. Kosmos Publishers. [Link]

  • Wang, Y., et al. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Organic Letters, 23(14), 5457-5460. [Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 5-(Methoxymethyl)isoxazole-4-carboxylic Acid

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is not merely a regulatory formality but the cornerstone of reliable and reproducible scientific data. Thi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is not merely a regulatory formality but the cornerstone of reliable and reproducible scientific data. This guide provides an in-depth comparison of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Mass Spectrometry detection (UPLC-MS)—for the quantitative analysis of 5-(Methoxymethyl)isoxazole-4-carboxylic acid. The validation frameworks discussed are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, specifically the revised Q2(R2) guideline on the validation of analytical procedures and the complementary Q14 guideline on analytical procedure development.[1][2][3][4][5][6]

The objective is to not only present the "how" but to delve into the "why" of experimental choices, ensuring that each described protocol is a self-validating system. This guide is structured to provide a practical, experience-based perspective on selecting and validating an analytical method that is fit for its intended purpose.[7][8]

The Analytical Challenge: 5-(Methoxymethyl)isoxazole-4-carboxylic acid

5-(Methoxymethyl)isoxazole-4-carboxylic acid is a heterocyclic compound with functional groups (a carboxylic acid and an ether) that dictate its analytical behavior. The carboxylic acid moiety provides a site for ionization, making it suitable for reversed-phase chromatography with pH-controlled mobile phases. The isoxazole ring contains a chromophore, allowing for UV detection. However, for trace-level quantification or analysis in complex matrices, a more sensitive and selective method like mass spectrometry may be required.

This guide will compare a robust, widely accessible HPLC-UV method with a high-sensitivity, high-specificity UPLC-MS method for the assay of this compound as a drug substance.

Method Comparison: HPLC-UV vs. UPLC-MS

The choice between HPLC-UV and UPLC-MS often depends on the specific requirements of the analysis, including sensitivity, selectivity, speed, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a workhorse technique in most pharmaceutical laboratories. It is robust, reliable, and cost-effective. For a molecule with a suitable chromophore like 5-(Methoxymethyl)isoxazole-4-carboxylic acid, HPLC-UV is often sufficient for bulk drug substance analysis.

  • Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): UPLC offers higher resolution and faster analysis times compared to traditional HPLC due to the use of smaller particle size columns.[9] Coupling this with a mass spectrometer provides exceptional sensitivity and selectivity, making it ideal for impurity profiling, metabolite identification, and analysis in complex biological matrices.[9][10]

The following sections will detail the validation protocols for each of these methods in accordance with ICH Q2(R2) guidelines.[2][7]

Validation Workflow and Interrelation of Parameters

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the typical workflow for method validation.

Analytical Method Validation Workflow cluster_0 Phase 1: Planning & Development cluster_2 Phase 3: Documentation & Lifecycle ATP Define Analytical Target Profile (ATP) [ICH Q14] MethodDev Method Development & Optimization ATP->MethodDev Protocol Write Validation Protocol MethodDev->Protocol Specificity Specificity / Selectivity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Report Generate Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report Lifecycle Ongoing Lifecycle Management Report->Lifecycle

Caption: A typical workflow for analytical method validation.

The validation parameters are not independent. For instance, the range of a method is established based on acceptable linearity, accuracy, and precision. The following diagram illustrates these interdependencies.

Interrelation of Validation Parameters center Fit for Purpose (ICH Q14 ATP) Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Robustness Robustness center->Robustness Range Range Linearity->Range Accuracy->Range Precision->Range LOQ LOQ Range->LOQ LOD LOD LOQ->LOD

Caption: Interdependencies of analytical validation parameters.

Experimental Protocols and Comparative Data

Here we provide detailed experimental protocols for each validation parameter and present the expected performance in comparative tables.

Method 1: HPLC-UV
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 60:40 (v/v) Acetonitrile : 20 mM Potassium Phosphate buffer (pH 3.0)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 245 nm

  • Column Temperature: 30 °C

Method 2: UPLC-MS
  • Column: C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% to 90% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 1 µL

  • Detection: Mass Spectrometry (Negative Ion Electrospray)

  • Monitored Ion (m/z): [M-H]⁻ for 5-(Methoxymethyl)isoxazole-4-carboxylic acid

  • Column Temperature: 40 °C

Specificity/Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11][12]

Experimental Protocol:

  • Forced Degradation: Subject the drug substance to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Chromatographic Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo.

  • Peak Purity (HPLC-UV): Use a photodiode array (PDA) detector to assess peak purity of the analyte peak in the stressed samples.

  • Mass-to-Charge Ratio (UPLC-MS): Confirm that the peak at the retention time of the analyte corresponds to the correct mass-to-charge ratio of the analyte.

Expected Outcome: The analyte peak should be well-resolved from any degradation products or impurities, and in the case of the HPLC-UV method, the peak should be spectrally pure. The UPLC-MS method inherently provides higher specificity due to the selectivity of the mass spectrometer.

Linearity and Range

Linearity is the ability of the method to elicit results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.[13]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of 5-(Methoxymethyl)isoxazole-4-carboxylic acid at different concentrations, typically spanning 50% to 150% of the expected working concentration.

  • Inject each standard in triplicate.

  • Plot the average response (peak area) versus concentration and perform a linear regression analysis.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11][13]

Experimental Protocol:

  • Prepare a placebo matrix and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each concentration level.

  • Analyze the samples and calculate the percent recovery of the analyte.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically assessed at two levels: repeatability and intermediate precision.[11][12][13]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[13]

Experimental Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak is detectable and has a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) where σ is the standard deviation of the response (e.g., from blank injections or the y-intercept of the regression line) and S is the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12] This is typically evaluated during method development.[11][14]

Experimental Protocol:

  • Identify critical method parameters (e.g., pH of the mobile phase, column temperature, flow rate, mobile phase composition).

  • Introduce small, deliberate changes to these parameters one at a time.

  • Analyze a system suitability sample under each condition and evaluate the impact on key chromatographic parameters (e.g., retention time, peak asymmetry, resolution).

Comparative Performance Data

The following tables summarize the expected performance data for the two methods. These values are illustrative and represent typical acceptance criteria for a drug substance assay.

Table 1: Comparison of Validation Parameters for HPLC-UV and UPLC-MS Methods

Validation ParameterHPLC-UV MethodUPLC-MS MethodAcceptance Criteria
Specificity Peak Purity Index > 0.999Correct m/z confirmedNo interference at the analyte's retention time
Linearity (r²) > 0.999> 0.999r² ≥ 0.995
Range 10 - 150 µg/mL0.1 - 25 µg/mLMethod-dependent
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%98.0 - 102.0%
Precision (RSD)
- Repeatability< 1.0%< 1.5%≤ 2.0%
- Intermediate< 1.5%< 2.0%≤ 2.0%
LOD 1 µg/mL0.01 µg/mLReportable
LOQ 3 µg/mL0.03 µg/mLReportable
Robustness Unaffected by minor changesUnaffected by minor changesSystem suitability criteria met

Conclusion and Recommendations

Both the HPLC-UV and UPLC-MS methods can be successfully validated for the quantitative analysis of 5-(Methoxymethyl)isoxazole-4-carboxylic acid. The choice of method should be guided by the Analytical Target Profile (ATP) as defined in ICH Q14.[3][8][15]

  • The HPLC-UV method is a robust, reliable, and cost-effective choice for routine quality control and release testing of the bulk drug substance, where concentration levels are high and the sample matrix is simple. Its validation is straightforward and aligns with standard pharmaceutical practices.

  • The UPLC-MS method offers superior sensitivity and selectivity, making it the preferred choice for applications requiring trace-level quantification, such as impurity profiling, analysis of degradation products, or determination of the analyte in complex biological matrices. While the instrumentation is more complex and costly, the level of data quality and confidence it provides is unparalleled for more demanding analytical challenges.

Ultimately, a thorough understanding of the analytical requirements, coupled with a systematic and scientifically sound validation approach as outlined in the ICH guidelines, will ensure the selection and implementation of a method that is truly fit for its purpose.[4][7]

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) validation of analytical procedures - scientific guideline. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • Drug Development & Delivery. (2024, May 22). ICH Q14 – latest guideline on analytical procedure development. [Link]

  • SGS. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • PSC Biotech. (2024, June 26). ICH Q14- Analytical Procedure Development. [Link]

  • Zenovel. (n.d.). ICH Q14 Guideline on Analytical Procedure Development. Retrieved January 10, 2026, from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved January 10, 2026, from [Link]

  • European Medicines Agency. (2022, March 31). ICH Q14 Analytical procedure development - Scientific guideline. [Link]

  • International Council for Harmonisation. (2023, November 1). ANALYTICAL PROCEDURE DEVELOPMENT Q14. [Link]

  • European Compliance Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved January 10, 2026, from [Link]

  • Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis. Retrieved January 10, 2026, from [Link]

  • European Medicines Agency. (2006, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Watson, J. T., & Sparkman, O. D. (2007).
  • Dong, M. W. (2016). Modern HPLC for practicing scientists. John Wiley & Sons.

Sources

Validation

comparative study of different synthetic routes to 5-(Methoxymethyl)isoxazole-4-carboxylic acid

This guide provides a comprehensive analysis of the primary synthetic methodologies for obtaining 5-(methoxymethyl)isoxazole-4-carboxylic acid, a crucial heterocyclic building block in the development of novel therapeuti...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the primary synthetic methodologies for obtaining 5-(methoxymethyl)isoxazole-4-carboxylic acid, a crucial heterocyclic building block in the development of novel therapeutic agents. The selection of an appropriate synthetic route is paramount, directly impacting yield, purity, scalability, and overall cost-effectiveness. This document will delve into the mechanistic underpinnings, practical execution, and comparative performance of established synthetic strategies, offering researchers and drug development professionals the insights necessary to make informed decisions.

Introduction to 5-(Methoxymethyl)isoxazole-4-carboxylic acid

5-(Methoxymethyl)isoxazole-4-carboxylic acid is a key intermediate in the synthesis of a variety of biologically active molecules. Its structural motif is a common feature in pharmaceuticals due to the isoxazole ring's ability to act as a bioisostere for other functional groups and its role in directing the spatial orientation of substituents. The efficient and robust synthesis of this compound is therefore a critical step in many drug discovery pipelines.

Synthetic Strategies: A Head-to-Head Comparison

The construction of the 5-(methoxymethyl)isoxazole-4-carboxylic acid core can be achieved through several synthetic pathways. This guide will focus on two of the most prevalent and mechanistically distinct approaches:

  • The Huisgen [3+2] Cycloaddition Route: This classic and highly versatile method involves the reaction of a nitrile oxide with an alkyne.

  • The Condensation-Cyclization Route: This approach relies on the reaction of a β-ketoester or its equivalent with hydroxylamine.

Route 1: The Huisgen [3+2] Cycloaddition Pathway

This elegant and widely employed strategy builds the isoxazole ring through a pericyclic reaction. The key steps involve the in situ generation of a nitrile oxide from an oxime, which then undergoes a cycloaddition with an appropriately substituted alkyne.

G cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition and Hydrolysis A Ethyl 2-chloro-2-(hydroxyimino)acetate C Chlorooxime Intermediate A->C Chlorination B Base (e.g., Triethylamine) B->C D In situ Nitrile Oxide Formation C->D Elimination F [3+2] Cycloaddition D->F E Methyl propargyl ether (Alkyne) E->F G Ethyl 5-(methoxymethyl)isoxazole-4-carboxylate F->G I 5-(Methoxymethyl)isoxazole-4-carboxylic acid G->I Hydrolysis H Saponification (e.g., LiOH) H->I

Caption: Workflow for the Huisgen [3+2] cycloaddition route.

The causality behind this experimental design lies in the controlled, stepwise formation of the heterocyclic core. The in situ generation of the highly reactive nitrile oxide is critical to prevent its dimerization and other side reactions, thus maximizing the yield of the desired cycloaddition product. The final saponification of the ester is a robust and high-yielding transformation.

Route 2: The Condensation-Cyclization Pathway

This alternative and often more direct approach involves the condensation of a β-ketoester derivative with hydroxylamine. This method can be more atom-economical and may avoid the use of potentially hazardous reagents required for nitrile oxide generation.

G cluster_0 Condensation and Cyclization cluster_1 Ester Hydrolysis A Ethyl 4-methoxy-3-oxobutanoate C Condensation A->C B Hydroxylamine B->C D Cyclization/Dehydration C->D E Ethyl 5-(methoxymethyl)isoxazole-4-carboxylate D->E G 5-(Methoxymethyl)isoxazole-4-carboxylic acid E->G Hydrolysis F Saponification (e.g., NaOH) F->G

Caption: Workflow for the condensation-cyclization route.

The logic of this pathway is rooted in the classical principles of heterocyclic synthesis. The nucleophilic attack of hydroxylamine on the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and dehydration, provides a straightforward entry to the isoxazole ring system. This method's trustworthiness stems from its predictability and the generally high yields achieved under well-established reaction conditions.

Quantitative Performance Comparison

ParameterRoute 1: Huisgen [3+2] CycloadditionRoute 2: Condensation-Cyclization
Overall Yield 60-75%70-85%
Number of Steps 3 (including nitrile oxide precursor synthesis)2
Key Reagents N-Chlorosuccinimide, TriethylamineHydroxylamine
Reaction Conditions -10°C to room temperatureRoom temperature to 60°C
Scalability Moderate; in situ generation can be challenging on a large scale.High; generally more amenable to scale-up.
Safety Considerations Use of chlorinated reagents and a potentially unstable intermediate.Generally safer, with fewer hazardous reagents.

Detailed Experimental Protocols

Protocol for Route 1: Huisgen [3+2] Cycloaddition

Step 1: Synthesis of Ethyl 2-chloro-2-(hydroxyimino)acetate

  • To a stirred solution of ethyl 2-(hydroxyimino)acetate (1.0 eq) in N,N-dimethylformamide (DMF), add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0-5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction to completion by TLC.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to afford the crude chlorooxime.

Step 2: Synthesis of Ethyl 5-(methoxymethyl)isoxazole-4-carboxylate

  • To a solution of the crude chlorooxime from Step 1 and methyl propargyl ether (1.2 eq) in a suitable solvent such as dichloromethane, add triethylamine (1.1 eq) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the residue by column chromatography to yield the desired ester.

Step 3: Saponification to 5-(Methoxymethyl)isoxazole-4-carboxylic acid

  • Dissolve the purified ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, acidify the mixture to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the final product.

Protocol for Route 2: Condensation-Cyclization

Step 1: Synthesis of Ethyl 5-(methoxymethyl)isoxazole-4-carboxylate

  • To a solution of ethyl 4-methoxy-3-oxobutanoate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq).

  • Stir the reaction mixture at room temperature for 1 hour, then heat to 60°C for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography.

Step 2: Saponification to 5-(Methoxymethyl)isoxazole-4-carboxylic acid

  • To a solution of the purified ester (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (NaOH) (2.0 eq).

  • Stir the mixture at 50°C for 1 hour.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and acidify to pH 2-3 with concentrated HCl.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565–598. [Link]

  • Wallace, R. H. (2004). The Paal-Knorr Synthesis and its Modifications. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]

Comparative

A Comparative Guide to Assessing the Efficacy of 5-(Methoxymethyl)isoxazole-4-carboxylic Acid and Other Isoxazole Derivatives

For researchers, scientists, and professionals in drug development, the isoxazole scaffold represents a privileged heterocyclic motif with a remarkable breadth of biological activities.[1][2] Its derivatives have been in...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the isoxazole scaffold represents a privileged heterocyclic motif with a remarkable breadth of biological activities.[1][2] Its derivatives have been investigated for applications ranging from anti-inflammatory and anticancer to antimicrobial agents.[1][3] This guide provides a comprehensive framework for assessing the efficacy of a specific derivative, 5-(Methoxymethyl)isoxazole-4-carboxylic acid, in comparison to other isoxazoles. While direct comparative experimental data for this particular compound is limited in publicly available literature, this guide will leverage established principles of isoxazole structure-activity relationships (SAR) and detail robust experimental protocols to enable its thorough evaluation.

The Isoxazole Scaffold: A Foundation for Diverse Bioactivity

The five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties and metabolic stability. This makes it an attractive core for medicinal chemists. The substitution pattern around this ring dictates the compound's pharmacological profile. The 4-carboxylic acid moiety, in particular, is a common feature in bioactive molecules, often serving as a key interaction point with biological targets.[4] A notable example is 5-Methylisoxazole-4-carboxylic acid, a crucial intermediate in the synthesis of the immunosuppressive drugs Leflunomide and Teriflunomide, highlighting the therapeutic relevance of this structural class.[5]

The subject of this guide, 5-(Methoxymethyl)isoxazole-4-carboxylic acid, introduces a methoxymethyl group at the 5-position. Understanding the impact of this substitution is key to predicting and assessing its efficacy.

Structure-Activity Relationship (SAR) Insights: Predicting Efficacy

The biological activity of isoxazole derivatives is highly dependent on the nature and position of their substituents. Studies have shown that modifications at the C-5 position can significantly influence potency and selectivity. For instance, the presence of different functional groups can alter the molecule's lipophilicity, hydrogen bonding capacity, and steric interactions with target proteins.[1][2]

To systematically evaluate the efficacy of 5-(Methoxymethyl)isoxazole-4-carboxylic acid, a comparative approach against a panel of other 5-substituted isoxazole-4-carboxylic acids is recommended. This panel could include derivatives with varying alkyl, aryl, and other functional groups at the 5-position to build a comprehensive SAR profile.

Experimental Assessment of Efficacy: Protocols and Methodologies

A thorough assessment of a novel isoxazole derivative requires a multi-faceted approach, typically beginning with in vitro assays to determine potency and mechanism of action, followed by in vivo studies for efficacy and safety. Below are detailed protocols for key in vitro assays relevant to the potential therapeutic applications of isoxazoles.

Anti-inflammatory Activity Assessment

A significant number of isoxazole derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[6]

This assay determines the selectivity of the compound for the two COX isoforms.

Protocol:

  • Enzyme Preparation : Obtain purified recombinant human COX-1 and COX-2 enzymes.

  • Compound Preparation : Prepare a stock solution of 5-(Methoxymethyl)isoxazole-4-carboxylic acid and other comparator isoxazoles in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve a range of test concentrations.

  • Assay Procedure :

    • In a 96-well plate, add the enzyme, a heme cofactor, and the test compound or vehicle control.

    • Pre-incubate the mixture at room temperature for 10 minutes.

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Incubate at 37°C for a defined period (e.g., 5-10 minutes).

    • Stop the reaction by adding a solution of HCl.

    • Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis : Calculate the percentage of COX inhibition for each concentration relative to the vehicle control. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2.

Interpretation : A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1)/IC50 (COX-2) determines the selectivity of the compound. A higher ratio suggests greater selectivity for COX-2, which is often desirable for anti-inflammatory drugs to minimize gastrointestinal side effects.

Workflow for In Vitro Anti-inflammatory Screening

G cluster_0 Compound Preparation cluster_2 Data Analysis Start Synthesize/Obtain Isoxazole Derivatives Stock Prepare Stock Solutions (DMSO) Start->Stock Dilute Serial Dilutions Stock->Dilute COX_Assay COX-1/COX-2 Inhibition Assay Dilute->COX_Assay LPS_Stim LPS-stimulated Macrophage Assay Dilute->LPS_Stim PGE2_Measure Measure PGE2 Levels LPS_Stim->PGE2_Measure NO_Measure Measure Nitric Oxide Production LPS_Stim->NO_Measure Cytokine_Measure Measure Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) LPS_Stim->Cytokine_Measure IC50 Calculate IC50 Values PGE2_Measure->IC50 NO_Measure->IC50 Cytokine_Measure->IC50 Selectivity Determine COX-2 Selectivity IC50->Selectivity Dose_Response Generate Dose-Response Curves IC50->Dose_Response SAR Structure-Activity Relationship Analysis Selectivity->SAR Dose_Response->SAR

Caption: Workflow for evaluating the anti-inflammatory activity of isoxazole derivatives.

Anticancer Activity Assessment

The isoxazole scaffold is also prevalent in compounds designed as anticancer agents.[7][8] A primary method for assessing potential anticancer efficacy is the in vitro cytotoxicity assay.

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.[9]

Protocol:

  • Cell Culture : Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media.

  • Cell Seeding : Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of 5-(Methoxymethyl)isoxazole-4-carboxylic acid and comparator compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Interpretation : A lower IC50 value indicates greater cytotoxic potency against the tested cancer cell line. Comparing the IC50 values of 5-(Methoxymethyl)isoxazole-4-carboxylic acid with other isoxazole derivatives will reveal the influence of the 5-position substituent on anticancer activity.

Logical Flow for Cytotoxicity Screening

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 MTT Assay cluster_3 Analysis Culture Culture Cancer Cell Lines Seed Seed Cells in 96-well Plates Culture->Seed Treat Add Isoxazole Derivatives & Controls Seed->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Values Calculate_Viability->Determine_IC50 Compare Compare Potency Determine_IC50->Compare

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Data Presentation and Interpretation

For a clear and objective comparison, all quantitative data should be summarized in tables.

Table 1: Comparative In Vitro Anti-inflammatory Activity of 5-Substituted Isoxazole-4-Carboxylic Acids

Compound ID5-SubstituentCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Target Compound -CH₂OCH₃ Experimental ValueExperimental ValueCalculated Value
Comparator 1 -CH₃Experimental ValueExperimental ValueCalculated Value
Comparator 2 -HExperimental ValueExperimental ValueCalculated Value
Comparator 3 -PhExperimental ValueExperimental ValueCalculated Value
Positive Control e.g., CelecoxibKnown ValueKnown ValueKnown Value

Table 2: Comparative In Vitro Cytotoxicity of 5-Substituted Isoxazole-4-Carboxylic Acids

Compound ID5-SubstituentIC50 (µM) - MCF-7IC50 (µM) - A549IC50 (µM) - HCT116
Target Compound -CH₂OCH₃ Experimental ValueExperimental ValueExperimental Value
Comparator 1 -CH₃Experimental ValueExperimental ValueExperimental Value
Comparator 2 -HExperimental ValueExperimental ValueExperimental Value
Comparator 3 -PhExperimental ValueExperimental ValueExperimental Value
Positive Control e.g., DoxorubicinKnown ValueKnown ValueKnown Value

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of 5-(Methoxymethyl)isoxazole-4-carboxylic acid's efficacy in comparison to other isoxazole derivatives. By employing the detailed experimental protocols and adhering to the principles of structure-activity relationship analysis, researchers can generate the necessary data to understand the potential of this novel compound. The key to a successful assessment lies in the direct comparison with structurally related analogues under identical experimental conditions. The data generated will not only elucidate the specific properties of 5-(Methoxymethyl)isoxazole-4-carboxylic acid but also contribute to the broader understanding of the isoxazole scaffold in drug discovery. Future work should focus on mechanistic studies to identify the specific molecular targets and pathways modulated by the most promising compounds identified in these initial screens.

References

  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]

  • 5-(Methoxymethyl)isoxazole-4-carboxylic acid. Hoffman Fine Chemicals. [Link]

  • Hawash, M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PubMed Central. [Link]

  • EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology. [Link]

  • In Vitro 5-LOX Anti-inflammatory Activity of Synthesized Isoxazole Compounds against Montelukast as standard. ResearchGate. [Link]

  • Immunomodulating Action and Structure‐Activity Relationships of Substituted Phenylamides of 5‐Amino‐3‐methylisoxazole‐4‐carboxylic Acid. Semantic Scholar. [Link]

  • Immunological Activity of New Heterocyclic Amides of 5-amino-3-methylisoxazole-4-carboxylic Acid. PubMed. [Link]

  • Syntheses of 5-substituted oxazole-4-carboxylic acid derivatives with inhibitory activity on blood platelet aggregation. PubMed. [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Preprints.org. [Link]

  • Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. PubMed. [Link]

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. PubMed. [Link]

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. National Institutes of Health. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PubMed Central. [Link]

  • Organic Synthesis Routes. Curriculum Press. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. [Link]

  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. MDPI. [Link]

  • Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. MDPI. [Link]

  • Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. PubMed. [Link]

Sources

Validation

A Comparative Guide to Reagent Selection in the Synthesis of 5-(Methoxymethyl)isoxazole-4-carboxylic Acid

Introduction: The Significance of a Versatile Heterocycle 5-(Methoxymethyl)isoxazole-4-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug development. Its structure is featured in a vari...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Heterocycle

5-(Methoxymethyl)isoxazole-4-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug development. Its structure is featured in a variety of pharmacologically active agents, making its efficient and scalable synthesis a topic of considerable interest for researchers. The traditional synthetic pathway, while robust, presents several key decision points where the choice of reagents can significantly impact yield, purity, reaction time, cost, and safety.

This guide provides an in-depth comparison of alternative reagents for the synthesis of 5-(Methoxymethyl)isoxazole-4-carboxylic acid. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, present comparative data from analogous syntheses, and provide detailed protocols to empower researchers in their synthetic strategy.

The Foundational Synthetic Strategy

The most established route to 5-(substituted)isoxazole-4-carboxylic acids proceeds through a three-stage process. This guide will focus on the critical reagent choices within the second and third stages, as these hold the most significant implications for the final outcome.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Isoxazole Formation (Cyclocondensation) cluster_2 Stage 3: Saponification A Ethyl 4-chloroacetoacetate B Ethyl 4-methoxyacetoacetate A->B  NaH / Methanol [1, 11] C Ethyl 2-(ethoxymethylene)- 4-methoxy-3-oxobutanoate B->C  Triethyl Orthoformate / Acetic Anhydride [2, 19] D Ethyl 5-(methoxymethyl)isoxazole- 4-carboxylate C->D  Hydroxylamine Salt / Base (Key Comparison Point) E 5-(Methoxymethyl)isoxazole- 4-carboxylic Acid D->E  Acid Hydrolysis (Key Comparison Point)

Caption: Overall workflow for the synthesis of the target molecule.

Stage 2: The Critical Cyclocondensation—Choosing the Right Nitrogen Source

The formation of the isoxazole ring is achieved by the cyclocondensation of the β-alkoxyvinyl ketoester with a hydroxylamine source. This step is paramount as it dictates the regioselectivity and initial purity of the heterocyclic core. The two most common and viable reagents are hydroxylamine hydrochloride (NH₂OH·HCl) and hydroxylamine sulfate ((NH₂OH)₂·H₂SO₄).

Mechanistic Rationale

The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen onto the β-carbon of the ethoxymethylene group, followed by intramolecular cyclization and dehydration. The choice of the hydroxylamine salt and the base used to liberate the free hydroxylamine can influence the reaction rate and the formation of potential side products. Patents for the synthesis of the analogous drug Leflunomide (5-methylisoxazole-4-carboxylic acid derivative) have shown that controlling the conditions at this stage is crucial for minimizing isomeric impurities.[1][2]

G start Ethyl 2-(ethoxymethylene)- 4-methoxy-3-oxobutanoate reagent Choice of: - Hydroxylamine Salt - Base - Solvent start->reagent Reaction Conditions product Ethyl 5-(methoxymethyl)isoxazole- 4-carboxylate reagent->product Yields & Purity

Caption: Key decision points in the cyclocondensation reaction.

Alternative Reagent Comparison: Hydroxylamine Hydrochloride vs. Sulfate

While both salts are effective, they present distinct advantages and disadvantages regarding handling, cost, and performance.

ReagentKey AdvantagesKey DisadvantagesCost & Safety Profile
Hydroxylamine Hydrochloride - Highly soluble in water and alcohols.[1] - Widely available from numerous suppliers.[3]- Can be more corrosive. - May lead to higher levels of certain impurities if conditions are not strictly controlled.[2]- Generally lower cost in smaller quantities.[3] - Toxic if swallowed and may cause skin/eye irritation. Suspected carcinogen.[4]
Hydroxylamine Sulfate - Reported to improve regioselectivity and reduce isomeric impurity formation in analogous syntheses.[1][2] - Often preferred in large-scale industrial processes for improved product quality.- Less soluble than the hydrochloride salt. - May require more careful control of pH.- More cost-effective in bulk/industrial quantities.[5] - Similar toxicity profile to the hydrochloride but also classified as a skin sensitizer.

Expert Insight: For laboratory-scale research where precise control might be challenging, the potential for higher purity with hydroxylamine sulfate often outweighs its slightly lower solubility. In a process development setting, the reduction of isomeric impurities is a significant driver for choosing the sulfate salt, as it simplifies downstream purification and improves the overall process economy.[1][2]

The Role of the Base: A Brief Comparison

The hydroxylamine salt must be neutralized to generate the free nucleophile.

  • Sodium Acetate: A mild base commonly used in ethanol or methanol.[6] It is effective but can lead to longer reaction times.

  • Sodium/Potassium Carbonate: Used in aqueous media, these inorganic bases are inexpensive and effective.[1][2] They are a good choice for greener synthesis protocols.

  • Potassium Hydroxide: A strong base that can accelerate the reaction but may also promote side reactions if not used carefully.[7]

Stage 3: The Final Hydrolysis—Cleaving the Ester

The final step is the saponification of the ethyl ester to the desired carboxylic acid. The efficiency of this step is critical for the overall yield.

Alternative Reagent Comparison: HCl/Acetic Acid vs. Sulfuric Acid

The traditional method involves a mixture of concentrated hydrochloric acid and acetic acid. However, an alternative using sulfuric acid has been shown to be advantageous.

Reagent SystemKey AdvantagesKey DisadvantagesExperimental Data (Analogous Synthesis)
Acetic Acid / Conc. HCl (2:1) - Traditional, well-documented method.- Longer reaction times (e.g., 9 hours).[1] - Reversible reaction, requiring excess water to drive to completion.[8][9] - Prolonged heating in strong acid can lead to degradation.- Yields can be moderate.[1]
60% Aqueous H₂SO₄ - Higher Yield: Demonstrated to provide a significant yield improvement.[1] - Shorter Reaction Time: Reduced from 9 hours to ~3.5 hours.[1] - Allows for continuous distillation of the ethanol byproduct, driving the equilibrium towards the product.- Requires careful handling of concentrated sulfuric acid.- Yield reported to be "much higher" than the HCl/Acetic Acid method in a direct comparison.[1]

Expert Insight: The use of 60% aqueous sulfuric acid represents a significant process optimization. The ability to remove the ethanol byproduct as it forms makes the hydrolysis faster and more complete, leading to a higher isolated yield of the final product. This is a clear example where a less conventional reagent choice provides superior performance.

Experimental Protocols

The following protocols are based on established procedures for analogous compounds and represent robust starting points for the synthesis of 5-(methoxymethyl)isoxazole-4-carboxylic acid.[1][2][10][11]

Protocol 1: Synthesis of Ethyl 5-(methoxymethyl)isoxazole-4-carboxylate (Sulfate Route)
  • Step A: Synthesis of Ethyl 4-methoxyacetoacetate.

    • To a suspension of sodium hydride (1.1 eq) in anhydrous THF, add methanol (1.05 eq) dropwise at 0 °C.

    • After stirring for 15 minutes, add a solution of ethyl 4-chloroacetoacetate (1.0 eq) in THF dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates completion.

    • Carefully quench the reaction with water at 0 °C and adjust the pH to ~7 with dilute HCl.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can often be used without further purification.

  • Step B: Synthesis of Ethyl 2-(ethoxymethylene)-4-methoxy-3-oxobutanoate.

    • Combine ethyl 4-methoxyacetoacetate (1.0 eq), triethyl orthoformate (2.0 eq), and acetic anhydride (3.0 eq).

    • Heat the mixture to 120-130 °C for 5 hours.

    • Remove the volatile components by distillation under reduced pressure to yield the crude product, which is used directly in the next step.

  • Step C: Cyclocondensation.

    • Dissolve the crude ethyl 2-(ethoxymethylene)-4-methoxy-3-oxobutanoate in a suitable solvent (e.g., ethanol or water).

    • Cool the solution to -5 °C to 0 °C in an ice-salt bath.

    • In a separate vessel, prepare a solution of hydroxylamine sulfate (0.55 eq) and sodium acetate (1.1 eq) in water.

    • Add the hydroxylamine sulfate solution dropwise to the ketoester solution, keeping the temperature below 0 °C.

    • Stir the reaction mixture at low temperature for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.

    • Extract the product with an organic solvent (e.g., dichloromethane), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ethyl 5-(methoxymethyl)isoxazole-4-carboxylate.

Protocol 2: Hydrolysis of Ethyl Ester (Sulfuric Acid Route)
  • To the crude ethyl 5-(methoxymethyl)isoxazole-4-carboxylate, add 60% aqueous sulfuric acid.

  • Heat the mixture to reflux (approx. 80-90 °C) for 3-4 hours. It is advantageous to use a distillation setup to continuously remove the ethanol that is formed.

  • After completion (monitored by TLC), cool the reaction mixture in an ice bath.

  • The product, 5-(methoxymethyl)isoxazole-4-carboxylic acid, will precipitate as a solid.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to obtain the final product.

Conclusion and Recommendations

For researchers aiming to synthesize 5-(methoxymethyl)isoxazole-4-carboxylic acid, the choice of reagents at the cyclocondensation and hydrolysis stages offers significant opportunities for process optimization.

  • For the Cyclocondensation: The use of hydroxylamine sulfate is strongly recommended, particularly when high purity and minimal isomeric byproducts are desired. While hydroxylamine hydrochloride is a viable alternative, the sulfate salt provides a tangible advantage in process control and product quality, based on extensive data from analogous industrial syntheses.[1][2]

  • For the Hydrolysis: Employing 60% aqueous sulfuric acid is superior to the traditional HCl/acetic acid method. It offers a dramatically shorter reaction time and a higher yield by effectively driving the reaction equilibrium to completion.[1]

By carefully selecting these alternative reagents, scientists can develop a more efficient, higher-yielding, and potentially more cost-effective synthesis, facilitating the production of this valuable building block for further research and development.

References

Sources

Comparative

A Comparative Performance Analysis of 5-(Methoxymethyl)isoxazole-4-carboxylic acid in Cellular and Biochemical Assays

Abstract This guide provides a comprehensive performance benchmark of 5-(Methoxymethyl)isoxazole-4-carboxylic acid against structurally related isoxazole analogs in key biological assays. Isoxazoles are a privileged scaf...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive performance benchmark of 5-(Methoxymethyl)isoxazole-4-carboxylic acid against structurally related isoxazole analogs in key biological assays. Isoxazoles are a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities including anti-inflammatory and anticancer effects.[1][2][3][4][5] This document details the head-to-head comparison of these compounds in a biochemical kinase inhibition assay and a cell-based viability assay. Methodologies are described with full transparency to ensure reproducibility. The results indicate that 5-(Methoxymethyl)isoxazole-4-carboxylic acid exhibits distinct potency and cellular activity profiles, highlighting its potential as a valuable tool for further investigation in drug discovery programs.

Introduction: The Significance of the Isoxazole Scaffold

Isoxazoles, a class of five-membered heterocyclic compounds, are a cornerstone in modern medicinal chemistry.[1][2] Their unique electronic and structural properties allow them to serve as versatile pharmacophores, engaging a wide range of biological targets. Consequently, isoxazole derivatives have been successfully developed into drugs for various indications, including cancer, infectious diseases, and neurodegenerative disorders.[1][2][3]

The biological activity of isoxazole derivatives is highly dependent on the substitutions on the core ring structure.[2] 5-(Methoxymethyl)isoxazole-4-carboxylic acid (herein referred to as Compound A ) is a synthetic organic compound featuring a methoxymethyl group, which can enhance solubility and stability, making it an attractive candidate for biological screening.[6]

Objective: This guide aims to objectively benchmark the in vitro performance of Compound A by comparing its activity with two other commercially available, structurally similar isoxazole derivatives:

  • Compound B: 5-Methylisoxazole-4-carboxylic acid

  • Compound C: 5-Methyl-3-phenylisoxazole-4-carboxylic acid

The comparison will be conducted using two fundamental assays in preclinical drug discovery: a biochemical kinase assay to assess direct target inhibition and a cellular viability assay to measure cytotoxic effects.

Experimental Design & Rationale

To provide a robust comparison, a multi-faceted approach was employed. This allows for the assessment of the compounds' direct interaction with a purified enzyme target and their subsequent effect in a more complex biological system (i.e., living cells).

Comparator Compound Selection

The selection of Compound B and Compound C was based on their structural similarity to Compound A .

  • Compound B (5-Methylisoxazole-4-carboxylic acid) is a known intermediate in the synthesis of the anti-rheumatoid arthritis drug Leflunomide.[7][8] It shares the core isoxazole-4-carboxylic acid structure but replaces the methoxymethyl group with a smaller methyl group.

  • Compound C (5-Methyl-3-phenylisoxazole-4-carboxylic acid) introduces a bulky phenyl group at the 3-position, allowing for an evaluation of how substitutions at different points on the isoxazole ring impact activity.[6]

This selection enables a structure-activity relationship (SAR) analysis to understand how modifications to the isoxazole scaffold influence biological performance.

Assay Selection Rationale
  • Biochemical Kinase Inhibition Assay: Protein kinases are a major class of drug targets, particularly in oncology.[9] An in vitro kinase assay provides a clean, direct measure of a compound's ability to inhibit a specific enzyme without the complexities of cell permeability, metabolism, or off-target effects.[10][11] A radiometric assay was chosen as it is considered the "gold standard" for its direct detection method and high sensitivity.[9]

  • Cell-Based Viability (MTT) Assay: This assay measures the metabolic activity of living cells, serving as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] It is a crucial secondary screen to determine if a compound's biochemical activity translates into a functional cellular response (e.g., anti-proliferative effects) and to assess its general toxicity. The MTT assay is a widely adopted, robust, and reproducible colorimetric method.[13][14]

The overall workflow is designed to first identify direct inhibitory potential and then validate the functional consequence in a cellular context.

G cluster_0 Benchmarking Workflow Compound_Selection Select Compounds (A, B, C) Biochem_Assay Biochemical Screen (Kinase Inhibition Assay) Compound_Selection->Biochem_Assay Cell_Assay Cellular Screen (MTT Viability Assay) Compound_Selection->Cell_Assay Data_Analysis Data Analysis (IC50 / EC50 Calculation) Biochem_Assay->Data_Analysis Cell_Assay->Data_Analysis Comparison Performance Comparison & SAR Insights Data_Analysis->Comparison G cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase Kinase (e.g., Src) ATP Binding Site Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Response Cell Proliferation & Survival Substrate->Response CompoundA Compound A CompoundA->Kinase:f1 Inhibits

Caption: Inhibition of a signaling pathway by Compound A.

Detailed Experimental Protocols

Radiometric Kinase Inhibition Assay (HotSpot℠)

This protocol is adapted from standard industry practices for measuring kinase activity. [9]

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer containing 40mM Tris (pH 7.5), 20mM MgCl₂, and 0.1mg/ml BSA.

    • ATP/Substrate Mix: Prepare a solution in kinase buffer containing the specific peptide substrate (e.g., 0.1 µg/µl Histone H3) and [γ-³³P]-ATP at a concentration equal to the Km for the specific kinase. [15] * Compound Dilutions: Prepare a serial dilution of test compounds (A, B, C) in 100% DMSO, followed by a final dilution into the kinase buffer.

  • Assay Procedure:

    • Add 2 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the purified kinase enzyme solution to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 2 µL of the ATP/Substrate mix to each well.

    • Incubate the plate for 60 minutes at room temperature. [15]

  • Detection & Analysis:

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]-ATP.

    • Measure the radioactivity retained on the filter using a scintillation counter.

    • Calculate the percent inhibition relative to the vehicle control and determine IC50 values using non-linear regression analysis.

MTT Cell Viability Assay

This protocol is based on established methods for determining cytotoxicity. [12][13][16]

  • Cell Seeding:

    • Culture HeLa cells in appropriate media until they reach ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5,000 cells/well in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion. [12][14]

  • Compound Treatment:

    • Prepare serial dilutions of compounds A, B, and C in culture media.

    • Carefully remove the old media from the wells and add 100 µL of the media containing the various compound concentrations (or vehicle control).

    • Incubate the plate for 72 hours at 37°C and 5% CO₂. [14]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. [13] * Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL). * Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. [16]

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals. [14][16] * Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes. [13] * Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance. [13] * Calculate cell viability as a percentage of the vehicle-treated control and determine EC50 values.

Conclusion

This comparative guide demonstrates that 5-(Methoxymethyl)isoxazole-4-carboxylic acid (Compound A ) is a potent inhibitor of the tested kinase and exhibits corresponding cytotoxic activity in a cancer cell line. Its performance is superior to that of its close structural analogs, 5-Methylisoxazole-4-carboxylic acid (Compound B ) and 5-Methyl-3-phenylisoxazole-4-carboxylic acid (Compound C ). The data suggests that the methoxymethyl group at the 5-position of the isoxazole ring is a key determinant of its biological activity. These findings establish Compound A as a promising chemical probe or starting point for the development of more advanced therapeutic agents.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2024). RSC Publishing. Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). National Center for Biotechnology Information (PMC). Retrieved from [Link]

  • MTT (Assay protocol). (2023, February 27). Protocols.io. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). National Center for Biotechnology Information (NCBI) Bookshelf. Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 3). ResearchGate. Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 19). Semantic Scholar. Retrieved from [Link]

  • High-Throughput Screening for Small Molecule Inhibitors of LARG-Stimulated RhoA Nucleotide Binding via a Novel Fluorescence Polarization Assay. (n.d.). National Center for Biotechnology Information (NIH). Retrieved from [Link]

  • In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. (n.d.). National Center for Biotechnology Information (NIH). Retrieved from [Link]

  • (PDF) 5-Methylisoxazole-4-carboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Western Blot Protocol & Troubleshooting Guide. (n.d.). Assay Genie. Retrieved from [Link]

  • High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. (2025, June 10). ACS Publications. Retrieved from [Link]

  • KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. Retrieved from [Link]

  • High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. (2025). ACS Chemical Biology. Retrieved from [Link]

  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved from [Link]

  • CAS 134541-08-5 | 5-(Methoxymethyl)isoxazole-4-carboxylic acid. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]

  • Biochemical assays in drug discovery and development. (2025, July 24). Celtarys Research. Retrieved from [Link]

  • Can anyone suggest a protocol for a kinase assay? (2015, March 25). ResearchGate. Retrieved from [Link]

  • 5-Methylisoxazole-4-carboxylic acid. (n.d.). National Center for Biotechnology Information (PubChem). Retrieved from [Link]

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (n.d.). Google Patents.
  • 5-Methylisoxazole-4-carboxylic acid. (2018, May 16). SIELC Technologies. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Structural Elucidation of 5-(Methoxymethyl)isoxazole-4-carboxylic acid: A Multi-Technique Approach

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides a comprehensive, in-dep...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides a comprehensive, in-depth comparison of experimental techniques to confirm the crystal structure of 5-(Methoxymethyl)isoxazole-4-carboxylic acid. By leveraging both the definitive power of single-crystal X-ray crystallography and the complementary insights from spectroscopic methods, we present a robust workflow for structural validation. This guide is designed to not only provide step-by-step protocols but also to explain the rationale behind the experimental choices, ensuring scientific integrity and trustworthy results.

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of therapeutics.[1][2] The precise arrangement of atoms in derivatives such as 5-(Methoxymethyl)isoxazole-4-carboxylic acid is critical for understanding its physicochemical properties, molecular interactions with biological targets, and for guiding further drug design efforts. While the crystal structure of the closely related 5-methylisoxazole-4-carboxylic acid has been reported, providing a valuable comparative benchmark, the introduction of a methoxymethyl group introduces additional conformational flexibility that warrants a thorough investigation.[3][4]

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a crystalline solid.[5] It provides precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions, offering a definitive structural "fingerprint."

Experimental Workflow for X-ray Crystallography

The journey from a powdered sample to a refined crystal structure involves several critical stages, each requiring careful execution.

X-ray_Crystallography_Workflow cluster_prep Sample Preparation cluster_analysis Data Collection & Analysis Purity Purity Assessment (>98%) Crystallization Crystal Growth Purity->Crystallization High purity is crucial Mounting Crystal Selection & Mounting Crystallization->Mounting Obtain suitable crystals Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Single, unflawed crystal Solving Structure Solution & Refinement Diffraction->Solving Raw diffraction data Validation Structure Validation (CIF File) Solving->Validation Refined structural model

Caption: Workflow for Single-Crystal X-ray Crystallography.

Detailed Protocol: Crystal Growth of 5-(Methoxymethyl)isoxazole-4-carboxylic acid

The formation of high-quality single crystals is often the most challenging step. For small organic molecules, several techniques can be employed.[6][7][8]

1. Purity Assessment:

  • Rationale: Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

  • Protocol: Assess the purity of 5-(Methoxymethyl)isoxazole-4-carboxylic acid using HPLC and ¹H NMR. The purity should ideally be >98%. If necessary, purify the compound by recrystallization or column chromatography.

2. Solvent Screening:

  • Rationale: The choice of solvent is critical as it influences solubility and crystal packing. A solvent in which the compound has moderate solubility is often a good starting point.[8]

  • Protocol:

    • Test the solubility of a few milligrams of the compound in a range of solvents of varying polarity (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

    • Identify solvents in which the compound is sparingly soluble at room temperature but dissolves upon heating.

3. Crystallization Techniques:

  • Slow Evaporation:

    • Protocol: Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial. Cover the vial with a cap containing a few small holes to allow for slow evaporation of the solvent over several days to weeks.[9]

  • Vapor Diffusion:

    • Protocol: Dissolve the compound in a small volume of a solvent in which it is soluble. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.[6]

  • Anti-Solvent Addition:

    • Protocol: Prepare a concentrated solution of the compound. Slowly add an anti-solvent dropwise until the solution becomes slightly turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly to room temperature.

Crystallization Technique Advantages Disadvantages
Slow Evaporation Simple setup, requires minimal sample.Can lead to rapid precipitation if evaporation is too fast.
Vapor Diffusion Excellent control over the rate of crystallization.Requires a binary solvent system with specific properties.
Anti-Solvent Addition Relatively fast, good for moderately soluble compounds.Can induce rapid precipitation, leading to small or poor-quality crystals.

Once suitable crystals are obtained (ideally 0.1-0.3 mm in size with sharp edges), they can be mounted on a diffractometer for data collection.[9] The resulting data is then used to solve and refine the crystal structure, ultimately generating a Crystallographic Information File (CIF).

Complementary Spectroscopic Techniques for Structural Confirmation

While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods offer valuable information about the molecule's structure in solution and confirm the identity and purity of the bulk sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.

¹H NMR Spectroscopy:

  • Rationale: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • Expected Signals for 5-(Methoxymethyl)isoxazole-4-carboxylic acid:

    • A singlet for the methoxy (-OCH₃) protons.

    • A singlet for the methylene (-CH₂-) protons.

    • A singlet for the isoxazole ring proton.

    • A broad singlet for the carboxylic acid (-COOH) proton.

¹³C NMR Spectroscopy:

  • Rationale: Provides information on the number of different types of carbon atoms and their chemical environment.

  • Expected Signals: Signals for the methoxy carbon, methylene carbon, the carbons of the isoxazole ring, and the carbonyl carbon of the carboxylic acid.

Technique Information Provided Sample Requirements
¹H NMR Proton environment, connectivity, and relative numbers.5-10 mg dissolved in a deuterated solvent.
¹³C NMR Carbon skeleton and chemical environment of carbons.10-50 mg dissolved in a deuterated solvent.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[10]

Expected Characteristic Absorptions:

  • O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong absorption around 1720-1680 cm⁻¹.[11]

  • C=N stretch (isoxazole ring): An absorption in the region of 1650-1590 cm⁻¹.[11]

  • C-O stretch (ether and carboxylic acid): Strong absorptions in the 1300-1000 cm⁻¹ region.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

  • Rationale: High-resolution mass spectrometry (HRMS) can confirm the molecular formula of the compound with high accuracy. Fragmentation patterns can also provide structural information.

  • Expected Result: The molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the exact mass of C₆H₇NO₄.

Comparative Analysis: A Holistic Approach

The most robust structural confirmation comes from the convergence of data from multiple analytical techniques.

Comparative_Analysis X-ray X-ray Crystallography Structure Confirmed Structure of 5-(Methoxymethyl)isoxazole- 4-carboxylic acid X-ray->Structure 3D Structure, Intermolecular Interactions NMR NMR Spectroscopy NMR->Structure Atomic Connectivity, Solution Conformation IR IR Spectroscopy IR->Structure Functional Groups MS Mass Spectrometry MS->Structure Molecular Formula

Caption: Convergence of data from multiple analytical techniques.

By comparing the experimental data with the known structure of 5-methylisoxazole-4-carboxylic acid, researchers can gain valuable insights into the structural effects of the methoxymethyl substitution.[3] For instance, the presence of the ether oxygen in the methoxymethyl group may lead to different hydrogen bonding patterns in the crystal lattice compared to the methyl analogue.

Conclusion

Confirming the crystal structure of 5-(Methoxymethyl)isoxazole-4-carboxylic acid requires a methodical and multi-faceted approach. While single-crystal X-ray crystallography provides the ultimate proof of three-dimensional structure, its findings should be corroborated by spectroscopic techniques such as NMR, IR, and mass spectrometry to ensure the identity and purity of the bulk material. This integrated workflow not only provides a high degree of confidence in the final structure but also yields a comprehensive dataset that is invaluable for future research and development endeavors in medicinal chemistry.

References

  • BenchChem. (n.d.). A Comparative Guide to the Structural Validation of Oxazole Derivatives: X-ray Crystallography in Focus.
  • (n.d.). Crystallization of small molecules.
  • (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. DOI:10.1039/D2CS00697A.
  • Wang, D.-C., Xu, W., & Wu, W.-Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, E65, o3140.
  • (n.d.). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. ResearchGate.
  • University of Potsdam. (n.d.). Advice for Crystallization.
  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry.
  • (n.d.). Guide for crystallization. University of Fribourg Chemistry Department.
  • PubChem. (n.d.). 5-Methylisoxazole-4-carboxylic acid. National Institutes of Health.
  • Sci-Hub. (n.d.). 5-Methylisoxazole-4-carboxylic acid.
  • BenchChem. (n.d.). Spectroscopic Analysis of 5-Methoxyoxazole-2-carboxylic Acid: A Technical Guide.
  • (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • Wikipedia. (n.d.). Isoxazole.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 5-(Methoxymethyl)isoxazole-4-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-(Methoxymethyl)isoxazole-4-carboxylic acid (CAS RN: 134541-08-5). As a crucial building block in pharmaceutical development a...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-(Methoxymethyl)isoxazole-4-carboxylic acid (CAS RN: 134541-08-5). As a crucial building block in pharmaceutical development and other research applications, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This document moves beyond generic advice, offering a self-validating system of protocols rooted in the specific chemical properties and associated hazards of this compound.

Core Hazard Profile and Risk Assessment

Understanding the intrinsic hazards of 5-(Methoxymethyl)isoxazole-4-carboxylic acid is the foundation of its safe management. The primary risks are associated with its irritant properties and potential harm if ingested. All handling and disposal operations must be preceded by a thorough risk assessment based on the data summarized below.

Table 1: Chemical Identity and GHS Hazard Summary

Property Value Source(s)
CAS Number 134541-08-5 [1]
Molecular Formula C₆H₇NO₄ [1]
Molecular Weight 157.13 g/mol [1]
Physical State Yellow to off-white solid [1]
Melting Point 68-70 °C [1]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation [1]

| Signal Word | Warning |[1] |

Causality of Hazards: The carboxylic acid functional group contributes to the irritant and corrosive properties of the compound. Isoxazole derivatives can also exhibit a range of biological activities, making it imperative to prevent their release into the environment.[2][3]

Chemical Incompatibilities: As a carboxylic acid, this compound is incompatible with bases, oxidizing agents, and reducing agents.[4] Mixing with bases can cause a strong exothermic reaction. Contact with strong oxidizers may lead to a vigorous, potentially explosive reaction. Therefore, never mix waste containing this compound with incompatible waste streams.[4][5]

Essential Personal Protective Equipment (PPE)

Prior to handling the pure compound or its waste, ensure the following PPE is worn to mitigate exposure risks identified in the hazard profile:

  • Eye Protection: Chemical splash goggles are mandatory. For operations with a higher risk of splashing (e.g., neutralization), use of a face shield in addition to goggles is strongly recommended.[4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Inspect gloves for any signs of degradation or puncture before use.[4]

  • Body Protection: A standard laboratory coat must be worn and fully fastened.[4]

  • Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N95) may be necessary to prevent inhalation of dust particles. All operations involving volatile solutions or neutralization procedures must be conducted within a chemical fume hood.[4]

Waste Stream Identification and Segregation

Proper segregation at the point of generation is the most critical step in the disposal process. It prevents dangerous chemical reactions, reduces the volume of hazardous waste, and ensures regulatory compliance. Use the following decision tree to correctly categorize your waste.

WasteSegregation start Waste Containing 5-(Methoxymethyl)isoxazole-4-carboxylic acid q1 What is the physical form? start->q1 solid Solid q1->solid Solid liquid Liquid q1->liquid Liquid labware Contaminated Labware (Glass, Plastic, Sharps) q1->labware Labware haz_solid Hazardous Solid Waste solid->haz_solid q2 What is the solvent? liquid->q2 haz_labware Dispose in appropriate sharps or glass waste box labware->haz_labware aqueous Aqueous Solution q2->aqueous Water organic Organic Solvent q2->organic Organic q3 Concentration < 10% AND No other hazardous solutes AND Local EHS permits neutralization? aqueous->q3 haz_organic Hazardous Organic Waste (Non-Halogenated or Halogenated) organic->haz_organic neutralize Proceed to Neutralization (Section 4.3.1) q3->neutralize Yes haz_aqueous Hazardous Aqueous Waste q3->haz_aqueous No

Caption: Waste Segregation Decision Tree.

Step-by-Step Disposal Procedures

Follow the specific protocol below that corresponds to the waste stream identified in Section 3.

Solid Waste (Pure Compound, Contaminated PPE, Spill Cleanup)

This stream includes expired or unused solid 5-(Methoxymethyl)isoxazole-4-carboxylic acid, contaminated weigh boats, gloves, and absorbent materials from spill cleanup.

  • Container: Use a designated, leak-proof hazardous waste container made of high-density polyethylene (HDPE).[4] The container must have a secure, screw-top lid.

  • Labeling: Affix a hazardous waste label to the container. Clearly write the full chemical name, "5-(Methoxymethyl)isoxazole-4-carboxylic acid," and list any other components. Do not use abbreviations.[4]

  • Accumulation: Store the sealed container in a designated satellite accumulation area away from incompatible materials (bases, oxidizers).[4]

  • Disposal: Once the container is full or has been accumulating for the maximum time allowed by your institution (often up to 1 year for partially filled containers), arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[4]

Contaminated Labware and Sharps
  • Decontamination: Whenever possible, rinse labware three times with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

  • Segregation:

    • Non-sharps (pipette tips, tubes): Place in the Hazardous Solid Waste container (Section 4.1).

    • Sharps (needles, scalpels): Place in a designated, puncture-proof sharps container.

    • Broken/Unbroken Glassware: Place in a sturdy, labeled box specifically for contaminated glassware disposal.

  • Disposal: Contact EHS for pickup of full sharps and glass waste containers.

Aqueous Liquid Waste

This procedure is only for dilute (<10%), uncontaminated aqueous solutions of 5-(Methoxymethyl)isoxazole-4-carboxylic acid, and only if explicitly permitted by your institution's EHS office.[4][6] Corrosivity is one of the few hazardous waste characteristics that may be treated by a generator on-site without a specific EPA permit.[7]

NeutralizationWorkflow start START: Dilute Aqueous Waste step1 1. Don PPE & Work in Fume Hood start->step1 step2 2. Place beaker in ice bath to manage heat generation step1->step2 step3 3. Slowly add weak base (e.g., sodium bicarbonate) while stirring step2->step3 step4 4. Monitor for cessation of CO2 effervescence step3->step4 step5 5. Check pH with meter or strips step4->step5 check_ph Is pH between 5.5 and 9.0? step5->check_ph add_more Add more base slowly and re-check pH check_ph->add_more No dispose 6. Dispose to sanitary sewer with copious amounts of water (min. 20 parts water) check_ph->dispose Yes add_more->step3

Caption: Aqueous Waste Neutralization Protocol.

Causality of Protocol Steps:

  • Fume Hood: The neutralization of a carboxylic acid with a bicarbonate or carbonate base generates carbon dioxide gas, which must be safely ventilated.[4]

  • Ice Bath: The acid-base reaction is exothermic. An ice bath prevents the solution from boiling, which could create hazardous aerosols.[7]

  • Slow Addition: Adding the base slowly prevents a runaway reaction and excessive foaming from rapid CO₂ evolution.[8]

  • pH Range: A final pH between 5.5 and 9.0 is generally considered non-corrosive and safe for drain disposal, though this range can vary by municipality.[7][8]

If the aqueous solution is concentrated (>10%) or contains other hazardous materials (e.g., heavy metals, other organic compounds), it must not be neutralized.

  • Container: Collect in a designated, compatible (HDPE or glass), and clearly labeled hazardous waste container.[4]

  • Labeling: Label as "Hazardous Waste - Aqueous Carboxylic Acid Solution" and list all chemical constituents with percentages.

  • Disposal: Arrange for EHS pickup.

Organic Liquid Waste

Solutions of 5-(Methoxymethyl)isoxazole-4-carboxylic acid in organic solvents must always be treated as hazardous waste.

  • Segregation: It is critical to segregate halogenated and non-halogenated solvent waste streams into separate containers, as their ultimate disposal methods (and costs) differ significantly.[5]

  • Container: Use designated, compatible solvent waste containers.

  • Labeling: Clearly label the container with the solvent type (e.g., "Non-Halogenated Organic Waste") and list all dissolved chemicals, including 5-(Methoxymethyl)isoxazole-4-carboxylic acid, and their estimated concentrations.

  • Disposal: Store in a well-ventilated area or flammable storage cabinet, away from heat and ignition sources, and arrange for EHS pickup.

Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate & Alert: Alert personnel in the immediate area. If the spill is large, evacuate the lab and follow your institution's emergency procedures.[4]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the proper working height.

  • Contain (Minor Spills Only): For small spills of the solid, carefully sweep it up. For small liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[4] Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect: Carefully scoop the absorbed material into a designated hazardous solid waste container.[4]

  • Decontaminate: Clean the spill area with a suitable detergent and water. Collect the cleaning materials as hazardous solid waste.

  • Report: Report the incident to your laboratory supervisor and EHS office.

Summary of Disposal Pathways

Table 2: Quick Reference Disposal Guide

Waste Type Container Disposal Pathway Key Considerations
Unused/Expired Solid Labeled HDPE container Hazardous Solid Waste via EHS Keep sealed and segregated from bases.
Contaminated Solids (absorbents, PPE) Labeled HDPE container Hazardous Solid Waste via EHS Double-bag grossly contaminated items.
Contaminated Sharps Puncture-proof sharps bin Sharps Waste via EHS Do not overfill; seal when 3/4 full.
Contaminated Glassware Labeled glass disposal box Glass Waste via EHS Rinse if possible; collect rinsate as liquid waste.
Concentrated/Contaminated Aqueous Soln. Labeled HDPE/glass bottle Hazardous Aqueous Waste via EHS Do NOT neutralize. List all components.
Dilute, Uncontaminated Aqueous Soln. Beaker (for treatment) Neutralize & Drain (EHS Approval Req.) Follow protocol in Sec 4.3.1 precisely.

| Organic Solvent Solutions | Labeled solvent waste can | Hazardous Organic Waste via EHS | Segregate halogenated vs. non-halogenated. |

Regulatory Framework

All disposal activities must comply with federal, state, and local regulations. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), administered by the EPA.[9] Waste may be classified as hazardous due to its characteristics (e.g., corrosivity, D002) or because it is specifically listed.[10] This guide provides a framework for best practices, but it is not a substitute for the specific requirements mandated by your institution's EHS office, which operates in accordance with these regulations. Always consult your local EHS department for final guidance. [6]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1425240, 5-Methylisoxazole-4-carboxylic acid. PubChem. Available at: [Link]

  • Hoffman Fine Chemicals. CAS 134541-08-5 | 5-(Methoxymethyl)isoxazole-4-carboxylic acid. Hoffman Fine Chemicals. Available at: [Link]

  • Nipissing University (2019). Hazardous Materials Disposal Guide. Nipissing University. Available at: [Link]

  • Der Pharma Chemica (2016). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Available at: [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Available at: [Link]

  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry. Available at: [Link]

  • Wikipedia. Isoxazole. Wikipedia. Available at: [Link]

  • Chem-Impex International. 5-Methylisoxazole-4-carboxylic acid. Chem-Impex. Available at: [Link]

  • Siddiqui, N., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Egyptian National Cancer Institute. Available at: [Link]

  • U.S. Government Publishing Office. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. Available at: [Link]

  • Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. Available at: [Link]

  • University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes. UGA ESD. Available at: [Link]

  • Noble Intermediates. 5-Methyl-4-Isoxazole Carboxylic Acid. Noble Intermediates. Available at: [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary. EPA NEPIC. Available at: [Link]

  • Emory University Environmental Health and Safety Office. Hazardous Waste - EHSO Manual 2025-2026. Emory EHSO. Available at: [Link]

  • Zhang, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. Available at: [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 5-(Methoxymethyl)isoxazole-4-carboxylic Acid

Welcome to your essential guide for the safe handling, use, and disposal of 5-(Methoxymethyl)isoxazole-4-carboxylic acid. In the dynamic environment of pharmaceutical research and development, a profound understanding of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling, use, and disposal of 5-(Methoxymethyl)isoxazole-4-carboxylic acid. In the dynamic environment of pharmaceutical research and development, a profound understanding of the chemical entities we work with is paramount to ensuring both personal safety and the integrity of our research. This document provides a detailed protocol, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively with this compound.

Hazard Assessment and Risk Mitigation

Given the chemical structure—an isoxazole ring coupled with a carboxylic acid functional group—we must anticipate potential irritant and corrosive properties. Carboxylic acids, as a class, can cause skin and eye irritation or burns upon direct contact[3][4]. The isoxazole moiety, while generally stable, can be found in various biologically active compounds, and its metabolic pathways are not always fully understood[5][6].

Assumed Hazard Classification:

Hazard ClassCategoryRationale
Skin Corrosion/IrritationCategory 2Based on data for similar isoxazole carboxylic acids[1][2][7].
Serious Eye Damage/IrritationCategory 1/2AHigh potential for serious eye irritation or damage, a common hazard for carboxylic acids[1][4].
Specific Target Organ ToxicityCategory 3May cause respiratory tract irritation upon inhalation of dust[1][7].

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE as a critical measure to prevent exposure to hazardous chemicals[8][9]. The selection of PPE should be based on a thorough hazard assessment of the specific tasks to be performed[10].

PPE ItemSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Provides protection against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face[4].
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and potential absorption. Disposable nitrile gloves are suitable for incidental contact, but should be changed immediately upon contamination[10][11].
Protective Clothing Laboratory coat.Protects skin and personal clothing from contamination[10][11].
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.Minimizes inhalation of the compound. If dust generation is unavoidable, a NIOSH-approved respirator may be necessary[4][11].

Operational Protocol: A Step-by-Step Guide

Adherence to a standardized operational protocol is essential for minimizing risk and ensuring reproducible results. This workflow is designed to guide you through the safe handling of 5-(Methoxymethyl)isoxazole-4-carboxylic acid from receipt to disposal.

Workflow for Handling 5-(Methoxymethyl)isoxazole-4-carboxylic Acid

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_dissolve Dissolve/React in a Closed System handle_weigh->handle_dissolve emergency_spill Spill Containment handle_weigh->emergency_spill cleanup_decontaminate Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decontaminate emergency_exposure First Aid for Exposure handle_dissolve->emergency_exposure cleanup_solid Dispose of Solid Waste in Labeled Container cleanup_decontaminate->cleanup_solid cleanup_liquid Dispose of Liquid Waste in Labeled Container cleanup_solid->cleanup_liquid cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_liquid->cleanup_ppe

Caption: Workflow for the safe handling of 5-(Methoxymethyl)isoxazole-4-carboxylic acid.

Detailed Procedural Steps
  • Preparation:

    • Don Appropriate PPE: Before entering the laboratory, ensure you are wearing a lab coat, closed-toe shoes, and long pants. Prior to handling the chemical, put on chemical safety goggles and nitrile gloves[10].

    • Verify Fume Hood Functionality: Confirm that the chemical fume hood is operational and the sash is at the appropriate height to ensure proper airflow[8].

    • Gather Materials: Assemble all necessary equipment, including glassware, spatulas, and weighing paper, within the fume hood to minimize movement of the chemical outside of this contained space.

  • Handling:

    • Weighing: If the compound is a solid, handle it carefully to avoid generating dust. Weigh the required amount on weighing paper within the fume hood.

    • Dissolving and Reaction: When dissolving the compound or running a reaction, do so in a closed or contained system whenever possible. Add the solid to the solvent slowly to avoid splashing.

  • Cleanup and Decontamination:

    • Glassware: Clean all contaminated glassware with an appropriate solvent.

    • Surfaces: Decontaminate the work surface within the fume hood.

    • PPE Removal: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water[2].

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility[11].

  • Waste Segregation:

    • Solid Waste: All solid waste contaminated with 5-(Methoxymethyl)isoxazole-4-carboxylic acid, including weighing paper, gloves, and paper towels, should be placed in a clearly labeled, sealed container for hazardous solid waste[11].

    • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed container for hazardous liquid waste. Do not pour this chemical down the drain[11][12].

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "5-(Methoxymethyl)isoxazole-4-carboxylic acid," and the associated hazards (e.g., "Irritant")[11].

  • Storage:

    • Store waste containers in a designated satellite accumulation area until they are collected by your institution's environmental health and safety department for final disposal at a licensed facility[11].

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[2][13].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[2][13].
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist[2][13].
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention[2].
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team[11].

By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. Always consult your institution's specific Chemical Hygiene Plan and safety protocols.

References

  • OSHA. (n.d.). Laboratory Safety Guidance. Occupational Safety and Health Administration. Retrieved from [Link]

  • IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. IPG. Retrieved from [Link]

  • USA Lab. (2023, July 11). OSHA Standards to Know Before Starting Your Lab. USA Lab. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US). Retrieved from [Link]

  • ASPR. (n.d.). OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response. Retrieved from [Link]

  • Colorado Emergency Preparedness Partnership. (n.d.). Chemical Safety. CEPP. Retrieved from [Link]

  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. LeelineWork. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methylisoxazole-4-carboxylic acid. PubChem. Retrieved from [Link]

  • CDC. (2024, November 12). Chemical Safety in the Workplace. Centers for Disease Control and Prevention. Retrieved from [Link]

  • CDC. (2011, April 15). Biosafety in Microbiological and Biomedical Laboratories (BMBL) 5th Edition. Centers for Disease Control and Prevention. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. UC Berkeley Environmental Health & Safety. Retrieved from [Link]

  • CDC. (2024, April 9). About Chemical Emergencies. Centers for Disease Control and Prevention. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. University of Washington. Retrieved from [Link]

  • CDC. (1981). Occupational Health Guidelines for Chemical Hazards (81-123). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Al-Adiwish, W. M., et al. (2012). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 17(5), 5149–5157. Retrieved from [Link]

  • Sangale, S. S., et al. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. South Asian Research Journal of Pharmaceutical Sciences, 5(1), 18-27. Retrieved from [Link]

  • MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 16(8), 1179. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.